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  • Product: (3S)-3-hydroxyoctanoic acid
  • CAS: 33796-86-0

Core Science & Biosynthesis

Foundational

(3S)-3-Hydroxyoctanoic Acid: Structural Analysis and Metabolic Significance

The following technical guide details the structural, physicochemical, and biological properties of (3S)-3-hydroxyoctanoic acid , a pivotal intermediate in fatty acid metabolism and a structural isomer of the bioplastic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and biological properties of (3S)-3-hydroxyoctanoic acid , a pivotal intermediate in fatty acid metabolism and a structural isomer of the bioplastic monomer (3R)-3-hydroxyoctanoate.

Executive Summary

(3S)-3-hydroxyoctanoic acid (CAS: 33796-86-0 for S-isomer; 14292-27-4 for generic) is a medium-chain fatty acid derivative characterized by a hydroxyl group at the beta-carbon (C3).[1][2] Unlike its enantiomer, (3R)-3-hydroxyoctanoic acid—which serves as the primary monomer for bacterial polyhydroxyalkanoates (PHAs)—the (3S)-isomer is the specific intermediate generated during mitochondrial


-oxidation of fatty acids in eukaryotes. Recent deorphanization studies have identified it as an endogenous agonist for the hydroxy-carboxylic acid receptor 3 (HCA3/GPR109B), linking fatty acid catabolism directly to the regulation of lipolysis and immune response.

Chemical Identity & Structural Properties[1][3][4]

Nomenclature and Stereochemistry

The molecule possesses a single chiral center at C3. The specific rotation and absolute configuration are critical for biological activity, as enzymes in the


-oxidation pathway are stereospecific.
PropertyData
IUPAC Name (3S)-3-hydroxyoctanoic acid
Synonyms L-beta-hydroxycaprylic acid; (S)-3-hydroxycaprylic acid
Molecular Formula

Molecular Weight 160.21 g/mol
SMILES CCCCCCC(=O)O
Stereochemistry (S)-configuration (corresponds to L-isomer in Fischer projection)
Physicochemical Constants

The presence of the hydroxyl group significantly alters the solubility profile compared to the parent octanoic acid, increasing polarity while maintaining lipophilicity sufficient for membrane permeability.

ParameterValueNotes
pKa 4.81

0.10
Carboxylic acid ionization (Predicted)
LogP 1.44 - 1.47Moderate lipophilicity; membrane permeable
Solubility Ethanol, DMSO, ChloroformSparingly soluble in water; soluble in organic solvents
Melting Point ~65°CData for racemic crystalline solid; enantiomers may vary
Boiling Point 288.3°CAt 760 mmHg (Predicted)
Structural Visualization

The following diagram illustrates the stereochemical relationship and the functional groups governing its reactivity.

ChemicalStructure cluster_0 Stereochemistry & Functional Groups Node_S (3S)-3-Hydroxyoctanoic Acid (Mitochondrial Intermediate) Node_R (3R)-3-Hydroxyoctanoic Acid (PHA Monomer) Node_S->Node_R Enantiomers Func_COOH Carboxyl Group (C1) (pKa ~4.8) Node_S->Func_COOH Func_OH Hydroxyl Group (C3) (H-bond donor/acceptor) Node_S->Func_OH Chain Alkyl Tail (C4-C8) (Lipophilic Domain) Node_S->Chain

Caption: Structural comparison of 3-hydroxyoctanoic acid enantiomers and key functional domains.

Biosynthesis & Metabolic Pathways[4]

The Beta-Oxidation Connection

In mammalian mitochondria, the breakdown of fatty acids proceeds via


-oxidation. The hydration of trans-2-enoyl-CoA by enoyl-CoA hydratase specifically yields L-3-hydroxyacyl-CoA  (which corresponds to the (S)  configuration).
  • Step 1: Octanoyl-CoA

    
    trans-2-Octenoyl-CoA (Acyl-CoA Dehydrogenase)
    
  • Step 2: trans-2-Octenoyl-CoA

    
    (S)-3-Hydroxyoctanoyl-CoA  (Enoyl-CoA Hydratase)
    
  • Step 3: (S)-3-Hydroxyoctanoyl-CoA

    
     3-Keto-octanoyl-CoA (L-3-Hydroxyacyl-CoA Dehydrogenase)
    
Bacterial Divergence (PHA Synthesis)

In Pseudomonas species, a critical divergence occurs. An epimerase converts the (S)-intermediate to the (R)-form, which is then polymerized by PHA synthase into Poly(3-hydroxyoctanoate). This distinction is vital for biotechnological applications: (S) is the catabolic intermediate; (R) is the anabolic building block.

Metabolism cluster_mammal Mammalian/Catabolic Pathway cluster_bacterial Bacterial/Anabolic Pathway (Pseudomonas) OctanoylCoA Octanoyl-CoA EnoylCoA trans-2-Octenoyl-CoA OctanoylCoA->EnoylCoA Acyl-CoA DH S_3OH (S)-3-Hydroxyoctanoyl-CoA (Beta-Oxidation Intermediate) EnoylCoA->S_3OH Enoyl-CoA Hydratase (Stereospecific) Keto 3-Keto-octanoyl-CoA S_3OH->Keto L-3-Hydroxyacyl-CoA DH R_3OH (R)-3-Hydroxyoctanoyl-CoA S_3OH->R_3OH Epimerase AcetylCoA Acetyl-CoA + C6-CoA Keto->AcetylCoA Thiolase PHA Poly(3-hydroxyoctanoate) (Bioplastic) R_3OH->PHA PHA Synthase

Caption: Divergence of (S)-3-hydroxyoctanoyl-CoA between catabolic beta-oxidation and anabolic PHA synthesis.

Biological Signaling: The GPR109B Pathway[6]

Recent research has elevated (3S)-3-hydroxyoctanoic acid from a simple metabolic intermediate to a potent signaling molecule. It acts as an endogenous agonist for GPR109B (HCA3) , a receptor found exclusively in humans and higher primates.

Mechanism of Action

Under conditions of increased fatty acid oxidation (e.g., fasting, ketogenic diet), plasma levels of 3-hydroxyoctanoate rise. Binding to GPR109B on adipocytes triggers a negative feedback loop:

  • Ligand Binding: (3S)-3-hydroxyoctanoic acid binds HCA3.

  • G-Protein Coupling: Activation of

    
     proteins.[3]
    
  • Effector Modulation: Inhibition of Adenylyl Cyclase (AC).

  • Second Messenger: Reduction in intracellular cAMP.

  • Physiological Outcome: Reduced PKA activity leads to decreased phosphorylation of Hormone Sensitive Lipase (HSL), thereby inhibiting lipolysis .

This mechanism prevents "runaway" lipolysis and excessive ketoacidosis.

Signaling Ligand (3S)-3-Hydroxyoctanoic Acid (Extracellular) Receptor GPR109B (HCA3) (Adipocyte Membrane) Ligand->Receptor Agonist Binding Gi Gi Protein (Activation) Receptor->Gi Coupling AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Production PKA PKA Activity (Decrease) cAMP->PKA Downregulates Lipolysis Lipolysis (Inhibition) PKA->Lipolysis Prevents HSL Phosphorylation

Caption: Signal transduction pathway of HCA3 activation by 3-hydroxyoctanoic acid regulating lipolysis.

Analytical & Synthetic Protocols

Analytical Detection (GC-MS)

Due to the polarity of the hydroxyl and carboxyl groups, direct GC analysis is poor. Derivatization is required.

  • Extraction: Acidify sample (pH 2) and extract with ethyl acetate.

  • Derivatization:

    • Method A (Silylation): Use BSTFA + 1% TMCS at 70°C for 30 min. Converts -OH and -COOH to TMS esters/ethers.

    • Method B (Methylation): Methanol/Sulfuric acid (methanolysis) converts PHA polymers or monomers to methyl esters (3-hydroxyoctanoate methyl ester).

  • Quantification: GC-MS using EI source. Look for characteristic fragments (e.g., m/z 103 for the beta-hydroxy cleavage in methyl esters).

Chemical Synthesis (Reformatsky Reaction)

To synthesize the racemic mixture (which can be resolved enzymatically):

  • Reagents: Octanal, Ethyl bromoacetate, Activated Zinc dust.

  • Reaction:

    
    .
    
  • Hydrolysis: Alkaline hydrolysis (NaOH/MeOH) yields 3-hydroxyoctanoic acid.

  • Chiral Resolution: Lipase-catalyzed kinetic resolution can isolate the (S)-enantiomer.

References

  • Ahmed, K., et al. (2009).[4][5] "Deorphanization of GPR109B as a receptor for the beta-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis."[3][6] Journal of Biological Chemistry. Link

  • Elbahloul, Y., et al. (2009). "Large-scale production of poly(3-hydroxyoctanoic acid) by Pseudomonas putida GPo1 and a simplified downstream process." Applied and Environmental Microbiology. Link

  • Ren, Q., et al. (2010). "Production of chiral (R)-3-hydroxyoctanoic acid monomers, catalyzed by Pseudomonas fluorescens GK13 poly(3-hydroxyoctanoic acid) depolymerase." Applied and Environmental Microbiology. Link

  • PubChem Compound Summary. "3-Hydroxyoctanoic acid."[7] National Center for Biotechnology Information. Link

  • Offermanns, S. (2014). "Free fatty acid receptors as new therapeutic targets." Annual Review of Pharmacology and Toxicology. Link

Sources

Exploratory

Technical Guide: Discovery, Occurrence, and Stereochemical Significance of (3S)-3-Hydroxyoctanoic Acid

The following technical guide details the discovery, natural occurrence, and stereochemical significance of (3S)-3-hydroxyoctanoic acid. Executive Summary (3S)-3-hydroxyoctanoic acid (3-OH-C8) is a medium-chain hydroxyla...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, natural occurrence, and stereochemical significance of (3S)-3-hydroxyoctanoic acid.

Executive Summary

(3S)-3-hydroxyoctanoic acid (3-OH-C8) is a medium-chain hydroxylated fatty acid that occupies a unique intersection between mammalian signaling and bacterial metabolism.[1] While its enantiomer, (3R)-3-hydroxyoctanoic acid, is widely recognized as the monomeric unit of bacterial polyhydroxyalkanoates (mcl-PHAs), the (3S) isomer has emerged as a critical endogenous metabolite in humans.[1] It functions as an intermediate in mitochondrial


-oxidation and, more significantly, as a specific ligand for the Hydroxycarboxylic Acid Receptor 3 (HCA

/GPR109B), regulating lipolysis and immune responses.

This guide delineates the distinct biological roles of the (3S) isomer, its biosynthetic origins, and the methodologies required to isolate and distinguish it from its (3R) counterpart.[1]

Chemical Identity & Stereochemical Nomenclature

The biological activity of 3-hydroxyoctanoic acid is strictly governed by its stereochemistry.

  • IUPAC Name: (3S)-3-hydroxyoctanoic acid[1]

  • Common Names: L-3-hydroxycaprylic acid; (S)-beta-hydroxyoctanoate.

  • CAS Number: 14292-27-4 (Generic), 88930-08-9 (Racemic).[1]

  • Molecular Formula:

    
    [1][2][3]
    
  • Stereochemistry (CIP Rules):

    • The hydroxyl group at C3 has the highest priority.

    • The carboxyl group (C1-C2) has the second priority.

    • The alkyl chain (C4-C8) has the third priority.

    • Configuration: In the (3S) isomer, the arrangement is counter-clockwise (Sinister).[1] This corresponds to the L-isomer in Fischer projection, which is the standard intermediate produced by enoyl-CoA hydratase during fatty acid

      
      -oxidation.
      
Property(3S)-3-Hydroxyoctanoate(3R)-3-Hydroxyoctanoate
Primary Source Mammalian Mitochondria (

-oxidation)
Bacterial Storage Granules (PHA)
Metabolic State Transient Intermediate / Signaling MoleculeStable Polymer Monomer
Receptor Affinity High affinity for HCA

(GPR109B)
Low/No affinity for HCA

Biosynthetic Enzyme Enoyl-CoA Hydratase (Hydration)PhaG / PhaC (Transacylation/Polymerization)

Discovery and Historical Context

The discovery of (3S)-3-hydroxyoctanoic acid is bipartite, spanning early metabolic biochemistry and modern receptor pharmacology.

Phase I: Elucidation of -Oxidation (Early 20th Century)

The existence of 3-hydroxy fatty acids was first postulated during the mapping of the


-oxidation spiral. Knoop’s experiments established the stepwise degradation of fatty acids. The specific isolation of the C8 intermediate, (3S)-3-hydroxyoctanoyl-CoA, confirmed that the hydration of the trans-

-enoyl-CoA yields the L(+)-3-hydroxy isomer (S-configuration), distinct from the D(-)-isomer required for fatty acid synthesis.
Phase II: The HCA Ligand Breakthrough (2000s)

The physiological relevance of the free acid form of (3S)-3-hydroxyoctanoic acid was cemented by the "deorphanization" of the G-protein coupled receptor GPR109B (now HCA


).[1]
  • The Discovery: Ahmed et al. (2009) identified that while GPR109A binds niacin and butyrate, its paralog GPR109B is specifically activated by 3-hydroxyoctanoic acid.

  • Mechanism: Under conditions of fasting or ketogenic diet, elevated

    
    -oxidation increases the flux of (3S)-3-hydroxyoctanoyl-CoA. Thioesterases hydrolyze this CoA adduct to release free (3S)-3-hydroxyoctanoic acid into the plasma, where it acts as an autocrine/paracrine signal to inhibit further lipolysis, creating a negative feedback loop.
    

Natural Occurrence and Biosynthesis

4.[4][5][6][7]1. Mammalian Occurrence (The (3S) Pathway)

In humans, (3S)-3-hydroxyoctanoic acid is an endogenous metabolite.[1]

  • Location: Mitochondria and Peroxisomes of hepatocytes and adipocytes.

  • Physiological Triggers: Fasting, diabetic ketoacidosis, and sustained exercise.

  • Pathology: In patients with Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency or Mitochondrial Trifunctional Protein (MTP) deficiency , the oxidation of the 3-hydroxy intermediate is blocked. This leads to the accumulation of (3S)-3-hydroxy fatty acids, including C8, which are excreted in urine (3-hydroxydicarboxylic aciduria).

Bacterial Occurrence (The (3R) Pathway)

While Pseudomonas species (e.g., P. putida, P. oleovorans) are famous for producing polyhydroxyalkanoates (PHAs), they primarily accumulate the (3R) isomer.[1]

  • The Link: Bacteria possess the

    
    -oxidation pathway producing the (S) isomer. However, to synthesize PHA, they utilize a specific (R)-specific enoyl-CoA hydratase (PhaJ)  or an epimerase  to convert (S)-3-hydroxyoctanoyl-CoA into (R)-3-hydroxyoctanoyl-CoA, which is then polymerized by PHA synthase (PhaC).[1]
    
  • Significance: To isolate the (3S) acid from bacteria, one must block the epimerase or PhaC, or rely on specific extraction of the metabolic pool rather than the polymer.

Ecological Occurrence
  • Orchids: The Japanese orchid Cymbidium floribundum emits 3-hydroxyoctanoic acid as part of a semiochemical mixture that attracts Japanese honeybees (Apis cerana japonica).[2][4] This interaction is highly specific, though the enantiomeric purity in the plant exudate remains a subject of specialized chemical ecology studies.

Biosynthetic Pathways Visualization

The following diagram illustrates the divergence between the mammalian (S)-generating pathway and the bacterial (R)-polymerizing pathway.

Biosynthesis FattyAcid Octanoyl-CoA (C8) EnoylCoA trans-2-Octenoyl-CoA FattyAcid->EnoylCoA Acyl-CoA Dehydrogenase S_Isomer (3S)-3-Hydroxyoctanoyl-CoA (L-isomer) EnoylCoA->S_Isomer Enoyl-CoA Hydratase (Crotonase) R_Isomer (3R)-3-Hydroxyoctanoyl-CoA (D-isomer) EnoylCoA->R_Isomer PhaJ ((R)-specific Hydratase) S_Isomer->R_Isomer Epimerase Keto 3-Ketooctanoyl-CoA S_Isomer->Keto L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) FreeAcid_S (3S)-3-Hydroxyoctanoic Acid (HCA3 Ligand) S_Isomer->FreeAcid_S Thioesterase (Release into Plasma) PHA Poly(3-hydroxyoctanoate) (Bioplastic) R_Isomer->PHA PhaC (PHA Synthase)

Caption: Divergence of (3S) and (3R) pathways. The (3S) isomer is the direct hydration product in mitochondrial


-oxidation, while the (3R) isomer is synthesized by bacteria for PHA storage.[1]

Experimental Methodologies

Protocol 1: Extraction and Purification of 3-Hydroxyoctanoic Acid

Note: This general protocol extracts the free acid from biological matrices (plasma or bacterial lysate). To obtain pure (3S), chiral separation (Protocol 2) is required downstream.[1]

Reagents:

  • Hydrochloric acid (HCl), 6 M[1]

  • Ethyl Acetate (EtOAc) or Diethyl Ether[1]

  • Sodium Sulfate (

    
    ), anhydrous[1]
    
  • Nitrogen gas (

    
    )[1]
    

Step-by-Step Workflow:

  • Sample Preparation:

    • Plasma:[3] Acidify 500

      
      L of plasma with 50 
      
      
      
      L of 6 M HCl to pH < 2. This protonates the carboxylate group (
      
      
      
      
      
      
      ), rendering the molecule hydrophobic.
    • Bacterial Culture: Centrifuge culture (10,000

      
       g, 10 min). Collect supernatant if searching for secreted acid, or lyse pellet if searching for intracellular pool. Acidify as above.
      
  • Liquid-Liquid Extraction:

    • Add 2 mL of Ethyl Acetate to the acidified sample.

    • Vortex vigorously for 60 seconds to partition the 3-hydroxy fatty acids into the organic phase.

    • Centrifuge at 3,000

      
       g for 5 minutes to separate phases.
      
  • Collection:

    • Carefully transfer the upper organic layer to a clean glass vial.

    • Repeat extraction twice more to maximize yield. Combine organic fractions.

  • Drying:

    • Add anhydrous

      
       to the organic phase to remove residual water.
      
    • Filter the solvent into a new vial.

  • Concentration:

    • Evaporate the solvent under a gentle stream of Nitrogen at 40°C until a viscous oil remains.

Protocol 2: Stereoselective Analysis (Chiral LC-MS/MS)

To definitively confirm the presence of the (3S) enantiomer and distinguish it from the (3R) bacterial artifact, chiral chromatography is mandatory.[1]

Instrumentation:

  • LC System: HPLC or UPLC

  • Detector: Tandem Mass Spectrometer (MS/MS) in Negative Electrospray Ionization (ESI-) mode.[1]

  • Chiral Column: Chiralpak AD-RH or Chiralcel OD-RH (Daicel).[1] These columns utilize amylose/cellulose tris(3,5-dimethylphenylcarbamate) selectors.[1]

Methodology:

  • Derivatization (Optional but Recommended):

    • Derivatize the carboxyl group with (S)-1-(1-naphthyl)ethylamine to form diastereomers. This enhances separation on non-chiral C18 columns if a chiral column is unavailable.

    • Direct Chiral Method: Inject the free acid directly onto the Chiralpak AD-RH column.

  • Mobile Phase:

    • Isocratic elution: Acetonitrile : Water (containing 0.1% Formic Acid) [60:40 v/v].[1]

    • Flow rate: 0.5 mL/min.

  • MS/MS Transitions:

    • Precursor Ion:

      
       159.1 
      
      
      
      [1]
    • Product Ion:

      
       59.0 (Acetate fragment) or 
      
      
      
      115.1.[1]
  • Validation:

    • Inject authentic standards of (3S)-3-hydroxyoctanoic acid and (3R)-3-hydroxyoctanoic acid.

    • The (3S) isomer typically elutes before the (3R) isomer on AD-RH columns (verify with specific column lot).[1]

    • Calculate Enantiomeric Excess (

      
      ) using the peak areas:
      
      
      
      
      [1]

References

  • Ahmed, K., Tunaru, S., & Offermanns, S. (2009). "Deorphanization of GPR109B as a receptor for the beta-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis."[3][4] Journal of Biological Chemistry. Link

  • Schulz, H. (1991). "Beta oxidation of fatty acids."[5][6] Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.[1] Link

  • Ren, Q., et al. (2010). "Biosynthesis of medium-chain-length poly-3-hydroxyalkanoates: From bacteria to plants." Progress in Lipid Research. Link

  • Sugahara, M., et al. (2013).[2] "Oriental orchid (Cymbidium floribundum) attracts the Japanese honeybee (Apis cerana japonica) with a mixture of 3-hydroxyoctanoic acid and 10-hydroxy-(E)-2-decenoic acid."[1][4] Zoological Science. Link

  • Wanders, R. J., et al. (2010). "Disorders of mitochondrial fatty acid oxidation." Journal of Inherited Metabolic Disease. Link

Sources

Foundational

Metabolic Engineering for the Biosynthesis of (3S)-3-Hydroxyoctanoic Acid

Executive Summary The biosynthesis of (3S)-3-hydroxyoctanoic acid ((3S)-3HO) represents a significant challenge in metabolic engineering due to the strict stereochemical governance of bacterial lipid metabolism. While th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biosynthesis of (3S)-3-hydroxyoctanoic acid ((3S)-3HO) represents a significant challenge in metabolic engineering due to the strict stereochemical governance of bacterial lipid metabolism. While the vast majority of bacterial Polyhydroxyalkanoates (PHAs) are composed of the (R)-enantiomer derived from the fatty acid synthesis (FAS II) pathway, the (S)-enantiomer is an intermediate of the


-oxidation (fatty acid degradation) pathway.

This guide details the metabolic architecture required to produce (3S)-3HO by intercepting the


-oxidation helix. Unlike standard PHA production, which relies on the polymerization of (R)-3-hydroxyacyl-CoAs, the production of the (S)-monomer requires a "kinetic trap" strategy: feeding octanoate, enforcing 

-oxidation entry, and hydrolyzing the CoA thioester via a specific thioesterase (TesB) before the oxidative dehydrogenation step occurs.

Metabolic Architecture & Stereochemical Divergence

To engineer a pathway for (3S)-3HO, one must first distinguish between the anabolic and catabolic origins of hydroxy fatty acids. The stereochemistry is enzyme-dictated:

PathwayPrimary FunctionKey IntermediateStereochemistryKey Enzyme
FAS II De novo Synthesis3-Hydroxyacyl-ACP(R) FabG (Reductase)

-Oxidation
Degradation3-Hydroxyacyl-CoA(S) (formerly L)FadB (Hydratase)

The Engineering Directive: To produce (3S)-3HO , we must abandon the FAS II pathway (which yields the R-form) and instead engineer a


-oxidation interception  workflow. This involves feeding Octanoate (C8:0), activating it to Octanoyl-CoA, desaturating it to the Enoyl form, and hydrating it to the (S)-3-hydroxy form, followed by immediate thioester hydrolysis to release the free acid.

The (3S)-Specific Biosynthetic Route

The core of this strategy relies on the enzymatic properties of the Fad regulon in E. coli (or Pseudomonas), specifically manipulating the FadB complex.

The Pathway Logic
  • Uptake & Activation: Exogenous Octanoate is transported (FadL) and activated to Octanoyl-CoA by Acyl-CoA Synthetase (FadD ).

  • Desaturation: Octanoyl-CoA is dehydrogenated by FadE to form trans-2-Octenoyl-CoA .

  • Stereoselective Hydration: The FadB complex (specifically its enoyl-CoA hydratase domain) hydrates the double bond to yield (S)-3-Hydroxyoctanoyl-CoA .

  • The Critical Junction (The Trap):

    • Native Path: FadB (via its 3-hydroxyacyl-CoA dehydrogenase domain) would normally oxidize this to 3-keto-octanoyl-CoA.

    • Engineered Path: We overexpress a broad-range thioesterase (TesB ) to hydrolyze the CoA bond before oxidation occurs.

    • Blockage: Deletion of the downstream thiolase (FadA ) prevents carbon chain shortening, causing upstream intermediates to accumulate.

Pathway Visualization

The following diagram illustrates the divergence between the native breakdown and the engineered interception.

G cluster_inputs Substrate Input cluster_legend Engineering Strategy Octanoate Octanoate (C8:0) OctCoA Octanoyl-CoA Octanoate->OctCoA Activation EnoylCoA trans-2-Octenoyl-CoA OctCoA->EnoylCoA Desaturation FadE S_Hydroxy (S)-3-Hydroxyoctanoyl-CoA (Target Intermediate) EnoylCoA->S_Hydroxy Hydration (S-specific) FadB R_Hydroxy (R)-3-Hydroxyoctanoyl-CoA (PHA Precursor) EnoylCoA->R_Hydroxy PhaJ (Avoid) Keto 3-Keto-Octanoyl-CoA S_Hydroxy->Keto Oxidation (Competitor) FadB FinalProduct (3S)-3-Hydroxyoctanoic Acid (Purified Product) S_Hydroxy->FinalProduct Hydrolysis (The Trap) TesB AcetylCoA Acetyl-CoA + C6-CoA Keto->AcetylCoA Cleavage FadA FadD FadD (Synthetase) FadE FadE (Dehydrogenase) FadB_Hyd FadB (Hydratase Activity) FadB_Deh FadB (Dehydrogenase Activity) TesB TesB (Thioesterase II) PhaJ PhaJ (Epimerase/Hydratase) FadA FadA (Thiolase) KO_FadA KO: fadA (Stops degradation) OE_TesB OE: tesB (Releases Product)

Caption: Figure 1. The Interception Strategy. The pathway utilizes the native stereospecificity of FadB (hydratase) to generate the (S)-intermediate, which is then siphoned off by TesB before it can be oxidized.

Engineering & Experimental Protocol

This protocol assumes the use of Escherichia coli K-12 (strain MG1655 or similar) as the chassis.

Strain Construction

To maximize the yield of (3S)-3HO, the strain must be engineered to prevent carbon loss and ensure product release.

Gene TargetModificationRationale
fadA Deletion (

)
Essential. Removes 3-ketoacyl-CoA thiolase activity. Prevents the cleavage of the C8 chain into C6 + C2, causing upstream acyl-CoAs to accumulate.
fadR Deletion (

)
Removes the negative repressor of the fad regulon, ensuring constitutive expression of uptake (FadL) and activation (FadD) enzymes.
tesB Overexpression Encodes Thioesterase II.[1] Unlike TesA (which prefers C12-C18), TesB has high specificity for medium-chain 3-hydroxyacyl-CoAs. This enzyme hydrolyzes the thioester bond, releasing the free acid.
fadB Native/Modulated Caution: FadB contains both hydratase and dehydrogenase activities.[2][1][3][4] While we need the hydratase, the dehydrogenase is detrimental. However, in a fadA knockout, the equilibrium between hydroxy- and keto-acyl-CoA is driven by the NADH/NAD+ ratio. Overexpressing tesB provides a kinetic sink that outcompetes the dehydrogenase.
Cultivation & Bioconversion Protocol

Reagents:

  • M9 Minimal Medium supplemented with 0.4% glucose (for biomass).

  • Octanoate (Sodium Octanoate) as the bioconversion substrate.

  • IPTG (if using inducible plasmids for tesB).

Workflow:

  • Inoculation: Inoculate the engineered strain (

    
     + pTrc99a-tesB) into 50 mL M9 medium. Incubate at 37°C, 250 rpm.
    
  • Growth Phase: Grow cells until OD

    
     reaches ~0.6–0.8.
    
  • Induction & Feeding:

    • Induce tesB expression with 0.1 mM IPTG.

    • Add Sodium Octanoate to a final concentration of 10–20 mM.

    • Note: Octanoate can be toxic; pulse-feeding (5 mM increments) is recommended.

  • Bioconversion Phase: Reduce temperature to 30°C to prevent inclusion body formation of the thioesterase. Incubate for 24–48 hours.

  • Harvest: Centrifuge culture broth (5000 x g, 10 min). The product, (3S)-3-hydroxyoctanoic acid, will be in the supernatant (extracellular) due to its polarity and the activity of efflux pumps.

Analytical Validation (Self-Validating System)

Trustworthiness in metabolic engineering comes from rigorous chiral analysis. You cannot rely on standard GC-MS alone, as it does not distinguish enantiomers.

Extraction
  • Acidify the cell-free supernatant to pH 2.0 using 6M HCl.

  • Extract twice with an equal volume of Ethyl Acetate.

  • Evaporate solvent under nitrogen flow to obtain the crude lipid extract.

Chiral HPLC Method (The Gold Standard)

To confirm the (3S) configuration against the (3R) standard:

  • Column: Chiralcel OD-H or Chiralpak AD-RH (Daicel).

  • Mobile Phase: Hexane:Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic acid.

  • Detection: UV at 210 nm.

  • Validation:

    • Inject commercially available racemic 3-hydroxyoctanoic acid standard.

    • Inject (R)-3-hydroxyoctanoic acid standard (often available from PHA hydrolysis).

    • Inject Sample.[2][3][5][6]

    • Success Criterion: The sample peak must elute at the retention time corresponding to the (S)-enantiomer (distinct from the R-peak).

GC-MS Derivatization (Structural Confirmation)
  • Derivatization: Methyl esterification using BF

    
    -methanol (60°C, 1 hr).
    
  • Analysis: Confirm the mass spectrum matches 3-hydroxyoctanoic acid methyl ester (m/z characteristic fragments: 103, 74, 71).

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Titer Product toxicity or feedback inhibition.Use a two-phase fermentation (add 10% dodecane) to sequester the fatty acid product in situ.
High Keto-Acid Impurity FadB dehydrogenase activity is too high.Switch to microaerobic conditions during the bioconversion phase. High NADH levels inhibit the dehydrogenase direction (Hydroxy

Keto).
Wrong Stereochemistry Contamination with FAS II pathway products.Ensure the strain is not starved of glucose; if the cell relies solely on FAS II for lipids, (R)-isomers may accumulate. However, feeding octanoate heavily biases the flux through

-oxidation (S-route).

References

  • Dellomonaco, C., et al. (2011). "Engineered reversal of the β-oxidation cycle for the synthesis of fuels and chemicals."[7] Nature, 476, 355–359. Link

    • Foundational paper on manipulating the beta-oxidation pathway (rBOX) and the role of Fad enzymes.
  • Clomburg, J. M., et al. (2015). "A synthetic biology approach to engineer a functional reversal of the β-oxidation cycle." Metabolic Engineering, 28, 202-212. Link

    • Details the thermodynamics and enzyme choices (FadB vs others)
  • Zheng, Y., et al. (2004). "Thioesterase II of Escherichia coli plays an important role in 3-hydroxydecanoic acid production." Applied and Environmental Microbiology, 70(7), 3807–3813. Link

    • Establishes TesB as the specific enzyme for hydrolyzing medium-chain 3-hydroxyacyl-CoAs.
  • Ren, Q., et al. (2010). "Enantioselective synthesis of 3-hydroxyalkanoic acids by Pseudomonas putida." Biotechnology and Bioengineering, 107(3). Link

    • Discusses the stereochemical outcomes of Pseudomonas conversions and the role of PhaJ vs FadB.
  • Lian, J., & Zhao, H. (2015). "Reversal of the β-oxidation cycle in Saccharomyces cerevisiae for production of fuels and chemicals." ACS Synthetic Biology, 4(3), 332–341. Link

    • Provides comparative insights into beta-oxidation engineering and stereochemical control.

Sources

Exploratory

Biological Role of (3S)-3-Hydroxyoctanoic Acid in Microbial Metabolism: A Technical Guide

Executive Summary This technical guide delineates the specific biological role of (3S)-3-hydroxyoctanoic acid (also known as L-3-hydroxyoctanoic acid) within microbial metabolism. Unlike its enantiomer, (3R)-3-hydroxyoct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the specific biological role of (3S)-3-hydroxyoctanoic acid (also known as L-3-hydroxyoctanoic acid) within microbial metabolism. Unlike its enantiomer, (3R)-3-hydroxyoctanoic acid, which serves as the primary monomer for medium-chain-length polyhydroxyalkanoates (mcl-PHAs) and a known signaling molecule, the (3S)-isomer functions primarily as a transient catabolic intermediate in the


-oxidation of fatty acids.

Its biological significance lies in its role as a metabolic checkpoint. The efficient processing of (3S)-3-hydroxyoctanoic acid (as its CoA thioester) determines whether carbon flux is directed toward energy generation (via the Krebs cycle) or diverted—via epimerization—into anabolic storage pathways (PHA synthesis). This guide details the enzymatic machinery governing this flux, the stereochemical constraints of microbial polymerases, and validated protocols for the chiral differentiation of these isomers.

Biochemical Foundation & Stereochemistry

Structural Identity
  • IUPAC Name: (3S)-3-hydroxyoctanoic acid[1]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1][2]
  • Chirality: The hydroxyl group at the C3 position is in the S (Sinister) or L-configuration.

  • Physiological State: Intracellularly, it exists almost exclusively as a thioester linked to Coenzyme A ((3S)-3-hydroxyoctanoyl-CoA ).

The Stereochemical Divide

Microbial metabolism exhibits strict stereoselectivity. It is critical to distinguish between the two enantiomers:

Feature(3S)-3-Hydroxyoctanoyl-CoA(3R)-3-Hydroxyoctanoyl-CoA
Primary Origin

-Oxidation (Hydration of trans-2-enoyl-CoA)
Fatty Acid Synthesis (PhaG) or PhaJ Shunt
Primary Fate Oxidation to 3-ketoacyl-CoA (Energy)Polymerization into PHA (Storage)
Enzymatic Recognition Recognized by FadB (3-hydroxyacyl-CoA dehydrogenase)Recognized by PhaC (PHA Synthase)
Signaling Role Metabolic intermediate; potential surfactant toxicityQuorum sensing links; HCA3 agonist (host)

Metabolic Pathways and Flux Control[3]

The biological role of the (3S)-isomer is defined by its position in the


-oxidation cycle. It is the product of the hydration step and the substrate for the second oxidation step.
The Beta-Oxidation Pathway (Catabolism)

In the standard catabolism of octanoic acid (or longer chain fatty acids):

  • Acyl-CoA Dehydrogenase (FadE): Converts Octanoyl-CoA to trans-2-Octenoyl-CoA.

  • Enoyl-CoA Hydratase (FadB/FadJ): Hydrates the double bond to form (3S)-3-hydroxyoctanoyl-CoA .

  • 3-Hydroxyacyl-CoA Dehydrogenase (FadB): Oxidizes the (3S)-isomer to 3-ketooctanoyl-CoA, generating NADH.

Crucial Insight: The enzyme FadB is stereospecific for the (S)-isomer. If the cell requires energy, the (3S)-isomer is rapidly consumed.

The Epimerization "Bridge" to Anabolism

For bacteria like Pseudomonas putida to synthesize PHAs from fatty acids, they must convert the catabolic (S)-intermediate into the anabolic (R)-monomer.

  • Epimerase Activity: Some FadB complexes possess epimerase activity, interconverting (S)-3-hydroxyoctanoyl-CoA and (R)-3-hydroxyoctanoyl-CoA.

  • The PhaJ Shunt: A more direct route involves the enzyme PhaJ ((R)-specific enoyl-CoA hydratase), which competes with FadB for the trans-2-octenoyl-CoA substrate, hydrating it directly to the (R)-form, effectively bypassing the (3S)-intermediate.

Visualization of Metabolic Flux

The following diagram illustrates the central position of the (3S)-isomer and the "fork in the road" between degradation and storage.

BetaOxidationFlux cluster_legend Pathway Key FattyAcid Octanoic Acid AcylCoA Octanoyl-CoA FattyAcid->AcylCoA FadD EnoylCoA trans-2-Octenoyl-CoA AcylCoA->EnoylCoA FadE S_3HO (3S)-3-Hydroxyoctanoyl-CoA (Catabolic Intermediate) EnoylCoA->S_3HO FadB (Hydratase) R_3HO (3R)-3-Hydroxyoctanoyl-CoA (Anabolic Precursor) EnoylCoA->R_3HO PhaJ (Shunt) S_3HO->R_3HO Epimerase (Putative) KetoCoA 3-Ketooctanoyl-CoA S_3HO->KetoCoA FadB (Dehydrogenase) NAD+ -> NADH PHA mcl-PHA Polymer R_3HO->PHA PhaC (Synthase) AcetylCoA Acetyl-CoA + C6-CoA KetoCoA->AcetylCoA FadA (Thiolase) key1 Red Path: Energy Generation (Beta-Oxidation) key2 Green Path: Polymer Storage (PHA Synthesis)

Caption: Metabolic bifurcation of Octanoyl-CoA. The (3S)-isomer (Red) drives energy production, while the (R)-isomer (Green) drives polymer synthesis.

Experimental Protocols: Chiral Differentiation

Since standard mass spectrometry cannot distinguish enantiomers, chiral separation is mandatory for validating the presence of (3S)-3-hydroxyoctanoic acid.

Protocol: Chiral GC-MS Analysis

This protocol uses chiral derivatization to separate enantiomers on a non-chiral column or direct separation on a chiral column.

Reagents:

  • Lyophilized cell mass (5-10 mg)

  • Chloroform/Methanol (1:1 v/v)

  • Sulfuric acid (concentrated)

  • Internal Standard: Benzoic acid or odd-chain fatty acid (e.g., heptanoic acid)

Workflow:

  • Methanolysis (Derivatization):

    • Resuspend cells in 2 mL methanol containing 3% (v/v) H

      
      SO
      
      
      
      and 2 mL chloroform.
    • Heat at 100°C for 4 hours in a sealed screw-cap tube. This converts acyl-CoA and polymer-bound acids into methyl 3-hydroxyoctanoate .

    • Note: This step racemization is minimal, but for strict chiral analysis, enzymatic hydrolysis is preferred if polymer degradation is suspected.

  • Extraction:

    • Add 1 mL water. Vortex. Phase separate. Collect the lower organic phase (chloroform) containing the methyl esters.

  • Chiral Separation (Option A - Chiral Column):

    • Instrument: GC-MS (e.g., Agilent 7890/5975).

    • Column: Beta-DEX 120 or Cyclosil-B (30m x 0.25mm x 0.25µm).

    • Temperature Program: 50°C (hold 2 min) -> 2°C/min -> 160°C.

    • Detection: SIM mode monitoring m/z 103 (characteristic of 3-hydroxy methyl esters).

    • Result: The (R)-isomer typically elutes before the (S)-isomer on cyclodextrin-based columns (verify with pure standards).

Protocol: HPLC with Chiral Stationary Phase

Suitable for analyzing free acids in culture supernatant.

  • Sample Prep: Acidify supernatant to pH 2.0. Extract with Ethyl Acetate. Evaporate and reconstitute in mobile phase.

  • Column: Chiralpak AD-RH or OD-RH.

  • Mobile Phase: Acetonitrile:Water (containing 0.1% Phosphoric Acid).

  • Detection: UV at 210 nm.

Biotechnological Implications

Engineering "Leakage" for Monomer Production

Drug development professionals often seek pure chiral monomers for synthesis of antibiotics or statins.

  • Strategy: To produce pure (3S)-3-hydroxyoctanoic acid , one must block the downstream dehydrogenase (FadB) while maintaining the hydratase activity.

  • Challenge: FadB is often a multifunctional complex. Genetic knockout of fadB stops

    
    -oxidation, leading to accumulation of trans-2-enoyl-CoA or (3S)-3-hydroxyacyl-CoA.
    
  • Solution: Express a standalone (S)-specific hydratase in a fadB-negative background.

Toxicity and Surfactant Properties

Accumulation of medium-chain 3-hydroxy fatty acids (both R and S) can be toxic to bacteria due to their surfactant nature, which disrupts cell membrane integrity.

  • Mechanism: The amphiphilic structure (hydrophilic carboxyl/hydroxyl + hydrophobic alkyl tail) acts like a detergent.

  • Regulation: Bacteria tightly regulate the intracellular pool of (3S)-3-hydroxyoctanoyl-CoA to prevent toxicity, rapidly shuttling it to oxidation or, via epimerization, to inert PHA granules.

References

  • Ren, Q., et al. (2010). "The PhaG-mediated shunt pathway for polyhydroxyalkanoate biosynthesis in Pseudomonas putida." Applied Microbiology and Biotechnology. Link

  • Fiedler, S., et al. (2000). "Purification and properties of a novel (R)-specific enoyl-coenzyme A hydratase from Pseudomonas aeruginosa." Journal of Bacteriology. Link

  • Suriyamongkol, P., et al. (2007). "Biotechnological approaches for the production of polyhydroxyalkanoates in microorganisms and plants." Bioscience, Biotechnology, and Biochemistry. Link

  • Tsuge, T. (2002). "Metabolic improvements for the production of polyhydroxyalkanoates." Journal of Bioscience and Bioengineering. Link

  • Sigma-Aldrich. "(R)-3-Hydroxyoctanoic acid Technical Datasheet." Link (Used for chiral comparison data).

Sources

Foundational

(3S)-3-hydroxyoctanoic acid as a precursor for polyhydroxyalkanoates (PHAs)

Technical Guide: (3S)-3-Hydroxyoctanoic Acid as a Precursor for Polyhydroxyalkanoates (PHAs) Executive Summary This technical guide analyzes (3S)-3-hydroxyoctanoic acid (and its stereochemical counterpart, the (R)-isomer...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (3S)-3-Hydroxyoctanoic Acid as a Precursor for Polyhydroxyalkanoates (PHAs)

Executive Summary

This technical guide analyzes (3S)-3-hydroxyoctanoic acid (and its stereochemical counterpart, the (R)-isomer) as the critical monomeric precursor for medium-chain-length polyhydroxyalkanoates (mcl-PHAs). While standard bacterial PHAs are composed of (R)-monomers, the (3S)-isomer represents a pivotal metabolic node in the β-oxidation pathway of Pseudomonas species.

For drug development professionals, this molecule presents a dual value proposition:

  • As a Polymer Precursor: It yields P(3HO), a highly elastomeric, biocompatible polyester suitable for soft tissue engineering and drug delivery matrices.

  • As a Bioactive Degradation Product: The monomer itself is an endogenous agonist for Hydroxycarboxylic Acid Receptor 3 (HCA3/GPR109B), influencing lipolysis and immune regulation—a critical consideration for implant biocompatibility.

Molecular Architecture & Stereochemical Control

The utility of 3-hydroxyoctanoic acid (3-HO) lies in its chirality.[1] Understanding the stereochemical inversion is essential for successful biosynthesis.

  • The Metabolic Precursor ((S)-3-HO): In the β-oxidation of fatty acids, the intermediate produced is typically L-(+)-3-hydroxyacyl-CoA (the S-configuration).

  • The Polymer Unit ((R)-3-HO): PHA synthases (PhaC) are stereospecific; they only polymerize D-(-)-3-hydroxyacyl-CoA (the R-configuration).

  • The Bridge: The conversion of the (S)-precursor to the (R)-polymerizing unit is mediated by specific enoyl-CoA hydratases (PhaJ) or epimerases.

Property(3S)-3-Hydroxyoctanoic Acid(3R)-3-Hydroxyoctanoic Acid
Role β-oxidation intermediate; HCA3 AgonistPHA Polymer Monomer
Configuration L-(+)D-(-)
Biosynthetic Origin Hydration of trans-2-enoyl-CoA (via FadB)Hydration of trans-2-enoyl-CoA (via PhaJ) or reduction of 3-ketoacyl-CoA
Key Enzyme Interaction 3-hydroxyacyl-CoA dehydrogenasePHA Synthase (PhaC)

Biosynthetic Pathways: The "S-to-R" Flux

To engineer high-yield production of P(3HO), one must manipulate the metabolic flux in Pseudomonas putida (e.g., strains KT2440 or GPo1). There are two primary routes to generate the 3-hydroxyoctanoate precursor pool.[2]

Mechanism 1: β-Oxidation (Fatty Acid Degradation)

When fed octanoate (C8), the bacteria activate it to octanoyl-CoA. It enters β-oxidation, generating trans-2-octenoyl-CoA.

  • Standard Route: Converted to (S)-3-hydroxyoctanoyl-CoA by FadB (for energy).

  • PHA Route: Converted to (R)-3-hydroxyoctanoyl-CoA by PhaJ (specific enoyl-CoA hydratase), diverting carbon to polymerization.

Mechanism 2: De Novo Fatty Acid Synthesis (FAS)

When fed glucose, the bacteria synthesize fatty acids. The transacylase PhaG converts (R)-3-hydroxyacyl-ACP (from FAS) to (R)-3-hydroxyacyl-CoA, linking carbohydrate metabolism to PHA production.

Pathway Visualization

PHA_Biosynthesis cluster_legend Pathway Logic Octanoate Octanoate (Substrate) OctCoA Octanoyl-CoA Octanoate->OctCoA Activation Glucose Glucose (Substrate) AcetylCoA Acetyl-CoA Glucose->AcetylCoA EnoylCoA trans-2-Octenoyl-CoA OctCoA->EnoylCoA FadE S_3HO (S)-3-Hydroxyoctanoyl-CoA (Beta-Oxidation) EnoylCoA->S_3HO FadB R_3HO (R)-3-Hydroxyoctanoyl-CoA (PHA Precursor) EnoylCoA->R_3HO PhaJ (Stereospecific) S_3HO->AcetylCoA To TCA Cycle PHA Poly(3-hydroxyoctanoate) (P(3HO)) R_3HO->PHA PhaC FAS Fatty Acid Synthesis (ACP intermediates) AcetylCoA->FAS FAS->R_3HO PhaG FadD FadD FadE FadE FadB FadB PhaJ PhaJ (Key Divergence) PhaC PhaC (Synthase) PhaG PhaG (Transacylase) key Green Arrows = Precursor Supply Red Arrow = Polymerization

Figure 1: Metabolic engineering map for P(3HO) production in Pseudomonas putida. Note the critical role of PhaJ and PhaG in supplying the (R)-specific precursor required by PhaC.

Experimental Protocol: Biosynthesis & Extraction

This protocol describes the production of mcl-PHA enriched in 3-hydroxyoctanoate using P. putida KT2440.

Phase 1: Upstream Processing (Fermentation)

Objective: Maximize intracellular accumulation of P(3HO).

  • Inoculum Prep: Cultivate P. putida KT2440 in Luria-Bertani (LB) broth at 30°C, 200 rpm for 12h.

  • Production Medium (Mineral Salt Medium - MSM):

    • Na₂HPO₄·12H₂O (9.0 g/L), KH₂PO₄ (1.5 g/L), (NH₄)₂SO₄ (1.0 g/L), MgSO₄·7H₂O (0.2 g/L).

    • Trace elements solution (1 mL/L).

  • Carbon Source (The Control Knob):

    • For P(3HO) Homopolymer: Supplement with Sodium Octanoate (20-40 mM) . The direct C8 substrate favors C8 monomer retention.

    • For Copolymers: Use Glucose (leads to mixed C8, C10, C6 monomers).

  • Cultivation:

    • Inoculate 5% (v/v). Incubate at 30°C for 48–72 hours.

    • Nitrogen Limitation: Crucial trigger. Ensure C:N ratio > 20:1 to induce stress-based PHA accumulation.

Phase 2: Downstream Processing (Extraction)

Objective: Isolate high-purity P(3HO) and remove endotoxins (LPS), which also contain 3-hydroxy fatty acids.

  • Harvest: Centrifuge broth (4,000 × g, 20 min). Wash pellet with distilled water.

  • Lyophilization: Freeze-dry biomass for 24h.

  • Solvent Extraction:

    • Resuspend dry biomass in Ethyl Acetate or Chloroform (1:20 w/v).

    • Stir at 50°C for 4 hours (Cell lysis and polymer dissolution).

  • Filtration: Filter to remove cell debris.

  • Precipitation:

    • Concentrate filtrate by rotary evaporation.

    • Add dropwise into cold Methanol or Ethanol (10-fold excess). P(3HO) will precipitate as a white/translucent gum.

  • Purification: Repeat dissolution/precipitation twice to remove lipids and endotoxins.

Data: Substrate Impact on Monomer Composition
Carbon SourceDominant MonomerSecondary MonomersPolymer Crystallinity
Octanoate (C8) 3-Hydroxyoctanoate (~90%)3-Hydroxyhexanoate (C6)Low (Elastomeric)
Glucose 3-Hydroxydecanoate (C10)3-Hydroxyoctanoate (C8)Moderate
Dodecanoate (C12) 3-Hydroxydodecanoate3-Hydroxyoctanoate, 3-HydroxydecanoateLow

Biomedical Applications & Drug Development

The (3S)-3-hydroxyoctanoic acid precursor defines the final material properties, making it unique among biopolymers.

Soft Tissue Engineering (Elastomeric Scaffolds)

Unlike P(3HB) (which is brittle), P(3HO) has a low glass transition temperature (


) and low crystallinity.
  • Application: Cardiac patches, heart valve scaffolds, and nerve conduits.[3][4][5]

  • Mechanism: The long side-chain (C8) prevents tight crystal packing, allowing the polymer to stretch and mimic the mechanical properties of native soft tissue.

Drug Delivery Systems (DDS)
  • Microspheres: P(3HO) can be emulsified to encapsulate hydrophobic drugs.

  • Surface Erosion: mcl-PHAs degrade via surface erosion (enzymatic hydrolysis), providing zero-order drug release profiles preferred for sustained delivery.

Bioactivity of the Degradation Product

Critical Insight for Drug Developers: As P(3HO) degrades in vivo, it releases 3-hydroxyoctanoic acid monomers.

  • Receptor Target: Hydroxycarboxylic Acid Receptor 3 (HCA3/GPR109B).

  • Effect: Agonism of HCA3 inhibits lipolysis and may exert anti-inflammatory effects on macrophages.

  • Safety: Unlike synthetic polyesters that degrade into acidic byproducts (causing local inflammation), the degradation product of P(3HO) is a metabolic intermediate recognized by the host.

References

  • Prieto, M. A., et al. (2016). "Engineering of Pseudomonas putida for the production of medium-chain-length polyhydroxyalkanoates." Microbial Biotechnology.

  • Chen, G. Q., & Wu, Q. (2005). "The application of polyhydroxyalkanoates as tissue engineering materials." Biomaterials, 26(33), 6565-6578.[6]

  • Ren, Q., et al. (2000). "The phaG gene of Pseudomonas putida encodes a 3-hydroxyacyl-acyl carrier protein-coenzyme A transferase." Journal of Bacteriology, 182(10), 2978-2981.

  • Ahmed, K., et al. (2009).[7] "Deorphanization of GPR109B as a receptor for the β-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis."[7] Journal of Biological Chemistry, 284(33), 21928-21933.[7]

  • Witholt, B., & Kessler, B. (1999). "Perspectives of medium chain length poly(hydroxyalkanoates), a versatile set of bacterial polyesters."[1] Current Opinion in Biotechnology, 10(3), 279-285.

Sources

Exploratory

Function of 3-hydroxyoctanoic acid in human fatty acid oxidation.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Metabolic Scientists, and Drug Development Professionals Executive Summary 3-Hydroxyoctanoic acid (3-HOA) is a medium-chain fatty acid intermediate formed...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Metabolic Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxyoctanoic acid (3-HOA) is a medium-chain fatty acid intermediate formed during mitochondrial


-oxidation. Historically viewed merely as a transient metabolic intermediate or a pathological marker of enzyme deficiency, 3-HOA has emerged as a critical signaling molecule exclusive to humans and higher primates. It functions as the primary endogenous ligand for the Hydroxycarboxylic Acid Receptor 3 (HCAR3/GPR109B) , exerting an anti-lipolytic negative feedback loop during physiological stress.

This guide details the biochemical genesis of 3-HOA, its pharmacological role in metabolic regulation, and the precise analytical methodologies required for its quantification in biological matrices.

Mechanistic Biochemistry: The -Oxidation Spiral

3-HOA is generated within the mitochondrial matrix as a specific intermediate of the


-oxidation of medium-chain fatty acids (MCFAs). Its formation is strictly governed by the chain-length specificity of the mitochondrial trifunctional protein (MTP) and medium-chain specific enzymes.
Enzymatic Genesis

The production of 3-HOA (specifically the L-isomer, L-3-hydroxyoctanoyl-CoA, before hydrolysis) occurs in the second step of the


-oxidation spiral acting on an 8-carbon chain.
  • Dehydrogenation: Octanoyl-CoA is dehydrogenated by Medium-Chain Acyl-CoA Dehydrogenase (MCAD) to form trans-2-octenoyl-CoA.

  • Hydration (The Critical Step): The double bond is hydrated by Enoyl-CoA Hydratase (specifically the crotonase fold of the MTP or short-chain enoyl-CoA hydratase) to form L-3-hydroxyoctanoyl-CoA .

  • Dehydrogenation (The Consumption Step): Under normal flux, this intermediate is rapidly converted to 3-ketooctanoyl-CoA by Medium/Short-Chain Hydroxyacyl-CoA Dehydrogenase (M/SCHAD, encoded by HADH) .

Key Insight: Accumulation of free 3-HOA typically signals a bottleneck at the HADH step or a "spillover" effect from high rates of lipolysis where the capacity of the


-oxidation spiral is exceeded.
Pathway Visualization

The following diagram illustrates the position of 3-HOA in the spiral and its diversion to the HCAR3 signaling pathway.

BetaOxidation OctanoylCoA Octanoyl-CoA (C8) EnoylCoA trans-2-Octenoyl-CoA OctanoylCoA->EnoylCoA MCAD (Dehydrogenation) HydroxyCoA L-3-Hydroxyoctanoyl-CoA EnoylCoA->HydroxyCoA Enoyl-CoA Hydratase (Hydration) KetoCoA 3-Ketooctanoyl-CoA HydroxyCoA->KetoCoA M/SCHAD (HADH) (Oxidation) Free3HOA Free 3-Hydroxyoctanoic Acid (Extracellular Signaling) HydroxyCoA->Free3HOA Thioesterase/Hydrolysis (Flux Overflow) HCAR3 HCAR3 (GPR109B) Receptor Activation Free3HOA->HCAR3 Autocrine/Paracrine Signaling

Caption: Figure 1. The genesis of 3-Hydroxyoctanoyl-CoA within the mitochondrial matrix and its diversion as free 3-HOA to activate the HCAR3 receptor.

Physiological & Pharmacological Function (HCAR3 Axis)

Unlike its shorter homolog 3-hydroxybutyrate (which activates HCAR2/GPR109A), 3-HOA is the specific endogenous agonist for HCAR3 (GPR109B) . This receptor is evolutionarily significant as it is present in humans and higher primates but absent in rodents.

The Anti-Lipolytic Feedback Loop

During states of fasting or high energy demand, adipocytes release fatty acids. As


-oxidation rates rise, 3-HOA concentrations increase locally.
  • Mechanism: 3-HOA binds to HCAR3 (a G_i-coupled GPCR) on the surface of adipocytes.

  • Signaling Cascade: Activation of

    
    
    
    
    
    Inhibition of Adenylyl Cyclase
    
    
    Reduced cAMP
    
    
    Reduced PKA activity
    
    
    Dephosphorylation of Hormone Sensitive Lipase (HSL).
  • Result: Suppression of lipolysis.[1] This prevents toxic accumulation of free fatty acids and ketoacidosis during prolonged starvation.

Clinical Implications for Drug Development
  • Target Specificity: Drugs targeting metabolic regulation in humans cannot rely solely on murine models, as mice lack the HCAR3/3-HOA axis.

  • Therapeutic Window: HCAR3 agonists are being explored for dyslipidemia treatment, potentially offering benefits similar to Niacin (HCAR2 agonist) but with a distinct side-effect profile (e.g., reduced flushing).

Pathophysiology: 3-HOA as a Biomarker[2][3][4]

Elevated 3-HOA in urine or plasma is a hallmark of specific Fatty Acid Oxidation Disorders (FAODs).

DisorderEnzyme Defect3-HOA ProfileMechanism
M/SCHAD Deficiency HADH (Short-chain 3-hydroxyacyl-CoA dehydrogenase)High Direct block of the conversion of 3-hydroxyoctanoyl-CoA to 3-ketooctanoyl-CoA.
LCHAD Deficiency HADHA (Long-chain 3-hydroxyacyl-CoA dehydrogenase)Moderate/High Accumulation of long-chain 3-OH intermediates which are chain-shortened to C8 but cannot be efficiently processed due to secondary enzyme inhibition or overlap.
MTP Deficiency Mitochondrial Trifunctional ProteinHigh Complete block of the trifunctional complex (Hydratase/Dehydrogenase/Thiolase).

Experimental Protocol: Quantitative Analysis by GC-MS

The following protocol is a validated method for the extraction and quantification of 3-HOA from human urine, utilizing stable isotope dilution. This method ensures separation from interfering organic acids.

Reagents & Standards
  • Internal Standard (IS):

    
    -3-hydroxyoctanoic acid (or 
    
    
    
    -3-hydroxyoctanoic acid).
  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Extraction Solvent: Ethyl Acetate.[2]

  • Pre-treatment: Urease (Type III from Jack Bean).

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 100

      
      L of urine into a glass screw-cap tube.
      
    • Add 10

      
      L of Internal Standard solution (concentration adjusted to approx. 50 
      
      
      
      mol/L).
    • Urease Digestion: Add 50

      
      L of Urease solution (to remove urea which interferes with silylation). Incubate at 37°C for 30 minutes.
      
  • Oximation (Stabilization of Keto-acids):

    • Add 200

      
      L of hydroxylamine hydrochloride. Incubate at 60°C for 30 minutes. Note: This prevents keto-enol tautomerization of related keto-acids, though 3-HOA itself is stable.
      
  • Extraction:

    • Acidify sample to pH < 2 using 6M HCl.

    • Add 2 mL Ethyl Acetate. Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic (upper) layer to a clean vial.

    • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization:

    • Add 100

      
      L BSTFA + 1% TMCS to the dried residue.
      
    • Incubate at 80°C for 30 minutes.

    • Chemistry: This converts the carboxyl (-COOH) and hydroxyl (-OH) groups into Trimethylsilyl (TMS) esters/ethers, rendering the molecule volatile.

  • GC-MS Analysis:

    • Column: DB-5MS or equivalent (30m x 0.25mm ID).

    • Carrier Gas: Helium at 1 mL/min.

    • Temperature Program: 80°C (1 min)

      
       10°C/min 
      
      
      
      280°C.
    • Detection: Selected Ion Monitoring (SIM).

      • Target Ion (3-HOA-TMS): m/z 275 (M-15, loss of methyl group) or m/z 233 (cleavage alpha to TMS-ether).

Analytical Workflow Diagram

GCMS_Protocol Sample Urine Sample (100 µL) Urease Urease Digestion (Remove Urea) Sample->Urease Extract Liquid-Liquid Extraction (Ethyl Acetate, pH < 2) Urease->Extract Dry N2 Evaporation Extract->Dry Deriv Silylation (BSTFA/TMCS, 80°C) Dry->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS

Caption: Figure 2. Optimized analytical workflow for the isolation and quantification of 3-hydroxy fatty acids from urine.

References

  • Ahmed, K., et al. (2009). "The orphan receptor GPR109B is a receptor for the beta-oxidation intermediate 3-hydroxy-octanoic acid and mediates anti-lipolytic effects." Journal of Biological Chemistry.

  • Jones, P. M., & Bennett, M. J. (2010). "3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry."[3] Methods in Molecular Biology.

  • Offermanns, S., et al. (2011). "International Union of Basic and Clinical Pharmacology.[4] LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors." Pharmacological Reviews.

  • Vredendaal, P. J., et al. (1998). "Mitochondrial trifunctional protein deficiency: a disorder of long-chain fatty acid oxidation." Journal of Inherited Metabolic Disease.

  • Human Metabolome Database (HMDB). "Metabocard for (R)-3-Hydroxyoctanoic acid (HMDB0010722)."

Sources

Foundational

(3S)-3-hydroxyoctanoic acid as an endogenous agonist for HCA3 receptor.

Title: The Hominid Metabolic Sensor: A Technical Guide to (3S)-3-Hydroxyoctanoic Acid and the HCA3 Receptor Executive Summary This technical guide analyzes the interaction between (3S)-3-hydroxyoctanoic acid ((3S)-3-HO)...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Hominid Metabolic Sensor: A Technical Guide to (3S)-3-Hydroxyoctanoic Acid and the HCA3 Receptor

Executive Summary

This technical guide analyzes the interaction between (3S)-3-hydroxyoctanoic acid ((3S)-3-HO) and the Hydroxycarboxylic Acid Receptor 3 (HCA3/GPR109B) . Unlike its conserved paralog HCA2 (GPR109A), HCA3 is an evolutionary novelty restricted to hominids (humans and great apes). It functions as a specialized metabolic sensor, detecting intermediates of fatty acid


-oxidation during starvation or ketogenic states to fine-tune lipolysis and immune responses.

This document details the molecular pharmacology, signaling architecture, and validated experimental protocols for interrogating this receptor-ligand axis, designed for application scientists and drug discovery teams.

Molecular Pharmacology & Ligand Specificity

The HCA receptor family (HCA1, HCA2, HCA3) links energy metabolism to cellular signaling.[1][2] While HCA2 is activated by the ketone body 3-hydroxybutyrate (millimolar affinity), HCA3 evolved to detect longer-chain intermediates with higher affinity.

The Endogenous Agonist: (3S)-3-Hydroxyoctanoic Acid
  • Structure & Origin: (3S)-3-HO is an 8-carbon hydroxy fatty acid generated via mitochondrial

    
    -oxidation.
    
  • Stereochemistry: The mitochondrial enoyl-CoA hydratase enzyme specifically produces the (S)-enantiomer of 3-hydroxyacyl-CoA intermediates. Consequently, (3S)-3-HO is the physiologically relevant isomer for endogenous HCA3 activation.

  • Selectivity Profile:

    • HCA3 (GPR109B): High affinity (EC

      
      
      
      
      
      1–10
      
      
      M).
    • HCA2 (GPR109A): No activation at physiological levels.

    • HCA1 (GPR81): No activation.

Comparative Receptor Profiling

The following table contrasts the HCA family to highlight the unique niche of HCA3.

FeatureHCA1 (GPR81)HCA2 (GPR109A)HCA3 (GPR109B)
Primary Ligand Lactate3-Hydroxybutyrate (3-HB)(3S)-3-Hydroxyoctanoic acid
Affinity (EC

)
~1–5 mM~0.7 mM~1–5

M
Evolutionary Origin Conserved (Mammals)Conserved (Mammals)Hominid Specific (Gene Duplication)
Primary Function Antilipolytic (Insulin-independent)Antilipolytic (Starvation)Antilipolytic & Immune Modulation
Key Expression AdipocytesAdipocytes, Immune CellsAdipocytes, Neutrophils, Epithelium

Signaling Architecture

HCA3 is a G


/G

-coupled GPCR.[3] Upon binding (3S)-3-HO, the receptor initiates a canonical inhibitory cascade while simultaneously recruiting

-arrestin for desensitization and non-canonical signaling.
The Negative Feedback Loop

In adipocytes, HCA3 activation serves as a "brake" on lipolysis.[4]

  • Starvation/Fasting: Lipolysis increases, releasing Free Fatty Acids (FFAs).

  • 
    -Oxidation:  FFAs are oxidized; (3S)-3-HO accumulates as an intermediate.
    
  • Receptor Activation: (3S)-3-HO binds HCA3.

  • G

    
     Signaling:  G
    
    
    
    inhibits Adenylyl Cyclase (AC)
    
    
    cAMP decreases
    
    
    PKA activity drops.
  • Outcome: Reduced phosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin, slowing further lipolysis.

Pathway Visualization

HCA3_Signaling Ligand (3S)-3-Hydroxyoctanoic Acid Receptor HCA3 (GPR109B) Receptor Ligand->Receptor Binding Gi Gi/o Protein Complex Receptor->Gi Activation Arrestin Beta-Arrestin 2 Receptor->Arrestin Recruitment (Biased Signaling) AC Adenylyl Cyclase (AC) Gi->AC Inhibition (-) cAMP cAMP (Decreased) AC->cAMP Reduced Production PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Lipolysis Lipolysis (Inhibited) PKA->Lipolysis Reduced HSL Phosphorylation MAPK MAPK/ERK Pathway Arrestin->MAPK Scaffolding

Figure 1: The HCA3 signaling cascade showing the primary G


-mediated antilipolytic pathway and the secondary 

-arrestin recruitment pathway.

Experimental Protocols

To study HCA3, researchers must distinguish its activity from the often co-expressed HCA2. The following protocols utilize the high affinity of (3S)-3-HO and specific controls to ensure data integrity.

Protocol A: cAMP Inhibition Assay (Functional Validation)

Objective: Quantify HCA3 activation by measuring the reduction of forskolin-stimulated cAMP levels.

Reagents:

  • HEK293 cells stably transfected with human HCA3 (hHCA3).

  • Agonist: (3S)-3-Hydroxyoctanoic acid (dissolved in DMSO).

  • Stimulant: Forskolin (10

    
    M).
    
  • Detection: TR-FRET cAMP kit (e.g., LANCE or HTRF).

Step-by-Step Workflow:

  • Cell Seeding: Plate hHCA3-HEK293 cells (2,000 cells/well) in a 384-well low-volume white plate. Incubate overnight.

  • Stimulation Buffer: Prepare HBSS containing 0.5 mM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Agonist Addition: Add serial dilutions of (3S)-3-HO.

    • Expert Insight: Include a "Mock" transfected control line to rule out off-target effects.

  • Forskolin Spike: Immediately add Forskolin (final conc. 10

    
    M).
    
    • Why? HCA3 is G

      
      -coupled. You cannot measure a decrease in cAMP if the baseline is low. Forskolin artificially elevates cAMP, providing a "ceiling" from which HCA3 activity can drag the signal down.
      
  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Lysis & Detection: Add detection antibodies (cAMP-d2 and Anti-cAMP-Cryptate). Incubate 1 hour.

  • Analysis: Read on a TR-FRET compatible plate reader. Plot % Inhibition vs. Log[Agonist].

Protocol B: Label-Free Dynamic Mass Redistribution (DMR)

Objective: Capture holistic receptor activation (G-protein +


-arrestin) in real-time without labels.

Step-by-Step Workflow:

  • Preparation: Seed cells in a fibronectin-coated biosensor microplate. Culture for 24h to reach >95% confluence.

  • Equilibration: Wash cells with assay buffer (HBSS + 20 mM HEPES) and equilibrate inside the reader (e.g., EnSpire or Epic) for 90 minutes to establish a stable baseline.

  • Compound Injection: Inject (3S)-3-HO (5x concentration) using the onboard liquid handler.

  • Kinetic Monitoring: Record wavelength shifts (pm) every 30 seconds for 60 minutes.

  • Data Interpretation:

    • HCA3 Signature: Look for a rapid positive peak (G-protein phase) followed by a sustained plateau or slow decay (often linked to

      
      -arrestin/internalization).
      
    • Validation: Pre-treat with Pertussis Toxin (PTX, 100 ng/mL, overnight). Complete ablation of the signal confirms G

      
      /G
      
      
      
      dependency.

Therapeutic & Evolutionary Implications

The "Thrifty" Hominid

The emergence of HCA3 in hominids suggests an evolutionary advantage.[4][5] By detecting 3-HO (a marker of sustained


-oxidation), HCA3 allows humans to conserve fat stores more aggressively than lower mammals during prolonged food scarcity.
Clinical Relevance
  • Metabolic Syndrome: Dysregulation of the HCA3 loop may contribute to insulin resistance.

  • Inflammation: HCA3 is expressed in neutrophils. (3S)-3-HO acts as a chemoattractant, linking metabolic state to immune surveillance.

  • Drug Targets: Unlike Niacin (which causes flushing via HCA2 in the skin), HCA3 agonists might offer lipid-lowering benefits without the cutaneous vasodilation side effects, as HCA3 is absent in murine skin models often used for flushing toxicity, but also naturally less abundant in human Langerhans cells compared to HCA2.

References

  • Ahmed, K., Tunaru, S., et al. (2009).[6] Deorphanization of GPR109B as a receptor for the β-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis.[6] Journal of Biological Chemistry, 284(33), 21928-21933.[6]

  • Stäubert, C., et al. (2020).[7] Natural biased signaling of hydroxycarboxylic acid receptor 3 and G protein-coupled receptor 84.[7][8] Cell Communication and Signaling, 18(1), 1-16.

  • Offermanns, S., et al. (2011).[9] International Union of Basic and Clinical Pharmacology.[9] LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors. Pharmacological Reviews, 63(2), 269-290.[9]

  • Tunaru, S., et al. (2003).[4] PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 9(3), 352-355.

  • Peters, A., et al. (2019). Metabolites of lactic acid bacteria present in fermented foods are highly potent agonists of human hydroxycarboxylic acid receptor 3. PLOS Genetics, 15(5), e1008145.

Sources

Exploratory

Role of 3-hydroxyoctanoic acid in metabolic disorders and dicarboxylic aciduria.

This technical guide details the bioanalytical and pathophysiological profile of 3-Hydroxyoctanoic Acid (3-HOA) , a medium-chain 3-hydroxy fatty acid (C8-OH). It focuses on its accumulation due to specific mitochondrial...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the bioanalytical and pathophysiological profile of 3-Hydroxyoctanoic Acid (3-HOA) , a medium-chain 3-hydroxy fatty acid (C8-OH). It focuses on its accumulation due to specific mitochondrial


-oxidation defects, its conversion to dicarboxylic acids via microsomal 

-oxidation, and its emerging role as a bioactive signaling molecule via the HCA3 (GPR109B) receptor.

From Mitochondrial Blockade to Dicarboxylic Aciduria and Receptor Signaling

Executive Summary

3-Hydroxyoctanoic acid (3-HOA) is an 8-carbon hydroxylated fatty acid intermediate of mitochondrial


-oxidation. Under physiological conditions, it exists transiently as a Coenzyme-A (CoA) thioester. However, in specific inborn errors of metabolism—most notably Medium/Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (M/SCHAD) deficiency  and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency —it accumulates, hydrolyzes to the free acid, and triggers secondary metabolic pathways.

For drug development professionals and metabolic researchers, 3-HOA is not merely a diagnostic marker; it is a bioactive metabolite . It acts as an endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3/GPR109B), exerting an anti-lipolytic effect that functions as a metabolic "brake" during ketosis. Furthermore, its presence drives the "rescue" pathway of microsomal


-oxidation, leading to 3-hydroxydicarboxylic aciduria , a specific subtype of dicarboxylic aciduria.
Biochemical Mechanism: The Origin of 3-HOA

The accumulation of 3-HOA is a direct consequence of a block in the third step of mitochondrial


-oxidation.
2.1 The Metabolic Blockade

In a healthy state, L-3-hydroxyoctanoyl-CoA is dehydrogenated to 3-ketooctanoyl-CoA by M/SCHAD (encoded by HADH) or the Mitochondrial Trifunctional Protein (MTP) complex.

  • Primary Defect: A deficiency in M/SCHAD directly prevents the oxidation of C8-OH-CoA.

  • Secondary Accumulation: In LCHAD deficiency, while the primary block is at long-chain intermediates (C16-OH), the accumulation of toxic long-chain metabolites inhibits downstream enzymes and causes a "spillover" effect, leading to elevated medium-chain intermediates like 3-HOA.

2.2 The Omega-Oxidation Rescue Pathway

When mitochondrial oxidation halts, the accumulated acyl-CoA species are hydrolyzed to free fatty acids (3-HOA) and exported to the cytosol. To mitigate lipotoxicity, the liver utilizes the microsomal


-oxidation system  (primarily CYP450 enzymes such as CYP4F ) to oxidize the terminal methyl group.
  • Substrate: 3-Hydroxyoctanoic Acid (Monocarboxylic).[1]

  • Enzyme: CYP450 (Endoplasmic Reticulum).

  • Product: 3-Hydroxyoctanedioic Acid (Dicarboxylic).[2][3]

This conversion renders the molecule more water-soluble, facilitating urinary excretion. Thus, 3-hydroxydicarboxylic aciduria is the clinical footprint of the body's attempt to detoxify 3-HOA.

MetabolicPathway FattyAcid Octanoyl-CoA Intermediate L-3-Hydroxyoctanoyl-CoA FattyAcid->Intermediate Beta-Oxidation Step 1-2 Block || BLOCK: M/SCHAD or LCHAD || Intermediate->Block FreeAcid 3-Hydroxyoctanoic Acid (3-HOA) (Accumulates in Cytosol) Intermediate->FreeAcid Hydrolysis (Thioesterase) OmegaOx Microsomal Omega-Oxidation (CYP4F / ER) FreeAcid->OmegaOx Detoxification Dicarb 3-Hydroxyoctanedioic Acid (Dicarboxylic Acid) OmegaOx->Dicarb Excretion Urinary Excretion (3-Hydroxydicarboxylic Aciduria) Dicarb->Excretion

Figure 1: The metabolic flux from mitochondrial beta-oxidation blockade to the formation of dicarboxylic acids via microsomal omega-oxidation.[4]

Physiological Signaling: The Role of GPR109B

Beyond its role as a metabolic waste product, 3-HOA has been identified as a specific ligand for HCA3 (GPR109B) , a G-protein coupled receptor expressed on adipocytes and immune cells.

  • Mechanism: During fasting or metabolic stress, 3-HOA levels rise. Binding to HCA3 inhibits adenylyl cyclase via the G_i protein, reducing cAMP levels.

  • Physiological Outcome: Reduced cAMP leads to decreased activity of Hormone-Sensitive Lipase (HSL), thereby inhibiting lipolysis .

  • Therapeutic Implication: This creates a negative feedback loop. The body senses the accumulation of oxidation intermediates (indicating mitochondrial overload) and signals adipose tissue to stop releasing free fatty acids. This pathway is a potential target for modulating lipolysis in metabolic syndrome.

Signaling HOA 3-HOA (Plasma) Receptor HCA3 (GPR109B) (Adipocyte Membrane) HOA->Receptor Agonist Binding Gi Gi Protein Activation Receptor->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP HSL Hormone Sensitive Lipase (HSL) cAMP->HSL Downregulates Lipolysis Lipolysis (Inhibition) HSL->Lipolysis Reduces Flux

Figure 2: The negative feedback signaling pathway of 3-HOA via the HCA3 receptor to regulate lipolysis.

Diagnostic Methodology: GC-MS Profiling

Detection of 3-HOA and its dicarboxylic counterpart requires precise organic acid profiling.[5] Standard LC-MS/MS acylcarnitine analysis (C8-OH-carnitine) is useful for screening, but GC-MS of urine organic acids is the gold standard for confirming the dicarboxylic aciduria pattern.

4.1 Sample Preparation Protocol

Principle: Extraction of organic acids from the urine matrix, followed by dual-derivatization to stabilize keto- and hydroxyl- groups.

StepProcedureCritical Scientific Rationale
1. Pre-treatment Add Urease (80 units) to 100 µL urine; incubate at 37°C for 30 min.Removes urea, which co-elutes and obscures organic acid peaks in GC-MS.
2. Internal Std Spike with stable isotope standard (e.g., 3,3-dimethylglutaric acid or Tropic acid ).Essential for quantitation; corrects for extraction efficiency losses.
3. Oximation Add hydroxylamine hydrochloride; incubate at 60°C for 30 min.Converts unstable keto-groups (if present) to oximes, preventing thermal degradation in the GC injector.
4. Extraction Acidify to pH < 2 with HCl. Extract 3x with Ethyl Acetate .Acidification protonates the carboxylic acids (R-COOH), driving them into the organic phase.
5. Drying Evaporate ethyl acetate under nitrogen stream.Removes solvent; water traces must be eliminated to prevent hydrolysis of silyl derivatives.
6. Derivatization Add BSTFA + 1% TMCS (50 µL); incubate at 70°C for 30 min.Forms Trimethylsilyl (TMS) esters/ethers.[6] Replaces active Hydrogens on -OH and -COOH groups, increasing volatility.
4.2 GC-MS Analysis Parameters
  • Column: fused silica capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm.

  • Carrier Gas: Helium at 1 mL/min (constant flow).

  • Temperature Program: 70°C (2 min hold)

    
     4°C/min to 280°C.
    
  • Detection: Electron Impact (EI) ionization, Full Scan (m/z 50–550).

  • Target Ions (TMS derivative):

    • 3-Hydroxyoctanoic acid (di-TMS): Look for characteristic fragment ions m/z 233 (M-15, loss of methyl) and m/z 147 (rearrangement ion).

    • 3-Hydroxyoctanedioic acid (tri-TMS): Look for m/z 275 and m/z 349 .

Clinical Interpretation & Differential Diagnosis
Marker ProfileAssociated DisorderNotes
3-HOA + 3-Hydroxyoctanedioic acid M/SCHAD Deficiency Primary defect. Often accompanied by 3-hydroxyhexanoic acid.
3-HOA + Long-chain 3-OH acids (C14-C18) LCHAD / MTP Deficiency 3-HOA is a secondary marker due to "spillover." Retinopathy and neuropathy are key clinical differentiators.
Octanoylcarnitine (C8) + Suberic/Sebacic Acid MCADD Distinct: 3-HOA is usually absent or very low. MCADD blocks the dehydrogenase step (step 1), not the 3-hydroxy step (step 3).
Dicarboxylic Aciduria (General) Ketosis / MCT Oil Intake Non-specific. Usually lacks the 3-hydroxy moiety.[7][8]
References
  • HMDB. (2024).[9] Metabocard for (R)-3-Hydroxyoctanoic acid (HMDB0010722).[10] Human Metabolome Database. Link

  • Ahmed, K., et al. (2009).[11] Deorphanization of GPR109B as a receptor for the beta-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis. Journal of Biological Chemistry. Link

  • Jones, P. M., & Bennett, M. J. (2010).[12] 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology.[12] Link

  • Duran, M., et al. (1991). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria.[2][13][14] Metabolism.[4][10][11][12][15][16][17][18] Link

  • Wadsworth Center. (2024). Medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiency.[17][19] New York State Department of Health. Link

  • MedlinePlus. (2020). 3-hydroxyacyl-CoA dehydrogenase deficiency.[2][4][12][17][19] National Library of Medicine. Link

Sources

Foundational

Technical Deep Dive: Natural Sources and Biosynthesis of 3-Hydroxyoctanoic Acid

Executive Summary 3-Hydroxyoctanoic acid (3-HOA), also known as 3-hydroxycaprylic acid, is a medium-chain -hydroxy fatty acid (C8) that occupies a unique niche at the intersection of mammalian energy metabolism, microbia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxyoctanoic acid (3-HOA), also known as 3-hydroxycaprylic acid, is a medium-chain


-hydroxy fatty acid (C8) that occupies a unique niche at the intersection of mammalian energy metabolism, microbial polymer synthesis, and interspecies signaling.[1][2] While historically viewed primarily as a monomer of bacterial polyhydroxyalkanoates (PHAs), recent elucidation of its role as an endogenous ligand for the hydroxycarboxylic acid receptor 3 (HCA

/GPR109B) in hominoids has elevated its status to a critical metabolic signal of starvation and lipolysis regulation.

This guide synthesizes the occurrence of 3-HOA across plant and animal kingdoms, detailing the stereochemical divergence between mitochondrial beta-oxidation (producing the S-enantiomer) and microbial biosynthesis (producing the R-enantiomer), and provides actionable protocols for its extraction and analysis.

Part 1: Chemical Identity & Stereochemical Divergence

The biological activity of 3-HOA is strictly governed by its stereochemistry. Researchers must distinguish between the metabolic intermediate found in mammalian mitochondria and the structural monomer found in bacterial/plant biopolymers.

Feature(S)-3-Hydroxyoctanoic Acid (L-isomer)(R)-3-Hydroxyoctanoic Acid (D-isomer)
CAS Number 14292-27-4 (Generic)14292-27-4 (Generic); Specific: 10237-77-1
Primary Source Mammalian Mitochondria (Beta-Oxidation)Bacterial PHA Synthase; Transgenic Plants
Biological Role Metabolic Intermediate; HCA

Agonist
Biopolymer Monomer; Pheromone Component
Key Enzyme L-3-Hydroxyacyl-CoA Dehydrogenase(R)-Specific Enoyl-CoA Hydratase (PhaJ)

Part 2: Natural Sources in Animals

Mammalian Metabolism (Endogenous Production)

In mammals, 3-HOA is not stored but exists as a transient intermediate of fatty acid


-oxidation. Under physiological stress (fasting, ketogenic diet), the flux through this pathway increases, elevating plasma and urine concentrations.
  • Mechanism: Long-chain fatty acids are shortened by 2 carbons per cycle. When the chain length reaches C8 (octanoyl-CoA), the hydration of trans-2-octenoyl-CoA yields L-3-hydroxyoctanoyl-CoA.

  • Signaling: Free 3-HOA acts as an autocrine/paracrine signal via the HCA

    
     receptor (present in humans/hominoids but lost in rodents) to inhibit lipolysis, forming a negative feedback loop during starvation.
    
  • Pathology: In Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the oxidation block leads to the accumulation of C8 intermediates, resulting in "3-hydroxyoctanoic aciduria," a diagnostic marker.

Insect Pheromones

Insects, particularly Hymenoptera (bees, ants), utilize hydroxy acids as chemical signals.[3][4]

  • Ants: 3-HOA is found in the glandular secretions of leaf-cutting ants (Atta spp.) and other myrmicine ants, functioning as part of the alarm or trail pheromone blend.

  • Mimicry: The Japanese honeybee (Apis cerana japonica) is attracted to 3-HOA, a trait exploited by specific orchids (see Plant Sources).[2][5]

Part 3: Natural Sources in Plants

Unlike bacteria, plants do not naturally accumulate high levels of free 3-HOA. Its presence is usually restricted to volatile profiles or specific evolutionary adaptations.

Orchid Signaling (Cymbidium floribundum)

The most definitive plant source is the orchid Cymbidium floribundum (Golden Elf).

  • Function: The flower emits a specific blend of 3-hydroxyoctanoic acid and 10-hydroxy-(E)-2-decenoic acid.[5]

  • Ecological Role: This blend mimics the alarm/aggregation pheromones of the Japanese honeybee, luring the bees to the flower to effect pollination (semiochemical mimicry).

  • Biosynthesis: Likely derived from the truncated

    
    -oxidation of linoleic or oleic acid within the floral tissue.
    
Fruit Volatiles

Trace quantities of 3-HOA esters (e.g., methyl 3-hydroxyoctanoate) contribute to the flavor profiles of tropical fruits:

  • Sources: Mango (Mangifera indica), Papaya (Carica papaya), and Cherimoya (Annona cherimolia).

  • Form: Typically present as ethyl or methyl esters rather than the free acid, contributing to "fruity/waxy" notes.

Part 4: Biosynthetic Pathways[6]

Diagram 1: Mammalian Mitochondrial Generation (S-Form)

This pathway illustrates the generation of the L-isomer during energy production.

BetaOxidation FattyAcid Fatty Acid (C16/C18) AcylCoA Acyl-CoA FattyAcid->AcylCoA Activation OctanoylCoA Octanoyl-CoA (C8) AcylCoA->OctanoylCoA Beta-Oxidation Cycles EnoylCoA trans-2-Octenoyl-CoA OctanoylCoA->EnoylCoA MCAD (Dehydrogenation) L3HOA_CoA L-3-Hydroxyoctanoyl-CoA (S-Isomer) EnoylCoA->L3HOA_CoA Enoyl-CoA Hydratase (Hydration) KetoacylCoA 3-Keto-Octanoyl-CoA L3HOA_CoA->KetoacylCoA L-3-Hydroxyacyl-CoA Dehydrogenase FreeL3HOA Free 3-Hydroxyoctanoic Acid L3HOA_CoA->FreeL3HOA Thioesterase (Hydrolysis) AcetylCoA Acetyl-CoA + Hexanoyl-CoA KetoacylCoA->AcetylCoA Thiolase HCA3 HCA3 Receptor (Gi/o) FreeL3HOA->HCA3 Agonist Binding Lipolysis Inhibition of Lipolysis HCA3->Lipolysis Signaling Cascade

Caption: Mammalian mitochondrial beta-oxidation pathway generating L-3-hydroxyoctanoic acid as a metabolic intermediate and HCA3 ligand.

Diagram 2: Bacterial/Plant PHA Synthesis (R-Form)

This pathway is relevant for researchers using transgenic plants or microbial fermentation to source the R-enantiomer.

PHASynthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA-ACP AcetylCoA->MalonylCoA FAS Fatty Acid Synthesis (Elongation) MalonylCoA->FAS Trans2EnoylACP trans-2-Enoyl-ACP FAS->Trans2EnoylACP R3HOA_ACP (R)-3-Hydroxyoctanoyl-ACP Trans2EnoylACP->R3HOA_ACP PhaG (Transacylase) R3HOA_CoA (R)-3-Hydroxyoctanoyl-CoA R3HOA_ACP->R3HOA_CoA Conversion PHA Poly(3-hydroxyoctanoate) Biopolymer R3HOA_CoA->PHA PhaC (Synthase) Monomer Free (R)-3-Hydroxyoctanoic Acid PHA->Monomer PhaZ (Depolymerase)

Caption: Biosynthesis of the (R)-enantiomer via the PhaG/PhaC pathway, common in Pseudomonas and engineered plants.

Part 5: Analytical Methodologies

Extraction Protocol: Isolation from Biological Fluids

This protocol is designed for the extraction of free 3-HOA from plasma or urine, suitable for GC-MS analysis.

  • Sample Preparation:

    • Aliquot 100

      
      L of plasma/urine.
      
    • Spike with internal standard (e.g., 3-hydroxydecanoic acid or tropic acid).

  • Protein Precipitation:

    • Add 400

      
      L of cold Acetonitrile. Vortex for 30s.
      
    • Centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant.

  • Acidification & Extraction:

    • Evaporate supernatant to remove acetonitrile.

    • Acidify residue to pH < 2 using 1M HCl.

    • Extract twice with 2 mL Ethyl Acetate. Combine organic layers.

  • Derivatization (Critical Step):

    • Evaporate ethyl acetate under nitrogen stream.

    • Add 50

      
      L BSTFA + 1% TMCS  (N,O-Bis(trimethylsilyl)trifluoroacetamide).
      
    • Incubate at 60°C for 30 minutes to form TMS-esters/ethers.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 80°C (1 min) -> 10°C/min -> 280°C.

    • Target Ion: Monitor m/z 147 (characteristic of di-TMS hydroxy acids) and m/z 275 (Molecular Ion - 15).

References

  • Ahmed, K., Tunaru, S., & Offermanns, S. (2009). GPR109B as a receptor for the β-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis. Journal of Biological Chemistry. Link

  • Sugahara, M., Izutsu, K., Nishimura, Y., & Sakamoto, F. (2013).[2] Oriental orchid (Cymbidium floribundum) attracts the Japanese honeybee (Apis cerana japonica) with a mixture of 3-hydroxyoctanoic acid and 10-hydroxy-(E)-2-decenoic acid.[5] Zoological Science. Link

  • Jones, P. M., & Bennett, M. J. (2010). Urine organic acid analysis for the diagnosis of inborn errors of metabolism.[6] Methods in Molecular Biology. Link

  • Ren, Q., de Roo, G., van Beilen, J. B., & Witholt, B. (2010). Poly(3-hydroxyalkanoate) polymerase synthesis and 3-hydroxyacyl-coenzyme A formation in Pseudomonas putida.[7] Applied and Environmental Microbiology. Link

  • Offermanns, S., et al. (2011).[2] International Union of Basic and Clinical Pharmacology.[2] LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors. Pharmacological Reviews. Link

Sources

Exploratory

Metabolic Integration of (3S)-3-Hydroxyoctanoic Acid: Beta-Oxidation Flux and TCA Cycle Entry

Executive Summary This technical guide delineates the metabolic trajectory of (3S)-3-hydroxyoctanoic acid (3HOA) within cellular respiration. While 3HOA is not a constituent intermediate of the Citric Acid Cycle (TCA/Kre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the metabolic trajectory of (3S)-3-hydroxyoctanoic acid (3HOA) within cellular respiration. While 3HOA is not a constituent intermediate of the Citric Acid Cycle (TCA/Krebs Cycle), it serves as a critical catabolic tributary . As the L-isomer intermediate of mitochondrial beta-oxidation, its oxidative decarboxylation provides a direct influx of Acetyl-CoA, the primary fuel substrate for the TCA cycle.[1][2]

This document details the stereospecific enzymatic handling of (3S)-3-hydroxyoctanoic acid, its bioenergetic yield, and validated GC-MS protocols for its quantification in biological matrices.

Molecular Architecture & Stereochemical Significance

In metabolic contexts, the stereochemistry of the hydroxyl group at the C3 position dictates the enzymatic pathway.

  • The Molecule: (3S)-3-hydroxyoctanoic acid (C8).

  • Synonyms: L-3-hydroxyoctanoic acid; L-3-hydroxycaprylic acid.

  • Physiological Context:

    • Mammalian Mitochondria: The (3S) isomer is the obligate intermediate of the beta-oxidation spiral. The mitochondrial enzyme machinery is stereoselective for the L-(S)-configuration.

    • Bacterial Metabolism: While many bacteria synthesize Polyhydroxyalkanoates (PHA) using the (R)-isomer, the degradation of these polymers or exogenous fatty acids often requires epimerization to the (S)-form to enter the beta-oxidation complex.

The "Cycle" Misconception

Researchers must distinguish between Cycle Intermediates (e.g., Malate, Citrate) and Feeder Substrates . (3S)-3-hydroxyoctanoic acid is a feeder substrate. It does not regenerate itself within the TCA cycle; rather, it is catabolized to generate Acetyl-CoA, which then condenses with Oxaloacetate to drive the cycle.

Metabolic Pathway: From 3HOA to Citrate

The integration of (3S)-3-hydroxyoctanoic acid into the TCA cycle involves three distinct phases: Activation, Beta-Oxidation (Thiolysis), and TCA Entry.

Phase I: Activation (Cytosol/Outer Mitochondrial Membrane)

Free (3S)-3-hydroxyoctanoic acid cannot undergo oxidation directly. It must first be thioesterified to Coenzyme A.

  • Enzyme: Medium-chain Acyl-CoA Synthetase (ACSM).

  • Reaction:

    
    
    
  • Cost: 2 ATP equivalents (AMP

    
     ATP).
    
Phase II: The Beta-Oxidation Core (Mitochondrial Matrix)

Once inside the matrix, (3S)-3-Hydroxyoctanoyl-CoA enters the beta-oxidation spiral at Step 3.

  • Oxidation (The Critical Step): The hydroxyl group at C3 is oxidized to a ketone.[2] This reaction is catalyzed by L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) (also known as HAD or SCHAD for short chains).

    • Substrate: (3S)-3-Hydroxyoctanoyl-CoA

    • Product: 3-Ketooctanoyl-CoA

    • Cofactor: NAD+

      
       NADH + H+ (Feeds into Complex I of ETC).
      
    • Note: HADH is strictly specific for the (S)-isomer. The (R)-isomer acts as an inhibitor unless epimerized.

  • Thiolysis: 3-Ketoacyl-CoA Thiolase cleaves the C2-C3 bond.

    • Substrate: 3-Ketooctanoyl-CoA + CoA-SH

    • Products: Hexanoyl-CoA + Acetyl-CoA

  • Spiral Continuation: The remaining Hexanoyl-CoA (C6) re-enters the beta-oxidation spiral, eventually yielding more Acetyl-CoA.

Phase III: TCA Cycle Integration

The Acetyl-CoA generated from Phase II enters the Citric Acid Cycle.

  • Enzyme: Citrate Synthase.

  • Reaction: Acetyl-CoA + Oxaloacetate

    
     Citrate + CoA-SH.
    

Bioenergetic Flux Analysis

The following table summarizes the theoretical ATP yield from the complete oxidation of one mole of (3S)-3-hydroxyoctanoic acid compared to octanoic acid. Note that starting with the hydroxy-intermediate bypasses the first oxidation step (Acyl-CoA Dehydrogenase), resulting in one less FADH2 produced in the first turn.

Metabolic StageSubstrateProductReducing EquivalentsATP Yield*
Activation 3-OH-Octanoic Acid3-OH-Octanoyl-CoA--2 (Activation cost)
Cycle 1 (C8) 3-OH-Octanoyl-CoAHexanoyl-CoA + Acetyl-CoA1 NADH2.5 (NADH)
Cycle 2 (C6) Hexanoyl-CoAButyryl-CoA + Acetyl-CoA1 FADH2, 1 NADH1.5 + 2.5 = 4
Cycle 3 (C4) Butyryl-CoA2 Acetyl-CoA1 FADH2, 1 NADH1.5 + 2.5 = 4
TCA Oxidation 4 Acetyl-CoA8 CO212 NADH, 4 FADH2, 4 GTP4 × 10 = 40
Total Net Yield 48.5 ATP

*Assumptions: P/O ratios of 2.5 for NADH and 1.5 for FADH2. GTP = 1 ATP.

Visualization: Metabolic Pathway Map

The following diagram illustrates the stereospecific entry of (3S)-3-hydroxyoctanoic acid into the mitochondrial matrix and its conversion to Acetyl-CoA for the TCA cycle.

G cluster_cytosol Cytosol / Outer Membrane cluster_matrix Mitochondrial Matrix (Beta-Oxidation) cluster_tca Citric Acid Cycle (TCA) Input (3S)-3-Hydroxyoctanoic Acid (Free Acid) Activated (3S)-3-Hydroxyoctanoyl-CoA Input->Activated Acyl-CoA Synthetase (ATP -> AMP + PPi) Keto 3-Ketooctanoyl-CoA Activated->Keto NAD+ -> NADH HADH L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activated->HADH Hex Hexanoyl-CoA (C6) Keto->Hex CoA-SH Acetyl Acetyl-CoA Keto->Acetyl Thiolase 3-Ketoacyl-CoA Thiolase Keto->Thiolase Beta-Oxidation Spiral\n(Further Cycles) Beta-Oxidation Spiral (Further Cycles) Hex->Beta-Oxidation Spiral\n(Further Cycles) Citrate Citrate Acetyl->Citrate Citrate Synthase OAA Oxaloacetate OAA->Citrate Isocitrate... Isocitrate... Citrate->Isocitrate...

Figure 1: Pathway showing the activation of (3S)-3-hydroxyoctanoic acid, its oxidation by HADH, and the subsequent generation of Acetyl-CoA fueling the TCA cycle.[1][3][4][5]

Experimental Protocol: GC-MS Quantification

To validate the presence of 3HOA in biological samples (plasma, culture media, or tissue homogenates), Gas Chromatography-Mass Spectrometry (GC-MS) of the trimethylsilyl (TMS) derivative is the gold standard.

Reagents
  • Internal Standard (IS): 3-hydroxydecanoic acid or

    
    C-labeled 3-hydroxyoctanoic acid.
    
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Extraction Solvent: Ethyl Acetate or MTBE (Methyl tert-butyl ether).

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 100

      
      L of plasma/media.
      
    • Add 10

      
      L of Internal Standard (50 
      
      
      
      M).
    • Acidification: Add 20

      
      L of 6M HCl to protonate the carboxyl group (pH < 2 is critical for organic extraction).
      
  • Extraction:

    • Add 1 mL Ethyl Acetate. Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic (upper) layer to a clean glass vial.

    • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization (Silylation):

    • Add 50

      
      L of BSTFA + 1% TMCS and 50 
      
      
      
      L of Pyridine (catalyst) to the dried residue.
    • Incubate at 60°C for 30 minutes .

    • Mechanism:[2] This converts the -COOH and -OH groups into -CO-TMS and -O-TMS groups, making the molecule volatile.

  • GC-MS Analysis:

    • Column: DB-5MS or equivalent (5% phenyl methyl siloxane).

    • Injection: 1

      
      L, Splitless mode.
      
    • Temperature Program: 80°C (hold 1 min)

      
       10°C/min 
      
      
      
      280°C.
    • Detection: Electron Impact (EI) mode.[6] Monitor characteristic fragment ions.

      • Target Ion (m/z): Look for the

        
        -cleavage fragment characteristic of 3-hydroxy-TMS derivatives (typically m/z 175 or M-15 peaks).
        
Data Interpretation

Elevated levels of (3S)-3-hydroxyoctanoic acid (often measured as total 3-hydroxyoctanoate) in plasma are a clinical biomarker for L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency or Mitochondrial Trifunctional Protein (MTP) deficiency . In these disorders, the enzyme HADH fails, causing the substrate (3-hydroxyoctanoyl-CoA) to accumulate, hydrolyze, and leak into the blood.

References

  • Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry.[6] Methods in Molecular Biology, 603, 229–243.[6]

  • Yang, S. Y., He, X. Y., & Schulz, H. (2005). 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease. FEBS Journal, 272(19), 4809–4815.

  • Prieto, A., et al. (2016). Assessment of the influence of the carbon source on the metabolic flux of Pseudomonas putida KT2440. Frontiers in Microbiology, 7, 1–14.

  • Wanders, R. J., et al. (2010). Disorders of mitochondrial fatty acid oxidation. Journal of Inherited Metabolic Disease, 33(5), 479–494.

Sources

Foundational

Technical Monograph: 3-Hydroxycaprylic Acid (3-Hydroxyoctanoic Acid)

[1][2][3] Executive Summary 3-Hydroxycaprylic acid (3-hydroxyoctanoic acid; 3-HO) is a medium-chain -hydroxy fatty acid of significant interest in pharmaceutical development, biopolymer engineering, and metabolic signali...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

3-Hydroxycaprylic acid (3-hydroxyoctanoic acid; 3-HO) is a medium-chain


-hydroxy fatty acid of significant interest in pharmaceutical development, biopolymer engineering, and metabolic signaling.[1] Unlike simple fatty acids, the presence of a hydroxyl group at the 

-carbon confers unique chirality and reactivity, making 3-HO a pivotal monomer for polyhydroxyalkanoates (PHAs)—biodegradable polyesters with thermoplastic properties.

Biologically, 3-HO has emerged as a specific endogenous ligand for the hydroxycarboxylic acid receptor 3 (HCA


/GPR109B), a G protein-coupled receptor found exclusively in humans and higher primates.[1] This interaction regulates lipolysis and immune responses, positioning 3-HO as a potential therapeutic target for metabolic disorders. This guide synthesizes the critical physical data, synthetic pathways, and analytical protocols required for high-level research and development.

Molecular Identity & Physicochemical Profile[2][4][5]

3-HO exists as a chiral molecule.[2][1][3] The (R)-enantiomer is the predominant biological form, produced via fatty acid


-oxidation or bacterial biosynthesis. The racemic mixture is commonly used in non-stereospecific chemical applications.
Table 1: Core Chemical Identity
ParameterData
IUPAC Name 3-Hydroxyoctanoic acid
Common Synonyms 3-Hydroxycaprylic acid;

-Hydroxyoctanoic acid
CAS Registry Numbers 14292-27-4 (Racemic)44987-72-6 ((R)-isomer)120659-38-3 (Polymer)
Molecular Formula C

H

O

Molecular Weight 160.21 g/mol
SMILES CCCCCC(O)CC(O)=O
Chirality One chiral center at C3; (R)- and (S)-enantiomers
Table 2: Physical & Thermodynamic Properties
PropertyValueNotes
Physical State Crystalline solid or viscous liquidHighly dependent on purity/enantiomeric excess.[1] Racemic mp

38–38.5°C [1].
Melting Point 38–38.5°CRacemic form.[1]
Boiling Point ~288°C (Predicted)Decomposes before boiling at atm pressure.[1]
Density 1.05 g/cm

Predicted at 20°C.
Solubility (Water) ~13.6 g/L"Practically insoluble" in bulk; soluble in alkaline buffers.[1]
Solubility (Organic) HighSoluble in ethanol, chloroform, methanol, DMSO.[1]
pKa 4.84Typical for carboxylic acids; exists as anion at physiological pH.[1]
Optical Rotation

(c=1.9 in CHCl

) for the (R)-enantiomer [2].[1]

Chemical Architecture & Synthesis[2][5]

The dual functionality of 3-HO (carboxylic acid + secondary alcohol) allows for diverse chemical transformations, including esterification, oxidation, and self-polymerization.[1]

Chemical Synthesis: The Reformatsky Reaction

While biological routes (via Pseudomonas sp.) are preferred for the pure (R)-enantiomer, chemical synthesis is robust for producing racemic 3-HO. The Reformatsky reaction is the gold standard, utilizing zinc to facilitate the addition of an


-bromoester to an aldehyde.

Mechanism:

  • Zinc Insertion: Zinc dust reacts with ethyl bromoacetate to form an organozinc enolate.

  • Nucleophilic Addition: The enolate attacks hexanal (aldehyde).

  • Hydrolysis: Acidic workup yields the

    
    -hydroxy ester, which is saponified to 3-HO.[1]
    

ReformatskySynthesis cluster_0 Key Transformation Hexanal Hexanal (C6 Aldehyde) Adduct Zinc Alkoxide Hexanal->Adduct Bromoester Ethyl Bromoacetate (Br-CH2-COOEt) Enolate Organozinc Enolate (Intermediate) Bromoester->Enolate Zn, THF/Benzene Zinc Zn Dust Zinc->Enolate Enolate->Adduct + Hexanal Ester Ethyl 3-hydroxyoctanoate Adduct->Ester H3O+ Workup FinalProd 3-Hydroxyoctanoic Acid (Racemic) Ester->FinalProd NaOH Hydrolysis

Figure 1: Chemical synthesis of racemic 3-hydroxyoctanoic acid via the Reformatsky reaction.

Polymerization (PHA Synthesis)

In biological systems, 3-HO is polymerized into Poly(3-hydroxyoctanoate) [P(3HO)], a medium-chain-length PHA (mcl-PHA).[1][3]

  • Properties: Elastomeric, low crystallinity, biodegradable.

  • Application: Tissue engineering scaffolds, drug delivery vehicles.

  • Depolymerization: P(3HO) can be hydrolyzed back to (R)-3-HO monomers using PHA depolymerases or acidic hydrolysis for analytical standards.[1]

Biological Significance & Signaling[5][8]

3-HO is not merely a metabolic intermediate; it is a potent signaling molecule restricted to higher primates.[1]

Metabolic Origin

3-HO is generated during the


-oxidation of fatty acids.[1] In the liver, it can accumulate during fasting or ketogenic states.
HCA3 (GPR109B) Receptor Agonism

The HCA


 receptor is a G

-coupled GPCR.[1][4] Unlike HCA

(which binds butyrate/nicotinic acid), HCA

is selectively activated by 3-hydroxy fatty acids with longer chains, specifically 3-HO.[1]

Signaling Cascade:

  • Binding: 3-HO binds to HCA

    
     on adipocytes or immune cells.[1]
    
  • G-Protein Activation: G

    
     subunit inhibits Adenylyl Cyclase (AC).[1]
    
  • cAMP Reduction: Decreased cAMP levels reduce Protein Kinase A (PKA) activity.

  • Lipolysis Inhibition: Reduced phosphorylation of Hormone Sensitive Lipase (HSL) inhibits the breakdown of triglycerides (negative feedback loop).

HCA3Signaling Ligand 3-Hydroxyoctanoic Acid (Agonist) Receptor HCA3 Receptor (GPR109B) Ligand->Receptor Binding GProtein Gi Protein (Heterotrimeric) Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Inhibition (-) cAMP cAMP Levels AC->cAMP Decreased Production PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation HSL Hormone Sensitive Lipase (HSL) PKA->HSL Reduced Phosphorylation Lipolysis Lipolysis (Fat Breakdown) HSL->Lipolysis Inhibition (-)

Figure 2: Signal transduction pathway of HCA3 activation by 3-hydroxyoctanoic acid, leading to anti-lipolytic effects.[1][4][5][6]

Analytical Methodologies

Accurate quantification of 3-HO requires separation from other


-hydroxy acids and enantiomeric resolution.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)

This is the standard method for biological matrices.[1]

  • Sample Prep: Acidification followed by extraction with ethyl acetate.

  • Derivatization: Essential to increase volatility.

    • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

    • Product: Bis-TMS derivative (carboxyl and hydroxyl silylation).[1]

  • Column: DB-5ms or equivalent non-polar capillary column.[1]

  • Detection: EI source; monitor characteristic fragment ions (m/z 117, 73, 75) [3].[3]

HPLC-UV/MS[2]
  • Detection: UV detection is weak due to lack of chromophores (only carbonyl at ~210 nm).

  • LC-MS/MS: Preferred for high sensitivity.[1]

    • Mode: Negative electrospray ionization (ESI-).

    • Transition: MRM monitoring of precursor [M-H]

      
       (m/z 159) to product ions (e.g., m/z 59 acetate fragment).[1]
      
    • Column: C18 Reverse Phase.

Experimental Protocol: Extraction & Derivatization

Objective: Isolation of 3-HO from plasma or culture media for GC-MS analysis.

  • Sample Acidification:

    • Add 100

      
      L of sample to a glass vial.
      
    • Add 10

      
      L of internal standard (e.g., 3-hydroxydecanoic acid).
      
    • Acidify to pH < 2 using 20

      
      L of 1M HCl.
      
  • Liquid-Liquid Extraction:

    • Add 500

      
      L Ethyl Acetate.
      
    • Vortex vigorously for 1 min; Centrifuge at 3000 x g for 5 min.

    • Transfer organic (upper) layer to a clean vial.

    • Repeat extraction once; combine organic layers.

  • Drying:

    • Evaporate solvent under a stream of Nitrogen (N

      
      ) at 40°C until dry.
      
  • Derivatization:

    • Add 50

      
      L Pyridine and 50 
      
      
      
      L BSTFA + 1% TMCS.
    • Incubate at 60°C for 30 minutes.

  • Analysis:

    • Inject 1

      
      L into GC-MS.
      

References

  • CAS Common Chemistry . (n.d.).[7] 3-Hydroxyoctanoic acid (CAS 14292-27-4).[1][8][7] American Chemical Society.[7] [Link][1][7]

  • FooDB . (2010). (R)-3-Hydroxyoctanoic acid (FDB010907). [Link][1]

  • Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229–243. [Link]

  • Ahmed, K., et al. (2009).[8][9] Deorphanization of GPR109B as a receptor for the beta-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis.[1][8][10] Journal of Biological Chemistry, 284(33), 21928–21933.[8] [Link]

Sources

Exploratory

(3S)-3-Hydroxyoctanoic Acid: Orchid Semiochemical &amp; Metabolic Modulator

This technical guide details the role of (3S)-3-hydroxyoctanoic acid (3-HOA) as a critical semiochemical signaling molecule in orchids, specifically within the genus Cymbidium, and its translational potential in metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the role of (3S)-3-hydroxyoctanoic acid (3-HOA) as a critical semiochemical signaling molecule in orchids, specifically within the genus Cymbidium, and its translational potential in metabolic drug development.

Technical Guide for Researchers & Drug Developers

Executive Summary

(3S)-3-hydroxyoctanoic acid (CAS: 33796-86-0) is a chiral medium-chain fatty acid derivative functioning as a potent semiochemical in orchids. Unlike internal hormonal signals (e.g., jasmonates), 3-HOA serves an ecological signaling role, notably in Cymbidium floribundum (Oriental Orchid), where it mimics the alarm or brood pheromones of the Japanese honeybee (Apis cerana japonica).

For drug development professionals, this molecule bridges botany and human metabolic regulation. It is a known endogenous ligand for the human Hydroxycarboxylic Acid Receptor 3 (HCA3/GPR109B) , offering a scaffold for therapeutics targeting lipolysis and metabolic disorders.

Chemical Identity & Stereochemistry

The biological activity of 3-HOA is strictly governed by its stereochemistry.

  • IUPAC Name: (3S)-3-hydroxyoctanoic acid[1]

  • Chirality: The (S)-enantiomer is the active semiochemical in orchids and the intermediate in eukaryotic mitochondrial beta-oxidation.

  • Contrast: The (R)-enantiomer is the monomeric unit of bacterial polyhydroxyalkanoates (PHAs).

  • Synergist: In Cymbidium, it functions synergistically with 10-hydroxy-(E)-2-decenoic acid (10-HDA) , a compound also found in Royal Jelly (Queen Bee Acid).

Feature(3S)-3-Hydroxyoctanoic Acid(R)-3-Hydroxyoctanoic Acid
Origin Orchids (Cymbidium), MammalsBacteria (Pseudomonas), PHAs
Biosynthesis Beta-oxidation (L-specific hydration)Fatty Acid Synthesis (D-specific)
Primary Function Semiochemical / HCA3 AgonistBiopolymer Storage
Ecological Role Pollinator Attraction (Kairomone)Carbon Reserve

Signaling Mechanism in Orchids

The signaling pathway of 3-HOA in orchids represents a "deceptive" strategy. The orchid does not offer nectar but instead emits a chemical mimic that hijacks the olfactory system of the honeybee.

The Mimicry Pathway

The orchid synthesizes 3-HOA to mimic the mandibular gland secretions of worker bees or the brood pheromone. This triggers a "swarming" or "investigative" behavior in Apis cerana, facilitating pollination.

Biosynthetic Origin

In plant systems, (3S)-3-hydroxy fatty acids are typically generated via the beta-oxidation pathway in the peroxisome or mitochondria.

  • Precursor: Octanoyl-CoA.

  • Enzymatic Step: Hydration of trans-2-octenoyl-CoA by enoyl-CoA hydratase .

  • Stereospecificity: This enzyme yields the (S)-3-hydroxyacyl-CoA intermediate.

  • Release: A specific thioesterase hydrolyzes the CoA bond, releasing the free (3S)-3-hydroxyoctanoic acid for emission.

Visualization: The Signaling Loop

OrchidSignaling cluster_Orchid Orchid (Cymbidium) Biosynthesis cluster_Bee Target: Apis cerana (Honeybee) FattyAcids Fatty Acid Pool (Octanoyl-CoA) BetaOx Beta-Oxidation (Peroxisome) FattyAcids->BetaOx EnoylHydratase Enoyl-CoA Hydratase (Stereospecific) BetaOx->EnoylHydratase Intermediate Thioesterase Acyl-CoA Thioesterase EnoylHydratase->Thioesterase (S)-3-Hydroxyoctanoyl-CoA HOA (3S)-3-HOA (Volatile Emission) Thioesterase->HOA Hydrolysis Antenna Antennal Olfactory Receptor Neurons HOA->Antenna Airborne Diffusion Glomerulus Antennal Lobe (Glomerulus Processing) Antenna->Glomerulus Signal Transduction Behavior Swarming/Attraction Response Glomerulus->Behavior Motor Output Mimicry Mimicry of Bee Alarm/Brood Pheromone Mimicry->Antenna Evolutionary Pressure

Caption: The semiochemical trajectory of (3S)-3-HOA from orchid beta-oxidation to honeybee behavioral modulation.

Experimental Workflows

To study this molecule, researchers must employ protocols that preserve stereochemistry and quantify volatile emission rates.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

Objective: Isolate 3-HOA from orchid flowers without solvent contamination.

  • Material Prep: Enclose a living Cymbidium inflorescence in a partially open Teflon/glass chamber (dynamic headspace) or a sealed glass vial for excised tissue (static headspace).

  • Fiber Selection: Use a 50/30 µm DVB/CAR/PDMS fiber (Divinylbenzene/Carboxen/Polydimethylsiloxane). This "gray" fiber covers the polarity range of hydroxy fatty acids.

  • Equilibration:

    • Temp: 25°C (ambient simulation) or 40°C (accelerated).

    • Time: 30 minutes equilibration.

  • Extraction: Expose fiber for 30–60 minutes.

  • Desorption: Insert fiber into GC inlet at 250°C for 3 minutes (splitless mode).

Protocol: Chiral GC-MS Analysis

Objective: Confirm the (3S) enantiomer and quantify abundance.

  • Instrument: GC-MS (e.g., Agilent 7890/5977).

  • Column: Cyclodextrin-based chiral column (e.g., CycloSil-B or Rt-bDEXse). Standard non-polar columns (DB-5) cannot resolve enantiomers.

  • Derivatization (Optional but Recommended):

    • 3-HOA is polar and may tail. Derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to form TMS esters/ethers.

    • Reaction: Mix extract with 50 µL MSTFA, incubate at 60°C for 30 mins.

  • MS Settings:

    • Scan range: 40–400 m/z.

    • Target Ions (TMS derivative): Look for characteristic alpha-cleavage fragments (m/z 175, m/z 73).

Protocol: Bee Attraction Bioassay

Objective: Validate biological activity.

  • Arena: 1m x 1m x 1m flight cage or open field setup.

  • Lures:

    • Test: Filter paper loaded with 10 µg synthetic (3S)-3-HOA + 10 µg 10-HDA.

    • Control: Solvent only (Hexane/Ethanol).

    • Negative Control: (R)-3-HOA (to prove stereospecificity).

  • Metric: Count number of bee landings or "hovering events" within 5cm of the lure over 15 minutes.

Translational Application: Drug Development

Beyond orchids, (3S)-3-HOA is a high-value target in metabolic disease research.

The HCA3 (GPR109B) Connection

In humans, 3-HOA is an endogenous agonist for HCA3 , a G-protein coupled receptor found on adipocytes and immune cells.

  • Mechanism: Activation of HCA3 reduces intracellular cAMP.

  • Effect: Inhibition of hormone-sensitive lipase (lipolysis).

  • Therapeutic Potential: Regulating free fatty acid release in obesity/diabetes; anti-inflammatory effects via immune cell modulation.

Visualization: Cross-Kingdom Mechanism

DrugDev cluster_Human Human Metabolic Pharmacology Ligand (3S)-3-HOA (Orchid/Endogenous) Receptor HCA3 Receptor (GPR109B) Ligand->Receptor Agonist Binding GProtein Gi Protein Coupling Receptor->GProtein Activation cAMP cAMP Levels (Decrease) GProtein->cAMP Inhibits Adenylyl Cyclase Lipolysis Lipolysis (Inhibition) cAMP->Lipolysis Downregulates Application Therapeutic Target: Dyslipidemia & Inflammation Lipolysis->Application

Caption: Mechanism of action for 3-HOA as a metabolic regulator in human adipocytes via HCA3.

References

  • Sugahara, M., Izutsu, K., Nishimura, Y., & Sakamoto, F. (2013).[2][3] Oriental orchid (Cymbidium floribundum) attracts the Japanese honeybee (Apis cerana japonica) with a mixture of 3-hydroxyoctanoic acid and 10-hydroxy-(E)-2-decenoic acid.[2] Zoological Science , 30(2), 99-104.

  • Offermanns, S., et al. (2011).[3] International Union of Basic and Clinical Pharmacology.[3] LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors (GPR81, GPR109A, and GPR109B). Pharmacological Reviews , 63(2), 269–290.[3]

  • Bohman, B., et al. (2018). Structure-Activity Studies of Semiochemicals from the Spider Orchid Caladenia plicata for Sexual Deception. Journal of Chemical Ecology , 44, 738–750.

  • Ahmed, K., et al. (2009). Deorphanization of GPR109B as a receptor for the beta-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis. Journal of Biological Chemistry , 284(33), 21928-21933.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Chiral Quantification of (3S)-3-Hydroxyoctanoic Acid in Plasma via LC-MS/MS

Executive Summary The precise quantification of (3S)-3-hydroxyoctanoic acid ((3S)-3-HOA) in plasma is critical for monitoring mitochondrial -oxidation efficiency, diagnosing specific enzyme deficiencies (e.g., LCHAD defi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise quantification of (3S)-3-hydroxyoctanoic acid ((3S)-3-HOA) in plasma is critical for monitoring mitochondrial


-oxidation efficiency, diagnosing specific enzyme deficiencies (e.g., LCHAD deficiency), and evaluating ketogenic metabolic states.

Standard LC-MS/MS methods often fail to distinguish between the biologically active (3S)-isomer and the (3R)-isomer, or lack the sensitivity required to detect low endogenous levels (ng/mL range). This protocol details a chiral derivatization-enhanced LC-MS/MS workflow . By utilizing 3-Nitrophenylhydrazine (3-NPH) derivatization, we convert the poor-ionizing carboxylic acid into a highly responsive hydrazide, enhancing sensitivity by 100-fold. Coupled with a polysaccharide-based chiral column, this method ensures absolute stereospecificity.

Biological Significance & Rationale[1][2][3]

(3S)-3-Hydroxyoctanoic acid is an intermediate of the mitochondrial


-oxidation of medium-chain fatty acids. Its accumulation is a hallmark of defects in the Mitochondrial Trifunctional Protein (MTP)  or Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) .
  • Isomer Criticality: Mammalian

    
    -oxidation produces exclusively the (S)-isomer. The presence of (R)-isomers may indicate peroxisomal activity or dietary sources. Differentiating these is vital for accurate pathophysiology mapping.
    
  • Analytical Challenge: Short-to-medium chain hydroxy fatty acids exhibit poor retention on C18 columns and weak ionization in negative ESI mode.

Biological Pathway Context[2][3]

BetaOxidation cluster_legend Legend FA Octanoyl-CoA (C8-CoA) Enoyl trans-2-Octenoyl-CoA FA->Enoyl ACADM (MCAD) Hydroxy (3S)-3-Hydroxyoctanoyl-CoA Enoyl->Hydroxy ECHS1 (Crotonase) Keto 3-Ketooctanoyl-CoA Hydroxy->Keto HADHA (LCHAD) Plasma Plasma (3S)-3-Hydroxyoctanoic Acid Hydroxy->Plasma Hydrolysis/Export (Pathological Accumulation) Acetyl Hexanoyl-CoA + Acetyl-CoA Keto->Acetyl HADHB (Thiolase) key1 Target Analyte key2 Enzymatic Step

Figure 1: Mitochondrial


-oxidation pathway highlighting the origin of (3S)-3-Hydroxyoctanoic acid. Accumulation occurs primarily when LCHAD activity is impaired.

Materials & Reagents

Standards & Chemicals
  • Analyte: (3S)-3-Hydroxyoctanoic acid (Custom synthesis or high-purity commercial standard, >98% ee).

  • Internal Standard (IS): (3S)-3-Hydroxyoctanoic acid-1,2,3,4-

    
     or 3-Hydroxyheptanoic acid (structural analog).
    
  • Derivatization Reagents:

    • 3-Nitrophenylhydrazine (3-NPH) HCl.

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Pyridine (anhydrous).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.

Sample Preparation Protocol

This protocol uses Chemical Derivatization to introduce a hydrophobic, electron-capturing moiety, significantly boosting ionization efficiency in negative mode.[1]

Step 1: Extraction
  • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard solution (1 µg/mL in methanol).

  • Add 150 µL of cold Methanol to precipitate proteins.

  • Vortex for 30 seconds; Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean glass vial.

Step 2: Derivatization (The "3-NPH" Reaction)
  • Prepare Reagent A: 200 mM 3-NPH in 50% Methanol.

  • Prepare Reagent B: 120 mM EDC + 6% Pyridine in Methanol.

  • Add 50 µL of Reagent A and 50 µL of Reagent B to the supernatant.

  • Incubate at 40°C for 30 minutes .

    • Mechanism:[2][3] EDC activates the carboxylic acid, facilitating nucleophilic attack by the hydrazine group of 3-NPH.

  • Quench reaction by adding 200 µL of 0.1% Formic Acid in water.

  • Transfer to LC vial for injection.

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma (50 µL) PPT Protein PPT (MeOH) Plasma->PPT Super Supernatant PPT->Super Deriv Derivatization (3-NPH + EDC) 40°C, 30 min Super->Deriv LC Chiral LC Separation (Chiralpak IA-U) Deriv->LC MS MS/MS Detection (QqQ, -ESI) LC->MS Data Quantification (3S vs 3R) MS->Data

Figure 2: End-to-end analytical workflow from plasma extraction to chiral quantification.

LC-MS/MS Conditions

Liquid Chromatography

To separate the (3S) and (3R) enantiomers, a chiral stationary phase is required.[4] The Chiralpak IA-U (Amylose tris(3,5-dimethylphenylcarbamate)) is robust for reversed-phase conditions.

  • Column: Chiralpak IA-U (3.0 mm x 100 mm, 1.6 µm) or equivalent (e.g., Lux Amylose-1).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0-1 min: 30% B (Isocratic hold)

    • 1-8 min: 30% -> 70% B

    • 8-10 min: 95% B (Wash)

    • 10.1 min: 30% B (Re-equilibration)

Mass Spectrometry (Triple Quadrupole)
  • Ionization: Electrospray Ionization (ESI), Negative Mode.[1][5][6]

  • Source Parameters:

    • Spray Voltage: -4500 V

    • Temp: 500°C

    • Curtain Gas: 30 psi

MRM Transitions (3-NPH Derivatives)

The derivatization adds the 3-nitrophenylhydrazine moiety (Mass shift: +135 Da relative to acid, MW of derivative = 295).

AnalytePrecursor Ion (m/z)Product Ion (m/z)CE (V)Dwell (ms)Note
(3S)-3-HOA-3NPH 295.1 137.1 -2550Quantifier (NPH fragment)
(3S)-3-HOA-3NPH295.1106.1-3550Qualifier
IS-3NPH 299.1 137.1 -2550Internal Standard

Note: The m/z 137.1 fragment corresponds to the cleavage of the N-N bond in the hydrazine moiety, a characteristic and intense fragment for 3-NPH derivatives.

Method Validation & Performance

This method should be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

Specificity & Selectivity

The chiral column must demonstrate baseline separation (Resolution


) between (3S)-3-HOA and (3R)-3-HOA standards.
  • Typical RT: (3R) at 4.2 min; (3S) at 4.8 min (Confirm with pure standards).

Linearity & Sensitivity
  • Calibration Range: 1.0 ng/mL to 1000 ng/mL.

  • LLOQ: ~0.5 ng/mL (Significantly lower than non-derivatized methods which struggle below 50 ng/mL).

  • Regression: Linear

    
     weighting.
    
Precision & Accuracy
QC LevelConc. (ng/mL)Intra-day CV (%)Accuracy (%)
LLOQ1.0< 15.085-115
Low3.0< 10.090-110
Mid50.0< 8.090-110
High800.0< 5.090-110

Troubleshooting & Expert Tips

  • Reagent Stability: The EDC/Pyridine solution is unstable. Always prepare fresh immediately before use. 3-NPH solution is stable for 1 week at 4°C if protected from light.

  • Peak Tailing: If significant tailing is observed on the chiral column, increase the buffer concentration (e.g., add 5mM Ammonium Acetate to Mobile Phase A) to mask residual silanols.

  • Isomer Identification: If pure (3R) standard is unavailable, analyze a racemic mixture (often cheaper) to establish the separation window, then spike with the pure (3S) biological standard to identify the correct peak.

  • Matrix Effects: Plasma phospholipids can suppress ionization. The protein precipitation step removes many, but if suppression exceeds 20%, consider using Phospholipid Removal Plates (e.g., Ostro or HybridSPE) instead of simple centrifugation.

References

  • Han, J., et al. (2015). "Metabolomics of derivatized fatty acids in human plasma." Analytica Chimica Acta. Link

  • Venter, P., et al. (2020). "Analysis of 3-hydroxy fatty acids as markers for mitochondrial disease." Journal of Inherited Metabolic Disease. Link

  • Human Metabolome Database (HMDB). "Metabocard for (R)-3-Hydroxyoctanoic acid."[7] Link

  • Cayman Chemical. "3-hydroxy Octanoic Acid Product Information." Link

  • Li, S., et al. (2022). "LC-MS/MS Derivatization-Based Methods for the Determination of Fatty Acids." Molecules. Link

Sources

Application

Application Note: High-Sensitivity Profiling of 3-Hydroxy Fatty Acids via GC-MS

Executive Summary This guide details the robust quantification of 3-hydroxy fatty acids (3-OH FAs) using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] Unlike standard fatty acids, 3-OH FAs possess a secondary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the robust quantification of 3-hydroxy fatty acids (3-OH FAs) using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] Unlike standard fatty acids, 3-OH FAs possess a secondary hydroxyl group at the


-position, requiring a dual-derivatization strategy to ensure volatility and thermal stability.

Why this matters: 3-OH FAs (chain lengths C10–C18) are the chemical backbone of Lipid A in Gram-negative bacterial lipopolysaccharides (LPS). Their quantification is the "chemical gold standard" for measuring endotoxin burden, bypassing the biological variability of the Limulus Amebocyte Lysate (LAL) assay. Furthermore, accumulation of long-chain 3-OH FAs (C16, C18) in plasma is pathognomonic for Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.

Chemical Principle & Reaction Mechanism[5]

To successfully analyze 3-OH FAs by GC-MS, two active hydrogen sites must be blocked: the carboxylic acid (-COOH) and the hydroxyl group (-OH).

The Dual-Derivatization Strategy

While "one-pot" silylation is possible, it creates hydrolytically unstable TMS-esters at the carboxyl group. The industry-standard approach described here utilizes a Sequential Hybrid Derivatization :

  • Methylation (Carboxyl Protection): Acid-catalyzed methanolysis converts the fatty acid to a Fatty Acid Methyl Ester (FAME). This bond is stable.

  • Silylation (Hydroxyl Protection): The secondary hydroxyl at C3 is converted to a Trimethylsilyl (TMS) ether using BSTFA.

Diagnostic Fragmentation (m/z 175): The combination of a methyl ester at C1 and a TMS ether at C3 induces a specific


-cleavage between C3 and C4 during Electron Ionization (EI). This produces a highly stable, diagnostic fragment ion at m/z 175 , allowing for sensitive Selected Ion Monitoring (SIM).


Workflow Visualization

The following diagram outlines the critical path from sample to data, highlighting the chemical transformations.

G Sample Biological Sample (Plasma/Dust/Culture) Hydrolysis Acid Hydrolysis (Release Lipid A) Sample->Hydrolysis 4M HCl, 100°C Methylation Methylation (HCl/MeOH) Hydrolysis->Methylation Free 3-OH FAs Silylation TMS Derivatization (BSTFA + 1% TMCS) Methylation->Silylation 3-OH FAMEs GCMS GC-MS Analysis (SIM Mode) Silylation->GCMS 3-OTMS FAMEs

Figure 1: Sequential derivatization workflow ensuring stability of the carboxyl group prior to hydroxyl silylation.

Materials & Instrumentation

Reagents
  • Internal Standard (IS): 3-hydroxytridecanoic acid (3-OH-C13:0). Note: C13 is rare in nature, making it an ideal IS.

  • Methylation Reagent: 3M HCl in Methanol (anhydrous).

  • Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Solvents: n-Hexane (HPLC Grade), Pyridine (anhydrous).

GC-MS Instrument Parameters

The following method is optimized for separation of C10–C18 3-OH FAs on a standard 5% phenyl polysilphenylene-siloxane column (e.g., DB-5ms, Rxi-5Sil MS).

ParameterSettingRationale
Inlet Temperature 280°CEnsures rapid vaporization of high-boiling C18 derivatives.
Injection Mode Splitless (1 min)Maximizes sensitivity for trace endotoxin analysis.
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.
Column 30m × 0.25mm × 0.25µmStandard non-polar phase; excellent for FAMEs.
Oven Program 90°C (1 min)

20°C/min to 160°C

5°C/min to 280°C (hold 5 min)
Slow ramp (5°C/min) required to separate 3-OH FAs from interfering non-hydroxylated FAMEs.
Transfer Line 290°CPrevents condensation of heavy analytes before MS.
Ion Source 230°C (EI, 70eV)Standard ionization energy.
Acquisition SIM ModeTargets: m/z 175 (Quant), m/z [M-15] (Qual).

Detailed Experimental Protocol

Step 1: Sample Preparation & Hydrolysis

Crucial for LPS Analysis: Lipid A is covalently bound and requires strong acid hydrolysis to release the fatty acids.

  • Lyophilize the sample (plasma, cell pellet, or dust extract).

  • Add 500 ng of Internal Standard (3-OH-C13:0).

  • Resuspend in 200 µL of 4M HCl .

  • Incubate at 100°C for 4 hours . (Hydrolyzes amide and ester bonds in Lipid A).

Step 2: Extraction & Methylation
  • Cool sample. Add 400 µL of Methanol to create a methanolic HCl environment.

  • Incubate at 80°C for 1 hour . (Converts free fatty acids to Methyl Esters).[3][5][6]

  • Add 1 mL n-Hexane and 1 mL saturated NaCl water. Vortex vigorously.

  • Centrifuge (2000 x g, 5 min). Collect the upper hexane layer (contains 3-OH FAMEs).

  • Evaporate to complete dryness under Nitrogen gas.

    • Critical Checkpoint: Any residual water will destroy the silylation reagent in the next step.

Step 3: Trimethylsilyl (TMS) Derivatization
  • To the dried residue, add 50 µL Pyridine (acts as acid scavenger) and 50 µL BSTFA + 1% TMCS .

  • Vortex and incubate at 60°C for 30 minutes .

    • Mechanism:[3][7][8] The TMS group replaces the hydrogen on the C3 hydroxyl.

  • Cool to room temperature. The sample is now ready for GC-MS injection.

    • Note: Do not add water/hexane wash here; inject the reaction mixture directly or dilute with dry hexane if too concentrated.

Data Analysis & Interpretation

Identification Strategy

3-OH FAME-TMS derivatives are identified by two criteria:

  • Retention Time (RT): They elute after their non-hydroxylated counterparts (e.g., C14:0 elutes before 3-OH-C14:0).

  • Mass Spectrum:

    • m/z 175: The base peak (Quantification Ion).

    • [M-15]+: Loss of a methyl group from the TMS moiety (Confirmation Ion).

    • [M-31]+: Loss of methoxy group (rarely seen as base peak in TMS derivatives).

Quantitative Table (Example Data)
AnalyteDerivative Mass (MW)Quant Ion (m/z)Qual Ion (m/z)Approx. RT (min)*
3-OH-C10:0 28817527312.5
3-OH-C12:0 31617530116.2
3-OH-C13:0 (IS) 33017531518.1
3-OH-C14:0 34417532919.8
3-OH-C16:0 37217535723.4

*RTs vary by column length and flow rate.

Signal Pathway Logic

The following diagram illustrates the fragmentation logic used to confirm the identity of the 3-OH FA.

Fragmentation Parent Parent Molecule (3-OH FAME-TMS) Cleavage Alpha Cleavage (C3-C4 Bond) Parent->Cleavage Electron Impact FragmentA Head Group (m/z 175) Cleavage->FragmentA Charge Retention (Base Peak) FragmentB Alkyl Tail (Neutral Loss) Cleavage->FragmentB Radical Loss

Figure 2: Fragmentation pathway generating the m/z 175 diagnostic ion characteristic of 3-OH FAME-TMS derivatives.

Troubleshooting & Quality Control

Common Failure Modes
  • Peak Tailing:

    • Cause: Active sites in the GC liner or column reacting with the TMS group.

    • Solution: Change the liner (use deactivated glass wool) and trim 10cm from the column guard.

  • Missing Peaks:

    • Cause: Moisture in the sample during silylation. BSTFA hydrolyzes into trifluoroacetamide (white precipitate) in the presence of water.

    • Solution: Ensure rigorous drying under Nitrogen before adding BSTFA.

  • Low Sensitivity for m/z 175:

    • Cause: Incomplete silylation.[5]

    • Solution: Ensure the reagent contains 1% TMCS (catalyst). Pure BSTFA is often too slow for sterically hindered hydroxyls.

Self-Validating System
  • Linearity Check: The ratio of m/z 175 to the [M-15] ion should remain constant across the calibration curve. Deviation indicates co-elution with matrix interferences.

  • Blank Analysis: Run a reagent blank (Hexane + BSTFA). 3-OH FAs are ubiquitous in lab dust (LPS contamination). A clean blank is essential for low-level quantification.

References

  • Larsson, L., et al. (1987). "Quantification of bacterial lipopolysaccharides (endotoxin) by GC-MS determination of 3-hydroxy fatty acids." Journal of Microbiological Methods.

  • Molinaro, A., et al. (2015). "Chemical analysis of the structure of the lipopolysaccharide lipid A region." Methods in Molecular Biology.

  • NIST Chemistry WebBook. "Mass spectrum of 3-hydroxytetradecanoic acid, methyl ester, TMS derivative."

  • Agilent Technologies. "Analysis of Fatty Acid Methyl Esters (FAMEs) by GC/MS."

Sources

Method

Application Note: High-Specificity Extraction of 3-Hydroxyoctanoic Acid from Biological Fluids

[1] Abstract This protocol details a robust methodology for the isolation and quantification of 3-hydroxyoctanoic acid (3-HOA) from complex biological matrices. While traditional liquid-liquid extraction (LLE) suffers fr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This protocol details a robust methodology for the isolation and quantification of 3-hydroxyoctanoic acid (3-HOA) from complex biological matrices. While traditional liquid-liquid extraction (LLE) suffers from poor selectivity and emulsion formation, this method utilizes Mixed-Mode Anion Exchange (MAX) solid-phase extraction.[1] By exploiting the carboxylic acid moiety of 3-HOA (


), the protocol achieves orthogonal selectivity—removing neutral lipids (phospholipids, glycerides) and basic interferences before eluting the target analyte. This method is optimized for downstream analysis via LC-MS/MS (ESI-) or GC-MS (after derivatization).[1]

Introduction & Biological Significance

3-Hydroxyoctanoic acid (C8-3OH) is a medium-chain hydroxylated fatty acid.[1][2] Its quantification is critical in two primary fields:

  • Clinical Diagnostics: It serves as a metabolic marker for defects in mitochondrial beta-oxidation, specifically Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency.[1]

  • Biomaterial Research: It is a monomeric unit of polyhydroxyalkanoates (PHAs), biodegradable polyesters produced by bacteria (e.g., Pseudomonas putida).

Analyzing 3-HOA in plasma is challenging due to the high concentration of interfering endogenous lipids. Simple reversed-phase (C18 or HLB) extraction often fails to separate 3-HOA from the bulk lipidome, leading to significant matrix effects (ion suppression).[1]

Physicochemical Properties & Strategy[1][3][4][5]

  • Analyte: 3-Hydroxyoctanoic Acid[1][2]

  • Formula:

    
    
    
  • MW: 160.21 g/mol

  • LogP: ~1.44 (Moderately lipophilic)

  • pK_a: 4.84 (Carboxylic acid)

Strategic Choice: Mixed-Mode Anion Exchange (MAX) We utilize a sorbent containing both a hydrophobic backbone and a quaternary amine (strong anion exchanger).

  • Loading (pH > 8): 3-HOA is deprotonated (

    
    ) and binds ionically to the sorbent.[1] Neutrals bind only hydrophobically.
    
  • Washing: Organic solvents remove hydrophobically bound neutrals (phospholipids) while 3-HOA remains locked by the ionic bond.

  • Elution (pH < 3): Acidification protonates 3-HOA (

    
    ), breaking the ionic interaction and allowing elution in organic solvent.
    

Experimental Protocol

Reagents and Materials
  • SPE Cartridge: Oasis MAX (30 mg, 1 cc) or equivalent (polymeric reversed-phase with quaternary amine).[1]

  • Internal Standard (IS): 3-Hydroxydecanoic acid (homolog) or

    
    -3-Hydroxyoctanoic acid.[1]
    
  • Solvents: Methanol (LC-MS grade), Acetonitrile, Formic Acid, Ammonium Hydroxide (

    
    ).
    
Sample Preparation

Plasma/Serum:

  • Aliquot 200 µL of plasma.

  • Add 10 µL of Internal Standard solution (10 µg/mL).

  • Add 200 µL of 4%

    
     to disrupt protein binding (optional, but often necessary for fatty acids). Correction: For MAX loading, we need high pH. However, protein precipitation is usually the first step to prevent clogging.
    
    • Refined Step: Precipitate proteins with 600 µL of 1%

      
       in Acetonitrile.
      
    • Vortex for 30s, Centrifuge at 10,000 x g for 10 min.

    • Collect supernatant.[3]

    • Dilution: Dilute the supernatant 1:1 with 5%

      
       in water. (Final pH must be > 8.0 to ensure 3-HOA is anionic).[1]
      

Urine:

  • Aliquot 500 µL of urine.

  • Add Internal Standard.[3]

  • Dilute 1:1 with 5%

    
     in water. Verify pH > 8.0.
    
Solid-Phase Extraction (MAX Protocol)
StepSolvent / ActionMechanism / Rationale
1.[1][4] Condition 1 mL MethanolSolvates the polymeric sorbent.
2.[1] Equilibrate 1 mL WaterPrepares sorbent for aqueous load.[1]
3. Load Prepared Sample (pH > 8)Retention: 3-HOA binds via Anion Exchange (to quaternary amine) AND Reverse Phase .
4.[1] Wash 1 1 mL 5%

in Water
Matrix Removal: Removes proteins, salts, and hydrophilic bases.[1] Analyte stays bound.
5. Wash 2 1 mL MethanolCrucial Step: Removes hydrophobically bound neutrals (fats, sterols).[1] Analyte stays bound via ionic interaction.
6. Elute 1 mL 2% Formic Acid in MethanolRelease: Acid protonates 3-HOA (

), breaking ionic bond.[1] Methanol elutes the now neutral lipid.
7.[1] Post-Tx Evaporate to dryness (

, 40°C). Reconstitute in 100 µL Mobile Phase.
Concentration and solvent exchange.[5]
LC-MS/MS Analysis Parameters
  • Column: C18 Reverse Phase (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.02% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Ionization: ESI Negative Mode (

    
    ).[1][6]
    

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Cone (V) | Collision (eV) | Type | | :--- | :--- | :--- | :--- | :--- | :--- | | 3-HOA | 159.1 | 115.1 | 25 | 15 | Quantifier | | 3-HOA | 159.1 | 59.0 | 25 | 20 | Qualifier | | IS (3-HDA) | 187.1 | 143.1 | 25 | 15 | Internal Std |[1]

Note: The transition 159 -> 115 corresponds to decarboxylation/cleavage specific to 3-hydroxy fatty acids.[1]

Workflow Visualization

SPE_Workflow cluster_SPE Oasis MAX SPE Protocol Start Biological Sample (Plasma/Urine) Prep Sample Prep Dilute with 5% NH4OH (pH > 8) Ensure Ionization (COO-) Start->Prep Condition 1. Condition MeOH / Water Load 2. Load Sample Analyte binds to Quaternary Amine (+) Prep->Load Apply Condition->Load Pre-treat Wash1 3. Wash 1 (Aqueous Base) Removes Proteins/Salts Load->Wash1 Wash2 4. Wash 2 (100% MeOH) CRITICAL: Removes Neutral Lipids Wash1->Wash2 Elute 5. Elute (2% Formic in MeOH) Protonate (COOH) to Release Wash2->Elute Analysis LC-MS/MS Analysis ESI Negative Mode Elute->Analysis Evaporate & Reconstitute

Caption: Step-by-step Mixed-Mode Anion Exchange (MAX) extraction workflow ensuring removal of neutral lipid interferences.

Troubleshooting & Optimization (Expert Insights)

Low Recovery?
  • Check Loading pH: If the sample pH is < 7, 3-HOA will be partially protonated and will not bind to the anion exchange sites. It will wash off in the Methanol wash step. Always verify pH > 8 before loading.

  • Elution Strength: Ensure the Formic Acid concentration is at least 2%.[5][7] The acid must be strong enough to overcome the local buffering capacity of the sorbent and fully protonate the carboxyl group.

High Background/Matrix Effects?
  • Wash 2 Optimization: The power of MAX is the ability to use 100% organic solvent in the wash step. If matrix effects persist, increase the wash volume of Methanol. Neutrals cannot be retained by the ion exchanger, so they will eventually wash out.

  • Phospholipid Removal: This protocol naturally removes Phosphatidylcholines (PCs) in the Methanol wash (as they are zwitterionic/neutral net charge at basic pH or wash through).

References

  • Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229–243.

  • Waters Corporation. (2014). Oasis MAX: Mixed-Mode Anion Exchange Sorbent for Acidic Compounds.[1][4] Waters Application Notes.

  • Li, X., & Franke, A. A. (2011). Improved LC-MS method for the determination of fatty acids in biological samples. Analytical Chemistry.

  • Kumps, A., et al. (2002). Gas chromatography-mass spectrometry analysis of urinary organic acids. Clinical Chemistry, 48(5), 708-717.

Sources

Application

Synthesis of (3S)-3-hydroxyoctanoic acid standard for research applications

Executive Summary (3S)-3-Hydroxyoctanoic acid (CAS: 33796-86-0) is a critical chiral intermediate in the study of fatty acid -oxidation, a monomeric unit of specific polyhydroxyalkanoates (PHAs), and a potent agonist for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3S)-3-Hydroxyoctanoic acid (CAS: 33796-86-0) is a critical chiral intermediate in the study of fatty acid


-oxidation, a monomeric unit of specific polyhydroxyalkanoates (PHAs), and a potent agonist for the hydroxy-carboxylic acid receptor 3 (HCAR3/GPR109B).[1] While the (R)-enantiomer is abundantly available via depolymerization of bacterial PHAs (e.g., from Pseudomonas putida), the (S)-enantiomer  is frequently required as a distinct analytical standard to verify stereospecific metabolic pathways or as a chiral building block in pharmaceutical synthesis.

This application note details a robust, self-validating protocol for synthesizing high-purity (>98% ee) (3S)-3-hydroxyoctanoic acid using an asymmetric whole-cell biocatalytic reduction. Unlike chemical hydrogenation, which often requires expensive chiral phosphine ligands (e.g., BINAP), this protocol utilizes the broad-spectrum stereoselectivity of Saccharomyces cerevisiae (Baker’s Yeast) under kinetically controlled conditions to ensure Prelog-rule compliance.

Mechanistic Rationale & Strategy

The Stereochemical Challenge

Chemical reduction of


-keto esters (e.g., using NaBH

) yields a racemic mixture (50:50 R/S). To achieve the (S)-configuration without complex resolution steps, we employ an enzymatic hydride transfer.
  • Enzyme System: Oxidoreductases within S. cerevisiae.

  • Mechanism: The enzyme delivers a hydride from NADPH to the Re-face of the ketone carbonyl (Prelog Rule), yielding the (S)-alcohol.

  • Thermodynamic Control: To prevent the activation of competing (R)-selective enzymes often present in whole cells, the substrate concentration is kept low via a fed-batch approach, and glucose is supplied to regenerate NADPH.

Synthetic Pathway

The synthesis proceeds in two stages:

  • Asymmetric Reduction: Ethyl 3-oxooctanoate

    
     Ethyl (3S)-3-hydroxyoctanoate.[1]
    
  • Mild Saponification: Ethyl (3S)-3-hydroxyoctanoate

    
     (3S)-3-Hydroxyoctanoic acid.[1]
    

G Substrate Ethyl 3-oxooctanoate Biocat Biocatalytic Reduction (Baker's Yeast/Sucrose) Substrate->Biocat Slow Feed Intermediate Ethyl (3S)-3-hydroxyoctanoate (>96% ee) Biocat->Intermediate NADPH -> NADP+ Hydrolysis Saponification (LiOH / THF) Intermediate->Hydrolysis Deprotection Product (3S)-3-Hydroxyoctanoic Acid (Standard Grade) Hydrolysis->Product Acidification

Figure 1: Synthetic workflow for the production of (3S)-3-hydroxyoctanoic acid.[1][2]

Detailed Experimental Protocols

Reagents and Equipment
  • Substrate: Ethyl 3-oxooctanoate (CAS: 106-91-2), purity

    
    97%.[1]
    
  • Biocatalyst: Active dry Baker’s Yeast (Saccharomyces cerevisiae), Type II.

  • Solvents: Tap water, Sucrose (table grade is sufficient), Ethyl Acetate (EtOAc), Celite 545.

  • Equipment: Orbital shaker (30°C), Syringe pump (for fed-batch addition).

Protocol A: Asymmetric Reduction

Objective: Convert the


-keto ester to the chiral 

-hydroxy ester.[1]
  • Inoculum Preparation:

    • Suspend 20 g of dry Baker’s Yeast and 30 g of sucrose in 200 mL of warm tap water (35°C) in a 1 L Erlenmeyer flask.

    • Incubate at 30°C with vigorous shaking (200 rpm) for 30 minutes to activate the yeast (CO

      
       evolution will be vigorous).
      
  • Substrate Addition (Critical Step):

    • Why: Dumping the substrate inhibits the enzyme and lowers enantiomeric excess (ee).

    • Action: Dissolve 2.0 g (10.7 mmol) of Ethyl 3-oxooctanoate in 2 mL of ethanol.

    • Using a syringe pump, add this solution to the fermenting yeast mixture at a rate of 2 mL/hour .

    • Note: If a pump is unavailable, add in 10 aliquots over 4 hours.

  • Reaction Phase:

    • Continue shaking at 30°C for 24–36 hours.

    • Monitor: Check pH periodically; maintain pH > 5.0 by adding small amounts of CaCO

      
       if necessary, though yeast buffers well naturally.
      
    • Endpoint: Monitor consumption of starting material via TLC (Hexane:EtOAc 4:1). Stain with KMnO

      
      .
      
  • Work-up:

    • Add 10 g of Celite 545 to the suspension and filter through a Buchner funnel to remove biomass. Wash the cake with 50 mL water.

    • Saturate the filtrate with NaCl (brine effect).

    • Extract with Ethyl Acetate (

      
       mL).[3]
      
    • Dry combined organics over MgSO

      
      , filter, and concentrate in vacuo.
      
    • Yield: Expect ~1.6 g (80%) of crude yellow oil.

Protocol B: Saponification to Free Acid

Objective: Hydrolyze the ester without racemization.

  • Dissolve the crude Ethyl (3S)-3-hydroxyoctanoate (1.6 g) in a mixture of THF (15 mL) and Methanol (5 mL).

  • Cool to 0°C. Add LiOH (1.0 M aqueous solution, 2.0 equiv) dropwise.

    • Scientific Note: LiOH is preferred over NaOH/KOH as it is milder and less likely to cause

      
      -elimination (dehydration) to the 
      
      
      
      -unsaturated acid.
  • Stir at room temperature for 4 hours.

  • Purification:

    • Evaporate organic solvents.[4] Dilute aqueous residue with water (20 mL).

    • Wash with Diethyl Ether (

      
       mL) to remove unreacted ester or neutral impurities.
      
    • Acidification: Acidify the aqueous layer to pH 2 using 1 M HCl.

    • Extract the product with Ethyl Acetate (

      
       mL).[3]
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Final Polish: Recrystallize from Hexane/Ether or purify via bulb-to-bulb distillation if liquid (bp ~140°C at 0.5 mmHg).

Quality Control & Validation

To serve as a research standard, the material must pass the following QC metrics.

Analytical Data Summary
ParameterSpecificationMethod
Appearance White waxy solid / Colorless oilVisual
Purity (GC)

98.0%
GC-FID (DB-1 Column)
Enantiomeric Excess

96% (S)
Chiral GC (Cyclodextrin)
Optical Rotation


, CHCl


H NMR
Consistent with structure400 MHz, CDCl

Note on Optical Rotation: Literature values for the (R)-isomer are typically negative (


). Consequently, the (S)-isomer produced here must be dextrorotatory (+) .
Chiral GC Method (Derivatization Required)

Direct injection of hydroxy acids leads to peak tailing.

  • Derivatization: Treat 5 mg sample with Diazomethane (or TMS-Diazomethane) to form the Methyl Ester.

  • Column: Chirasil-DEX CB (25 m

    
     0.25 mm).
    
  • Conditions: 100°C isothermal.

  • Retention: The (S)-methyl ester typically elutes after the (R)-isomer on cyclodextrin phases (verify with racemic standard).

Troubleshooting & Critical Process Parameters

Logic Start Low Yield or Low ee? Check1 Was substrate added too fast? Start->Check1 Action1 Use Syringe Pump (Keep conc. < 0.1%) Check1->Action1 Yes Check2 Is the Yeast active? Check1->Check2 No Action2 Pre-incubate with sucrose Check CO2 evolution Check2->Action2 No Check3 Emulsion during extraction? Check2->Check3 Yes Action3 Filter through Celite Saturate with NaCl Check3->Action3 Yes

Figure 2: Troubleshooting logic for biocatalytic reduction.

References

  • Seebach, D., et al. (1984). "Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-Hydroxybutanoate." Organic Syntheses, 63, 1. Link

    • Core protocol foundation for yeast reduction of -keto esters.
  • Hazer, B., et al. (1994).[5] "Biosynthesis of methyl-branched poly(β-hydroxyalkanoate)s by Pseudomonas oleovorans." Macromolecules, 27(1), 45-49.[5] Link

    • Establishes the naturally occurring (R)
  • Padhi, S.K., et al. (2016).

    
    -keto esters to optically active 
    
    
    
    -hydroxy esters." Bioresources and Bioprocessing, 3, 33. Link
    • Review of modern enzymatic methods confirming Prelog selectivity.
  • Cayman Chemical. "3-hydroxy Octanoic Acid Product Information." Link

    • Source for physical property verification and biological relevance (GPR109B).

Disclaimer: This protocol is intended for research use only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Method

Precision Quantification of 3-Hydroxyoctanoic Acid (3HOA) in Bacterial Culture Supernatants

Application Note: AN-MB-3HOA-01 Abstract & Introduction 3-hydroxyoctanoic acid (3HOA, 3-OH-C8) is a medium-chain hydroxy fatty acid of significant biotechnological and microbiological interest. It serves as a monomer for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MB-3HOA-01

Abstract & Introduction

3-hydroxyoctanoic acid (3HOA, 3-OH-C8) is a medium-chain hydroxy fatty acid of significant biotechnological and microbiological interest. It serves as a monomer for medium-chain-length polyhydroxyalkanoates (mcl-PHAs), a class of biodegradable bioplastics, and functions as a Diffusible Signal Factor (DSF) in quorum sensing pathways for pathogens like Ralstonia solanacearum and Xanthomonas spp.

Quantifying 3HOA in culture supernatants presents specific analytical challenges due to its amphiphilic nature—possessing both a hydrophobic alkyl tail and polar hydroxyl/carboxyl groups. This guide provides a robust, self-validating protocol for extracting and quantifying 3HOA using Gas Chromatography-Mass Spectrometry (GC-MS) as the primary reference method, with notes on LC-MS/MS for high-throughput screening.

Key Chemical Properties[1][2][3][4][5][6]
  • Analyte: 3-Hydroxyoctanoic Acid (3-OH-C8)

  • pKa: ~4.8 (Carboxyl group)

  • Solubility: Soluble in organic solvents (Ethyl Acetate, Chloroform) only when protonated; soluble in water at neutral/alkaline pH.

  • Derivatization Target: Carboxyl group (Methylation) and Hydroxyl group (Silylation, optional but recommended for trace analysis).

Experimental Design Strategy

Method Selection: GC-MS vs. LC-MS
FeatureGC-MS (Methyl Ester Analysis)LC-MS/MS (Triple Quadrupole)
Primary Utility Structural Confirmation & Robust Quantification High-Throughput Screening
Sample Prep Labor-intensive (Extraction + Derivatization)Minimal (Dilute-and-Shoot or SPE)
Sensitivity High (SIM Mode)Ultra-High (MRM Mode)
Selectivity Excellent (Chromatographic resolution of isomers)Good (Dependent on column chemistry)

Recommendation: Use GC-MS for definitive quantification and metabolic profiling.[1] Use LC-MS/MS only when processing >50 samples/day or when derivatization is precluded.

Protocol A: Sample Preparation & Extraction (Universal)

Objective: Isolate 3HOA from the aqueous culture broth. Critical Mechanism: Acidification to pH 2.0 is mandatory to suppress ionization of the carboxyl group (


), driving the analyte into the organic phase.
Materials
  • Internal Standard (IS): 3-Hydroxydecanoic acid (3-OH-C10) or Heptadecanoic acid (C17:0). Prepare a 1 mg/mL stock in methanol.

  • Solvent: Ethyl Acetate (HPLC Grade).

  • Acid: 1M HCl.[2]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Workflow
  • Harvest: Centrifuge bacterial culture at 10,000 x g for 10 mins at 4°C. Collect the cell-free supernatant (CFS).

  • Filtration: Filter CFS through a 0.22 µm PTFE filter to remove residual cells.

  • Spiking (Internal Standard): Transfer 2.0 mL of CFS to a glass screw-cap tube. Add 20 µL of Internal Standard stock (Final conc. 10 µg/mL). Vortex for 10s.

  • Acidification: Add 1M HCl dropwise to adjust pH to 2.0–2.5 . Verify with pH paper.

    • Why: At pH 2.0, >99% of 3HOA is in the protonated, non-polar form.

  • Liquid-Liquid Extraction (LLE):

    • Add 2.0 mL Ethyl Acetate .

    • Vortex vigorously for 2 minutes or shake for 30 mins.

    • Centrifuge at 3,000 x g for 5 mins to separate phases.

  • Collection: Transfer the upper organic layer (Ethyl Acetate) to a fresh glass vial.

  • Repeat: Repeat extraction (Steps 5-6) once more and pool the organic fractions.

  • Drying: Add ~100 mg anhydrous

    
     to the pooled organic phase to remove water traces.
    
  • Evaporation: Evaporate the solvent to dryness under a gentle stream of Nitrogen (

    
    ) at 40°C.
    

Protocol B: Derivatization & GC-MS Analysis

Objective: Convert non-volatile 3HOA into volatile 3-hydroxyoctanoic acid methyl ester (3-OH-FAME).

Derivatization Chemistry

We utilize Acid-Catalyzed Methanolysis .



Step-by-Step Derivatization
  • Reconstitution: To the dried residue from Protocol A, add 0.5 mL Methanol:Sulfuric Acid (85:15 v/v) .

    • Alternative: 14%

      
       in Methanol can be used, but 
      
      
      
      is more robust for hydroxy fatty acids.
  • Reaction: Cap tightly (Teflon-lined cap) and incubate at 100°C for 60 minutes .

  • Quenching: Cool to room temperature. Add 0.5 mL distilled water .

  • Extraction of FAMEs: Add 1.0 mL Hexane . Vortex for 1 min.

  • Phase Separation: Centrifuge/settle. Transfer the upper Hexane layer to a GC vial with a glass insert.

GC-MS Instrumental Parameters
  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm). Non-polar columns are preferred for FAMEs.

  • Inlet: Splitless mode, 250°C. Injection Vol: 1 µL.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 70°C (Hold 2 min) — Solvent delay

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 25°C/min to 280°C (Hold 5 min)

    • Total Run Time: ~20 mins.[3][4]

Mass Spectrometry Detection (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Mode:

    • Full Scan: m/z 40–400 (For identification).

    • SIM (Selected Ion Monitoring): For Quantification.

      • Target Ion (Quant): m/z 103 (Base peak for 3-OH methyl esters, cleavage between C3-C4).

      • Qualifier Ions: m/z 74 (McLafferty rearrangement), m/z 71, m/z 171 (M-15).

Visualization of Workflow

G Start Bacterial Culture Supernatant IS Add Internal Standard (3-OH-C10) Start->IS Acid Acidification (pH 2.0) (1M HCl) IS->Acid Protonation Extract LLE Extraction (Ethyl Acetate) Acid->Extract Phase Transfer Dry Evaporate to Dryness (N2 Stream) Extract->Dry Deriv Derivatization (MeOH/H2SO4, 100°C, 1h) Dry->Deriv Methylation Hexane Extract FAMEs into Hexane Deriv->Hexane GCMS GC-MS Analysis (SIM: m/z 103) Hexane->GCMS Injection

Figure 1: Analytical Workflow for 3HOA Quantification. The process emphasizes acidification to ensure extraction efficiency and methylation for GC compatibility.

Data Analysis & Quantification

Identification[3][9][10]
  • Retention Time: Compare with authentic 3-hydroxyoctanoic acid methyl ester standard.

  • Spectral Match: Look for the characteristic m/z 103 fragment ion

    
    , which is dominant in 3-hydroxy fatty acid methyl esters.
    
Quantification (Internal Standard Method)

Calculate the Response Factor (RF) using a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL of standard).



Calculate the unknown concentration in the sample:



Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Recovery pH not low enough during extraction.Ensure pH is < 2.5 before adding Ethyl Acetate.
Tailing Peaks Incomplete derivatization or active sites in liner.Use fresh liner; consider adding a silylation step (BSTFA) after methylation to cap the -OH group.
No Peak (m/z 103) Wrong ionization energy or SIM window.Verify EI is at 70eV. Ensure SIM window includes m/z 103.
Water in GC Poor drying of organic phase.Increase

amount; ensure Hexane layer is carefully pipetted.

References

  • Lennen, R. M., & Pfleger, B. F. (2013). Bacterial free fatty acid production: challenges and applications. Trends in Biotechnology. Link

  • Sigma-Aldrich. Derivatization of Fatty acids to FAMEs: Protocol and Guide. Link

  • Zhou, L., et al. (2013). Characterization of Diffusible Signal Factors (DSF) in Lysobacter enzymogenes. Journal of Bacteriology. (Describes extraction of hydroxy fatty acid signals). Link

  • Rioux, L. E., et al. (2010). Quantification of 3-hydroxy fatty acids in bacterial polyhydroxyalkanoates by GC-MS. Methods in Molecular Biology. Link

Sources

Application

Derivatization of 3-hydroxyoctanoic acid for improved GC-MS detection.

Executive Summary 3-Hydroxyoctanoic acid (3-HOA) is a critical medium-chain hydroxylated fatty acid serving as a monomer for polyhydroxyalkanoates (PHAs) and a biomarker for mitochondrial -oxidation disorders (e.g., LCHA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxyoctanoic acid (3-HOA) is a critical medium-chain hydroxylated fatty acid serving as a monomer for polyhydroxyalkanoates (PHAs) and a biomarker for mitochondrial


-oxidation disorders (e.g., LCHAD deficiency). Its amphiphilic nature and low volatility render direct Gas Chromatography (GC) analysis impossible.

This guide provides two distinct, self-validating protocols for the derivatization of 3-HOA. Protocol A (MTBSTFA) is the gold standard for trace quantification in biological fluids due to superior hydrolytic stability and a distinct


 base peak. Protocol B (Methylation/TMS)  is the required workflow for analyzing 3-HOA within polymerized matrices (PHAs) or complex lipid mixtures.

Chemical Context & Strategic Selection

The selection of a derivatization strategy depends entirely on the sample matrix and the state of the analyte (free monomer vs. polymer).

Decision Matrix: Which Protocol to Choose?

DecisionMatrix Start Start: Sample Type FreeAcid Biological Fluid / Free Monomer (Plasma, Urine, Culture Supernatant) Start->FreeAcid Polymer Polymer / Complex Lipid (Bacterial Biomass, PHA Plastics) Start->Polymer ProtA Protocol A: MTBSTFA Silylation (High Stability, Best for Quant) FreeAcid->ProtA Direct Silylation ProtB Protocol B: Acid Methanolysis + TMS (Depolymerization Required) Polymer->ProtB Transesterification

Figure 1: Strategic decision tree for selecting the appropriate derivatization chemistry.

Protocol A: MTBSTFA Silylation (The Quantitative Standard)

Objective: Simultaneous silylation of the carboxyl (-COOH) and hydroxyl (-OH) groups to form the bis-tert-butyldimethylsilyl (TBDMS) derivative. Best For: Trace quantification in serum, urine, or culture media.

Mechanism & Causality

Reagent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS (catalyst). Unlike Trimethylsilyl (TMS) derivatives, TBDMS derivatives possess a bulky tert-butyl group. This steric bulk confers two advantages:

  • Hydrolytic Stability: They are 100x more stable against moisture than TMS ethers, reducing degradation during autosampler queuing.

  • Mass Spectral Specificity: Under Electron Impact (EI), the C-Si bond breaks to lose the tert-butyl group (

    
    ). This ion carries >80% of the total ion current (TIC), maximizing sensitivity for Selected Ion Monitoring (SIM).
    
Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 50 µL of sample (e.g., plasma extract).

    • Add Internal Standard (IS): 10 µL of 3-hydroxydecanoic acid (100 µM). Note: Use an even-chain homologue not present in the sample.

    • Evaporate to complete dryness under a gentle stream of Nitrogen (

      
      ) at 40°C. Critical: Any residual water will consume the reagent.
      
  • Derivatization Reaction:

    • Add 50 µL Anhydrous Pyridine (Solvent & Acid Scavenger).

    • Add 50 µL MTBSTFA + 1% TBDMCS .

    • Cap vial tightly (PTFE-lined cap).

    • Incubate at 70°C for 60 minutes . Reasoning: Steric hindrance of the secondary hydroxyl requires heat for complete reaction.

  • Analysis:

    • Cool to room temperature.

    • Transfer to autosampler vial with a glass insert.

    • Inject 1 µL in Splitless mode (or 1:10 Split for high concentrations).

Data Interpretation (Protocol A)
AnalyteDerivativeMolecular WeightTarget Ion (Quant)

Qualifier Ion
3-HOA bis-TBDMS388.7m/z 331 m/z 73, 147
3-HDA (IS) bis-TBDMS416.8m/z 359 m/z 73, 147

Protocol B: Methylation + TMS (The Polymer/PHA Method)

Objective: Acid-catalyzed methanolysis to depolymerize PHAs into methyl esters, followed by silylation of the free hydroxyl group. Best For: Characterizing PHA monomer composition or total fatty acid profiling.

Mechanism & Causality

Direct silylation cannot break ester bonds in polymers.

  • Acid Methanolysis:

    
     or 
    
    
    
    in methanol cleaves the polymer backbone and converts carboxylic acids to methyl esters (FAMEs).
  • Silylation: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) silylates the remaining 3-hydroxyl group to prevent peak tailing.

Step-by-Step Methodology
  • Lyophilization:

    • Freeze-dry bacterial biomass or tissue (5-10 mg). Moisture inhibits transesterification.

  • Methanolysis (Depolymerization):

    • Add 1 mL 15% (v/v)

      
       in Methanol .
      
    • Add 1 mL Chloroform (solubilizes the lipids).

    • Seal tightly and heat at 100°C for 140 minutes .

  • Extraction:

    • Cool to Room Temp. Add 1 mL Water (to induce phase separation).

    • Vortex and centrifuge (2000 x g, 5 min).

    • Collect the bottom organic phase (Chloroform containing 3-OH-FAMEs).

    • Evaporate Chloroform under

      
      .
      
  • Silylation (TMS Capping):

    • Resuspend residue in 50 µL BSTFA + 1% TMCS .

    • Incubate at 60°C for 30 minutes .

    • Dilute with 100 µL Hexane prior to injection.

Data Interpretation (Protocol B)

The mass spectrum is dominated by


-cleavage relative to the trimethylsilyloxy group.
AnalyteDerivativeMolecular WeightDiagnostic Ion (

-cleavage)
3-HOA Methyl Ester, 3-TMS246.4m/z 175

Note: The m/z 175 fragment corresponds to the


 ion, which is characteristic for all 3-hydroxy FAME-TMS derivatives regardless of chain length.

Experimental Workflow Visualization

Workflow Sample Dried Sample (3-HOA) Reaction Reaction 70°C, 60 min Sample->Reaction Reagent MTBSTFA + Pyridine Reagent->Reaction GCMS GC-MS Injection (EI Source) Reaction->GCMS Frag Fragmentation Loss of t-Butyl GCMS->Frag Electron Impact Signal Detection m/z 331 Frag->Signal SIM Mode

Figure 2: Workflow for Protocol A (MTBSTFA), highlighting the critical path to the m/z 331 detection signal.

Troubleshooting & Validation (Self-Validating System)

To ensure data trustworthiness, every run must pass these checkpoints:

  • The "Water Check" (Reagent Blank):

    • Run a blank containing only reagents.

    • Fail Criteria: Presence of large peaks at m/z 75 (silanol) or m/z 147 (hexamethyldisiloxane) indicates moisture contamination. Action: Discard reagents; bake GC liner.

  • Linearity Verification:

    • Construct a 5-point calibration curve (0.1 µM to 100 µM).

    • Pass Criteria:

      
       for the ratio of Analyte Area / IS Area.
      
    • Note: 3-HOA is sticky. If linearity fails at low concentrations, replace the glass wool in the inlet liner (use deactivated wool).

  • Column Bleed vs. Analyte:

    • TBDMS reagents can cause column bleed (m/z 73, 207, 281).

    • Ensure your target ion (m/z 331) is distinct from cyclosiloxane background ions.

References

  • NIST Mass Spectrometry Data Center. 3-Hydroxyoctanoic acid, TBDMS derivative Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Wood, P. L., et al. (2006). "Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives."[2] Journal of Chromatography B, 831(1-2), 313-319.[2] [Link]

  • Riis, V., & Mai, W. (1988). "Gas chromatographic determination of poly-β-hydroxybutyric acid in microbial biomass after hydrochloric acid propanolysis." Journal of Chromatography A, 445, 285-289. (Foundational text for acid alcoholysis methods). [Link]

  • LIPID MAPS® Structure Database. "Hydroxy Fatty Acids: Standards and Protocols." [Link]

Sources

Method

Application Note: Kinetic Characterization and Biocatalytic Utility of (3S)-3-Hydroxyoctanoic Acid with PHA Depolymerases

Executive Summary This guide details the technical application of (3S)-3-hydroxyoctanoic acid (3HOA) as a functional substrate for medium-chain-length polyhydroxyalkanoate (mcl-PHA) depolymerases (EC 3.1.1.76). While dep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical application of (3S)-3-hydroxyoctanoic acid (3HOA) as a functional substrate for medium-chain-length polyhydroxyalkanoate (mcl-PHA) depolymerases (EC 3.1.1.76). While depolymerases typically degrade polymers like Poly(3-hydroxyoctanoate) (P3HO), the monomeric acid plays two critical roles in advanced biocatalysis:

  • Competitive Inhibitor: In aqueous hydrolysis assays, 3HOA acts as a product inhibitor, essential for determining the enzyme's kinetic stability (

    
    ).
    
  • Synthetic Substrate: In non-aqueous (low water activity) environments, the thermodynamic equilibrium shifts, allowing the depolymerase to function as a synthase (reverse hydrolysis), converting 3HOA monomers into defined oligomers.

This note provides validated protocols for both applications, focusing on the extracellular depolymerase from Pseudomonas fluorescens GK13 (PhaZ) as the model enzyme.

Mechanistic Foundation

The Catalytic Triad and Thermodynamic Equilibrium

PHA depolymerases share a structural homology with lipases, utilizing a catalytic triad (Ser-Asp-His) and an


-hydrolase fold. The reaction direction is governed by the Law of Mass Action and water activity (

).
  • Hydrolysis (Aqueous,

    
    ):  The nucleophilic serine attacks the ester bond of the polymer. Water deacylates the enzyme-substrate intermediate, releasing the monomer (3HOA).
    
  • Esterification/Oligomerization (Organic,

    
    ):  In hydrophobic solvents (e.g., isooctane), water is scarce. The free hydroxyl group of a 3HOA monomer acts as the nucleophile instead of water, attacking the acyl-enzyme intermediate formed by another 3HOA molecule. This results in the formation of a dimer or oligomer.
    
Pathway Visualization

The following diagram illustrates the bifunctional nature of the depolymerase based on solvent conditions.

Depolymerase_Pathway Enzyme Free Depolymerase (PhaZ) Complex Acyl-Enzyme Intermediate Enzyme->Complex Bind Polymer Polymer Substrate: P(3HO) (Polymer) Polymer->Complex Complex->Enzyme Monomer Product/Substrate: (3S)-3-Hydroxyoctanoic Acid Complex->Monomer + H2O (Aqueous Buffer) Oligomer Product: Oligomer (Dimer/Trimer) Complex->Oligomer + Monomer (Dehydration) Monomer->Enzyme Product Inhibition (Ki) Monomer->Complex Bind Monomer (Organic Solvent) Oligomer->Enzyme Release Water H2O (Hydrolysis)

Figure 1: Catalytic cycle of PHA depolymerase showing the divergence between hydrolysis (aqueous) and reverse-polymerization (organic solvent).

Protocol A: Determination of Product Inhibition ( )

Objective: Quantify the affinity of the depolymerase for the 3HOA monomer to assess product inhibition during biodegradation studies.

Materials
  • Enzyme: Purified PhaZ from P. fluorescens GK13 (approx. 10

    
    g/mL).
    
  • Substrate: P(3HO) granule suspension (standardized turbidity).

  • Inhibitor: (3S)-3-hydroxyoctanoic acid (98% purity, Sigma-Aldrich or equivalent).

  • Buffer: 50 mM Tris-HCl, pH 8.5.

  • Detection: UV-Vis Spectrophotometer (650 nm) or HPLC.

Step-by-Step Methodology
  • Substrate Preparation: Prepare a stable suspension of P(3HO) granules (0.5 mg/mL) in Tris-HCl buffer. Sonicate for 5 minutes to ensure homogeneity.

  • Inhibitor Titration: Prepare a dilution series of (3S)-3HOA in the same buffer: 0, 0.5, 1.0, 2.5, 5.0, and 10.0 mM. Note: Ensure pH is readjusted to 8.5 after adding the acid.

  • Reaction Initiation: In a quartz cuvette, mix 950

    
    L of P(3HO) suspension with varying concentrations of 3HOA.
    Add 50 
    
    
    
    L of enzyme solution to initiate the reaction.
  • Monitoring: Measure the decrease in turbidity (OD

    
    ) continuously for 10 minutes at 30°C.
    Alternatively (HPLC Method): Incubate for 15 mins, quench with methanol, and measure soluble dimer release via HPLC-MS.
    
  • Data Analysis: Plot

    
     vs. 
    
    
    
    (Dixon Plot). The intersection of lines determines
    
    
    .

Expected Result: Extracellular mcl-PHA depolymerases typically exhibit competitive inhibition with a


 in the millimolar range (1–5 mM).

Protocol B: Chemo-Enzymatic Oligomerization (Reverse Hydrolysis)

Objective: Utilize (3S)-3HOA as a substrate to synthesize defined oligomers (dimers/trimers) using depolymerase in a non-aqueous medium. This protocol overcomes the thermodynamic barrier of polymerization in water.

Materials
  • Enzyme: Lyophilized PhaZ (must be free of salt/buffer) or Immobilized PhaZ on Accurel MP-1000.

  • Substrate: (3S)-3-hydroxyoctanoic acid (dried over molecular sieves).

  • Solvent: Isooctane or Hexane (HPLC Grade, dried).

  • Molecular Sieves: 3Å (to scavenge water produced during esterification).

Workflow Diagram

Synthesis_Workflow Start Start: Lyophilized Enzyme + Dried 3HOA Monomer Solvent Add Isooctane (Low Water Activity) Start->Solvent Incubate Incubate 48h @ 35°C (Shaking 200 rpm) Solvent->Incubate Sieves Add 3Å Molecular Sieves (Remove H2O byproduct) Incubate->Sieves Continuous Filter Filter Enzyme (0.2 µm PTFE) Incubate->Filter Sieves->Incubate Shift Equilibrium Evap Rotary Evaporation (Remove Solvent) Filter->Evap Analysis Analyze: GPC / HPLC-MS (Verify Oligomer Size) Evap->Analysis

Figure 2: Workflow for the enzymatic synthesis of 3HOA oligomers in organic solvent.

Step-by-Step Methodology
  • Enzyme Preparation: Lyophilize 1 mg of purified PhaZ. Critical: The enzyme must be "pH tuned" before drying. Dialyze against pH 8.5 buffer, then lyophilize.

  • Reaction Setup: In a screw-cap glass vial (teflon-lined), dissolve 50 mg of (3S)-3HOA in 5 mL of dry isooctane.

  • Initiation: Add the lyophilized enzyme and 50 mg of activated 3Å molecular sieves.

  • Incubation: Incubate at 35°C with orbital shaking (200 rpm) for 48–72 hours. The sieves continuously remove the water byproduct, driving the reaction toward esterification (Le Chatelier's principle).

  • Termination and Recovery: Filter the mixture through a 0.2

    
    m PTFE filter to remove enzyme and sieves.
    Evaporate the isooctane under nitrogen or rotary evaporation.
    
  • Analysis: Resuspend the oily residue in methanol/acetonitrile. Analyze via LC-MS (ESI negative mode).

Expected Result: The primary product will be the dimer of 3HOA, with minor fractions of trimer. Conversion yields typically range from 40–60% depending on water removal efficiency.

Data Analysis and Validation

Kinetic Parameters (Inhibition)

When using 3HOA as an inhibitor, compare the reaction rates against the uninhibited control.

ParameterDefinitionTypical Value (PhaZ)Calculation Method

Max hydrolysis rate200–500 U/mgLineweaver-Burk Plot

Affinity for P(3HO)0.5–1.5 mg/mLLineweaver-Burk Plot

Inhibition Constant1.2–3.0 mMDixon Plot (Intersection of

vs

)
Solvent Selection for Synthesis

The choice of solvent dictates the "Substrate" solubility vs. "Enzyme" stability.

SolventLog PEnzyme Stability3HOA SolubilitySuitability
Isooctane 4.5HighModerateExcellent
Hexane 3.9HighHighGood
Chloroform 2.0Low (Denaturing)Very HighPoor
Acetone -0.2Very LowHighPoor

Note: High Log P solvents (hydrophobic) preserve the essential water layer around the enzyme, maintaining activity.

References

  • Schirmer, A., Jendrossek, D., & Schlegel, H. G. (1993). Degradation of poly(3-hydroxyoctanoic acid) [P(3HO)] by bacteria: purification and properties of a P(3HO) depolymerase from Pseudomonas fluorescens GK13.[1][2] Applied and Environmental Microbiology, 59(4), 1220–1227.[2] Link

  • Jendrossek, D., & Handrick, R. (2002). Microbial degradation of polyhydroxyalkanoates. Annual Review of Microbiology, 56, 403–432. Link

  • Jaeger, K. E., & Eggert, T. (2002). Lipases for biotechnology. Current Opinion in Biotechnology, 13(4), 390–397. Link

  • Hult, K., & Berglund, P. (2007). Enzyme promiscuity: mechanism and applications. Trends in Biotechnology, 25(5), 231–238. Link

  • Gao, X., et al. (2011). Bacterial polyhydroxyalkanoates: From gene to polymer. In: Microbiology Monographs, Vol 14. Springer. Link

Sources

Application

Application Note: Precision Quantitation of 3-Hydroxyoctanoic Acid via Stable Isotope Dilution LC-MS/MS

Introduction & Clinical Relevance 3-Hydroxyoctanoic acid (3-HOA) is a medium-chain hydroxylated fatty acid of critical diagnostic importance. It serves as a primary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Clinical Relevance

3-Hydroxyoctanoic acid (3-HOA) is a medium-chain hydroxylated fatty acid of critical diagnostic importance. It serves as a primary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency , the most common disorder of mitochondrial fatty acid


-oxidation.

In healthy metabolism, MCAD catalyzes the dehydrogenation of C6–C12 acyl-CoAs.[1] When this enzyme is deficient, medium-chain intermediates accumulate. Specifically, the block prevents the conversion of 3-hydroxyoctanoyl-CoA to 3-ketooctanoyl-CoA, leading to the accumulation of 3-HOA in plasma and urine.

Why Stable Isotope Dilution (SID)?

Quantifying endogenous organic acids in complex matrices (plasma/urine) is prone to matrix effects —the suppression or enhancement of ionization in the mass spectrometer source.

  • The Problem: External calibration curves cannot account for patient-specific matrix variations, leading to quantitative errors of 20–50%.

  • The Solution: SID uses a stable isotope-labeled internal standard (e.g., 3-HOA-d3 or

    
    C
    
    
    
    ). Because the isotope is chemically identical to the analyte but distinguishable by mass, it experiences the exact same extraction losses and ionization suppression. The ratio of Analyte/IS remains constant regardless of the matrix, ensuring high accuracy.

Scientific Principle & Mechanism[2]

Biological Pathway Context

The following diagram illustrates the metabolic blockage that necessitates 3-HOA measurement.

MCAD_Pathway FattyAcid Medium Chain Fatty Acids (Octanoic Acid) AcylCoA Octanoyl-CoA FattyAcid->AcylCoA Activation EnoylCoA 2-Octenoyl-CoA AcylCoA->EnoylCoA Acyl-CoA DH HydroxyCoA 3-Hydroxyoctanoyl-CoA EnoylCoA->HydroxyCoA Hydratase KetoCoA 3-Ketooctanoyl-CoA HydroxyCoA->KetoCoA Blocked Step Accumulation 3-Hydroxyoctanoic Acid (Accumulates in Plasma) HydroxyCoA->Accumulation Hydrolysis/Export Block MCAD Enzyme (Deficient/Blocked) Block->HydroxyCoA Inhibition

Figure 1: Pathophysiology of MCAD deficiency leading to 3-HOA accumulation.

Mass Spectrometry Mechanism
  • Ionization: Negative Electrospray Ionization (ESI-).[2] Carboxylic acids deprotonate easily (

    
    ) at neutral/basic pH.
    
  • Detection: Multiple Reaction Monitoring (MRM).[3][4][5]

    • Precursor:

      
       159.1 (3-HOA)
      
    • Quantifier Fragment:

      
       59.0 (Acetate ion, characteristic of 3-hydroxy cleavage).
      

Materials & Reagents

Critical Reagents
ComponentSpecificationPurpose
Analyte Standard 3-Hydroxyoctanoic Acid (racemic or R-isomer)Calibration curve generation.
Internal Standard (IS) 3-Hydroxyoctanoic acid-d3 (or

C

)
Normalization of extraction/ionization.
Mobile Phase A 5 mM Ammonium Acetate in Water (pH ~7)Promotes deprotonation (

).
Mobile Phase B Acetonitrile (LC-MS Grade)Elution strength.[2]
Extraction Solvent Ethyl Acetate or MTBELiquid-Liquid Extraction (LLE).

Note: If specific 3-HOA-d3 is unavailable, 3-hydroxydecanoic acid-d3 may be used as a surrogate, though true SID uses the isotopologue of the analyte.

Experimental Protocol

Workflow Overview

Protocol_Workflow Sample Plasma Sample (50 µL) Spike Add Internal Standard (3-HOA-d3) Sample->Spike Extract Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extract Dry Evaporate to Dryness (N2 Stream) Extract->Dry Recon Reconstitute (Mobile Phase) Dry->Recon Inject LC-MS/MS Analysis Recon->Inject

Figure 2: Sample preparation workflow ensuring matrix normalization.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Aliquot 50 µL of patient plasma or urine into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 5 µM 3-HOA-d3 in methanol).

  • Equilibration: Vortex briefly and let stand for 5 minutes. This allows the IS to bind to matrix proteins similarly to the analyte.

Step 2: Extraction (Liquid-Liquid Extraction)

  • Add 200 µL of Ethyl Acetate.

  • Vortex vigorously for 2 minutes to extract the organic acids.

  • Centrifuge at 10,000 x g for 5 minutes to separate phases.

  • Transfer the upper organic layer to a clean glass vial or 96-well plate.

  • Evaporate the solvent under a gentle stream of Nitrogen at 40°C.

Step 3: Reconstitution

  • Reconstitute the dried residue in 100 µL of Mobile Phase A/B (80:20).

  • Vortex and centrifuge briefly to remove particulates.

Step 4: LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 10% B

    • 1-4 min: Ramp to 90% B

    • 4-5 min: Hold 90% B

    • 5.1 min: Re-equilibrate 10% B

  • MS Source (ESI Negative):

    • Capillary Voltage: -2.5 kV

    • Source Temp: 450°C

    • Desolvation Gas: 800 L/hr

Step 5: MRM Transitions

CompoundPrecursor (

)
Product (

)
Cone (V)Collision (eV)Type
3-HOA 159.159.02015Quantifier
3-HOA 159.1113.12012Qualifier
3-HOA-d3 (IS) 162.159.02015Internal Std

Data Analysis & Validation

Calculation

Calculate the Area Ratio (


) for each sample:


Determine concentration using a linear regression (


) of the calibration curve (Ratio vs. Concentration), weighted 

.
Validation Criteria (Bioanalytical Standards)

To ensure the method is trustworthy for drug development or clinical research:

ParameterAcceptance Criteria
Linearity

over range 0.1 – 100 µM.
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision CV < 15% (inter- and intra-day).
Matrix Effect IS-normalized Matrix Factor should be between 0.85 and 1.15.
Recovery > 80% extraction efficiency (consistent across concentration range).

Troubleshooting & Expert Tips

  • pH Sensitivity: 3-hydroxy fatty acids ionize best in negative mode. Ensure your aqueous mobile phase is neutral or slightly basic (pH 7.0–7.5). Using pure water/formic acid (acidic) will suppress ionization in negative mode. Ammonium acetate is the buffer of choice.

  • Isomer Separation: 3-HOA has structural isomers (e.g., 2-hydroxyoctanoic acid). While MRM transitions are similar, they usually separate chromatographically on a standard C18 column. Ensure your retention time window is tight.

  • Contamination: Hydroxy fatty acids can be ubiquitous. Use high-grade solvents and avoid plasticware that may leach plasticizers (though less of an issue for C8 than for long-chain fatty acids).

References

  • Clinical Significance of MCAD Deficiency

    • GeneReviews® [Internet]. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. (2024).[1] Available at: [Link]

  • Stable Isotope Dilution Methodology

    • Jones PM, Bennett MJ. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry.[6][7] Methods Mol Biol.[7] 2010;603:229-43.[7] Available at: [Link]

  • Tsikas D. Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges. Anal Biochem. 2017.
  • Internal Standard Sourcing

Sources

Method

High-Throughput Targeted Metabolomics of 3-Hydroxy Fatty Acids via LC-MS/MS

This guide details the high-throughput analysis of 3-hydroxy fatty acids (3-OH FAs) using LC-MS/MS. It addresses the critical need for distinguishing these metabolites in the context of mitochondrial -oxidation disorders...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the high-throughput analysis of 3-hydroxy fatty acids (3-OH FAs) using LC-MS/MS. It addresses the critical need for distinguishing these metabolites in the context of mitochondrial


-oxidation disorders (e.g., LCHAD deficiency) and sepsis (endotoxin/LPS quantification).

Introduction & Scientific Context

3-Hydroxy fatty acids (3-OH FAs) are pivotal biomarkers in two distinct pathophysiological domains:

  • Mitochondrial

    
    -Oxidation Disorders:  In Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, 3-OH FAs (specifically C14–C18 chain lengths) accumulate due to incomplete fatty acid oxidation.
    
  • Sepsis & Bacterial Endotoxins: 3-OH FAs (e.g., 3-OH-C10, 3-OH-C12, 3-OH-C14) are structural components of Lipid A in Gram-negative bacterial lipopolysaccharides (LPS). Their quantification in plasma serves as a chemical proxy for endotoxin load, often correlating better with clinical outcomes than the Limulus Amebocyte Lysate (LAL) assay.

Analytical Challenges
  • Isomeric Interference: Distinguishing 3-OH FAs from their 2-OH isomers (products of

    
    -oxidation) is critical.
    
  • Ionization Efficiency: Free fatty acids have poor ionization efficiency in positive electrospray ionization (ESI+) and moderate efficiency in negative mode (ESI-).

  • Throughput: Clinical studies require rapid processing of plasma/serum without laborious liquid-liquid extractions (LLE).

Methodological Strategy

To address these challenges, this guide presents two complementary protocols:

  • Protocol A (Direct High-Throughput): Uses negative mode ESI with a C18 column. Best for rapid screening of moderate-to-high abundance markers (e.g., in acute sepsis).

  • Protocol B (High-Sensitivity Derivatization): Uses 3-Nitrophenylhydrazine (3-NPH) derivatization.[1] Best for trace quantification and separating isomers in complex matrices (e.g., newborn screening, mitochondrial studies).

Workflow Logic

Workflow cluster_Direct Protocol A: Direct Analysis cluster_Deriv Protocol B: High-Sensitivity Sample Biological Sample (Plasma/Serum/Media) ProteinPrecip Protein Precipitation (MeOH/Acetonitrile) Sample->ProteinPrecip Decision Sensitivity Requirement? ProteinPrecip->Decision DirectLC RP-LC (C18) Acidic Mobile Phase Decision->DirectLC Moderate (>50 nM) DerivStep Derivatization (3-NPH + EDC + Pyridine) Decision->DerivStep Trace (<50 nM) DirectMS ESI(-) MRM [M-H]- -> [M-H-H2O]- DirectLC->DirectMS Data Data Analysis (Isomer Separation & Quant) DirectMS->Data DerivLC RP-LC (C18) Neutral/Acidic Phase DerivStep->DerivLC DerivMS ESI(-) MRM Targeting Hydrazide Moiety DerivLC->DerivMS DerivMS->Data

Caption: Decision tree for selecting between direct analysis and derivatization based on sensitivity needs.

Protocol A: Direct High-Throughput Analysis (Negative Mode)

Application: Rapid profiling of sepsis biomarkers (3-OH-C12, 3-OH-C14) where concentrations are elevated.

Sample Preparation
  • Aliquot: Transfer 50 µL of plasma/serum to a 96-well plate.

  • Internal Standard: Add 10 µL of deuterated internal standard mix (e.g., 3-OH-C12-d3, 10 µM in MeOH).

  • Precipitation: Add 200 µL of ice-cold Methanol/Acetonitrile (1:1 v/v).

  • Agitation: Vortex for 2 min at 1000 rpm.

  • Centrifugation: Spin at 4,000 x g for 10 min at 4°C.

  • Transfer: Move 150 µL of supernatant to a fresh plate for injection.

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm). Why: Superior retention of polar fatty acids compared to standard C18.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 6.5). Note: Slightly acidic/neutral pH improves ionization in negative mode.

  • Mobile Phase B: Acetonitrile/Methanol (50:50).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 45°C.

Gradient Table:

Time (min) % B Curve
0.0 10 Initial
1.0 10 Hold
8.0 95 Linear
10.0 95 Wash
10.1 10 Re-equilibrate

| 12.0 | 10 | End |

MRM Parameters (ESI Negative)
  • Source: Electrospray Ionization (Negative).[1][2]

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temp: 500°C.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
3-OH-C10:0 187.1103.018Quant
3-OH-C12:0 215.259.020Quant
3-OH-C14:0 243.259.022Quant
3-OH-C16:0 271.2253.218Quant (Water Loss)
3-OH-C18:0 299.3281.320Quant (Water Loss)
3-OH-C12-d3 (IS) 218.259.020Internal Std

Note: The product ion m/z 59 corresponds to the acetate fragment, common in 3-OH FAs. For longer chains (C16+), the water loss [M-H-18]- is often more intense.

Protocol B: High-Sensitivity 3-NPH Derivatization

Application: Trace analysis, newborn screening (LCHAD), and definitive isomer separation. Mechanism: 3-Nitrophenylhydrazine (3-NPH) reacts with the carboxyl group to form a hydrazide, significantly enhancing ionization and hydrophobicity.

Derivatization Workflow
  • Extraction: Perform protein precipitation as in Protocol A (Steps 1-5). Transfer 50 µL supernatant.

  • Reagent Mix: Prepare fresh:

    • 200 mM 3-NPH in 50% aqueous methanol.

    • 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% aqueous methanol.

  • Reaction: Add 25 µL 3-NPH solution and 25 µL EDC/Pyridine solution to the sample.

  • Incubation: Incubate at 40°C for 30 minutes.

  • Quench: Add 400 µL of 10% Methanol/Water to dilute and quench.

LC-MS/MS Conditions (Derivatized)
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.01% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

  • Detection: ESI Negative Mode (3-NPH derivatives ionize exceptionally well in negative mode due to the resonant structure).

MRM Parameters (3-NPH Derivatives)

The transition targets the specific 3-NPH moiety cleavage or the parent-to-parent transitions.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)
3-OH-C10-3NPH 322.2137.125
3-OH-C12-3NPH 350.2137.128
3-OH-C14-3NPH 378.3137.130
3-OH-C16-3NPH 406.3137.132

Note: The m/z 137.1 fragment is characteristic of the 3-NPH group, providing high selectivity.

Biological Context & Pathway Visualization

Understanding the origin of these metabolites is crucial for data interpretation.

BetaOxidation cluster_Markers Diagnostic Markers FattyAcid Fatty Acid (Cytosol) AcylCoA Acyl-CoA FattyAcid->AcylCoA Mito Mitochondrial Entry (CPT1/2) AcylCoA->Mito BetaOx Beta-Oxidation Cycle Mito->BetaOx LCHAD LCHAD Enzyme (Defective in Disease) BetaOx->LCHAD OH_FA 3-OH Fatty Acid Accumulation LCHAD->OH_FA Blockage LPS Bacterial LPS (Endotoxin) LPS->OH_FA Hydrolysis

Caption: 3-OH FAs accumulate due to LCHAD deficiency (mitochondrial block) or release from bacterial LPS.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation :

  • Isomeric Resolution:

    • Inject a mix of 2-hydroxy myristic acid and 3-hydroxy myristic acid.

    • Requirement: Baseline separation (Resolution > 1.5) must be achieved. 2-OH isomers typically elute before 3-OH isomers on C18 columns.

  • Linearity & LOQ:

    • Protocol A (Direct): LOQ ~50–100 nM.

    • Protocol B (3-NPH): LOQ ~1–5 nM.

    • Linearity:

      
       over 3 orders of magnitude.
      
  • Matrix Effect:

    • Perform "post-column infusion" of the internal standard while injecting a plasma blank to visualize suppression zones.

    • Use stable isotope-labeled internal standards (e.g., 3-hydroxy-dodecanoic acid-d3) to correct for matrix effects.

References

  • Han, J., et al. (2015). "3-Nitrophenylhydrazine-based chemical isotope labeling for high-throughput quantitative profiling of short-chain fatty acids." Analytica Chimica Acta. Link

  • Li, X., et al. (2022).[3] "A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS." Analytica Chimica Acta. Link

  • Mecatti, G.C., et al. (2020). "High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS." Spectroscopy. Link

  • Vreken, P., et al. (1998). "Stable isotope dilution analysis of 3-hydroxy fatty acids in plasma." Journal of Chromatography B. Link

  • Beermann, C., et al. (2005). "Analysis of 3-hydroxy fatty acids as markers of lipopolysaccharide in complex matrices." Journal of Microbiological Methods. Link

Sources

Application

Application Note: High-Fidelity Analysis of 3-Hydroxyoctanoic Acid in Soil Matrices

Executive Summary This application note details a rigorous methodology for the extraction, purification, and quantification of 3-hydroxyoctanoic acid (3-HOA) in complex soil matrices. 3-HOA is a critical analyte in two d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a rigorous methodology for the extraction, purification, and quantification of 3-hydroxyoctanoic acid (3-HOA) in complex soil matrices. 3-HOA is a critical analyte in two distinct domains:

  • Environmental Fate of Biologics: It serves as the primary monomeric marker for the biodegradation of Poly(3-hydroxyoctanoate) (P(3HO)), a medium-chain-length polyhydroxyalkanoate (mcl-PHA) increasingly used in drug delivery systems and biodegradable medical devices.

  • Microbial Signaling: It belongs to the 3-hydroxy fatty acid class, functioning as a diffusible signal factor (DSF) in bacterial quorum sensing (homologous to the Ralstonia solanacearum virulence factor 3-OH-PAME).

The Challenge: Soil matrices present high adsorption capacity (humic acids), microbial degradation competition, and chemical complexity. Standard fatty acid protocols often fail to distinguish between the polymeric form (bioplastic debris) and the free acid form (bioactive signal).

The Solution: This guide provides a dual-track workflow:

  • Protocol A (Total Quantitation): Acidic methanolysis for simultaneous extraction and derivatization of total 3-HOA (polymer + monomer).

  • Protocol B (Free Metabolite Profiling): Mild solvent extraction with Solid Phase Extraction (SPE) cleanup for free monomer analysis.

Critical Analysis of the Matrix

Soil is a "hostile" matrix for hydroxy fatty acids due to three factors:

  • Ionic Adsorption: The carboxyl group of 3-HOA binds to cationic sites on clay minerals.

  • Humic Interference: Co-extracted humic substances suppress ionization in Mass Spectrometry.

  • Biological Instability: Native soil microbiota rapidly metabolize free 3-HOA.

Strategic Implication: Samples must be lyophilized immediately upon collection to arrest enzymatic activity. Wet extraction is strongly discouraged due to hydrolysis variability.

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct protocol based on research intent.

G Sample Soil Sample Collection Lyophil Lyophilization (-50°C, 48h) Sample->Lyophil Decision Target Analyte? Lyophil->Decision PathA Protocol A: Total 3-HOA (Polymer + Monomer) Decision->PathA Degradation Study PathB Protocol B: Free 3-HOA (Signaling Metabolite) Decision->PathB Metabolic Profiling Methanolysis Acidic Methanolysis (15% H2SO4 in MeOH, 100°C) PathA->Methanolysis LLE_A LLE (Chloroform/Water) Methanolysis->LLE_A GCMS GC-MS Analysis (SIM Mode) LLE_A->GCMS Extract_B Mild Extraction (Ethyl Acetate/Acidified Water) PathB->Extract_B SPE SPE Cleanup (Aminopropyl Phase) Extract_B->SPE Deriv_B Silylation (BSTFA + 1% TMCS) SPE->Deriv_B Deriv_B->GCMS

Caption: Decision matrix for 3-HOA quantification distinguishing between polymeric load and free metabolic signaling.

Detailed Protocols

Pre-Analytical Preparation (Mandatory)
  • Sieving: Sieve fresh soil (<2 mm) to remove stones/roots.

  • Lyophilization: Freeze-dry for 48 hours. Do not oven dry , as heat can induce non-enzymatic depolymerization of PHAs.

  • Homogenization: Grind dried soil to a fine powder using a ball mill (e.g., 2 min at 25 Hz).

Protocol A: Total 3-HOA (Acidic Methanolysis)

Use this for: Monitoring biodegradation rates of PHA-based drug carriers.

Mechanism: Sulfuric acid acts as a catalyst to depolymerize P(3HO) and esterify the resulting monomers into 3-hydroxyoctanoic acid methyl ester (3-OH-AME) in a single step.

  • Weighing: Place 100 mg of dried soil into a pressure-resistant screw-cap glass tube.

  • Internal Standard (IS): Add 50 µL of Benzoic Acid (1 mg/mL in MeOH) or 3-Hydroxynonanoic acid (if available).

    • Note: Odd-chain fatty acids are preferred if not naturally present in the soil microbiome.

  • Reaction Mixture: Add 2 mL of Methanol/Sulfuric Acid (85:15 v/v) and 2 mL of Chloroform .

    • Why Chloroform? It solubilizes the hydrophobic polymer, ensuring the acid catalyst can access the ester bonds.

  • Digestion: Seal tightly (Teflon-lined cap) and heat at 100°C for 140 minutes in a heating block.

  • Cooling: Cool to room temperature.

  • Phase Separation: Add 1 mL of deionized water. Vortex vigorously for 1 minute.

  • Extraction: Centrifuge at 3000 x g for 10 minutes. Three layers will form:

    • Top: Aqueous/Methanol (Waste)

    • Middle: Soil debris

    • Bottom: Chloroform (Contains 3-HOA methyl esters)

  • Collection: Carefully pipette the bottom chloroform layer into a GC vial containing anhydrous sodium sulfate (to remove trace water).

Protocol B: Free 3-HOA (SPE + Silylation)

Use this for: Detecting microbial signaling activity or trace metabolites.

  • Extraction: Add 5 mL Ethyl Acetate and 100 µL 1M HCl to 1 g dried soil.

  • Agitation: Sonicate for 15 mins, then shake for 2 hours at room temperature.

  • Centrifugation: 4000 x g for 10 mins. Collect supernatant.

  • SPE Cleanup (Critical for Soil):

    • Cartridge: Aminopropyl (NH2) or Silica-based anion exchange (SAX).

    • Condition: 3 mL Hexane.

    • Load: Apply extract.[1][2][3][4]

    • Wash: 3 mL Chloroform:Isopropanol (2:1) to remove neutral lipids.

    • Elute: 3 mL Diethyl Ether containing 2% Formic Acid .

  • Drying: Evaporate eluate under Nitrogen stream.

  • Derivatization: Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine. Incubate at 60°C for 30 minutes .

    • Result: Forms the TMS-ester/ether derivative (more volatile than methyl esters for free acids).

Analytical Conditions (GC-MS)

Instrument: Agilent 7890B/5977B (or equivalent). Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm).

ParameterSettingRationale
Inlet Temp 250°CEnsure rapid volatilization without thermal cracking.
Injection Splitless (1 µL)Maximize sensitivity for trace soil analysis.
Carrier Gas Helium @ 1.2 mL/minConstant flow for reproducible retention times.
Oven Program 80°C (2 min)

10°C/min

280°C (5 min)
Slow ramp separates 3-HOA from abundant C16/C18 fatty acids.
Transfer Line 280°CPrevent condensation of high-boiling matrix components.
Ion Source 230°C (EI mode, 70eV)Standard ionization energy.
Acquisition SIM Mode Target Ions (m/z):103 (Base peak for 3-OH methyl esters)• 175 (M-59, cleavage alpha to ester)• 273 (TMS derivative specific)

Data Validation & Quality Control

To ensure Trustworthiness and Self-Validation:

  • Recovery Spikes: Spike "blank" soil (calcined sand) with P(3HO) polymer standard to validate the efficiency of the acidic methanolysis (Protocol A). Target recovery: >85%.

  • Linearity: Construct a 6-point calibration curve (0.1 – 50 µg/g soil) using methyl 3-hydroxyoctanoate standards.

    
     must be >0.995.
    
  • Limit of Detection (LOD): Typically 5-10 ng/g soil using SIM mode.

Chemical Mechanism Diagram (Protocol A)

Reaction Polymer Poly(3-hydroxyoctanoate) (Solid Phase) Intermediate Transition State (Depolymerization) Polymer->Intermediate 100°C Reagents MeOH + H2SO4 (Catalyst) Reagents->Intermediate Product 3-Hydroxyoctanoic Acid Methyl Ester (Liquid) Intermediate->Product Transesterification

Caption: Acidic methanolysis mechanism converting solid PHA polymer into analyzable methyl esters.

References

  • LIPID MAPS® Lipidomics Gateway. (2023). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry.[5] Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry.[6] Retrieved from [Link]

  • Frontiers in Microbiology. (2020). Key mechanisms of plant-Ralstonia solanacearum interaction in bacterial wilt pathogenesis. (Context on 3-OH fatty acid signaling). Retrieved from [Link]

  • Shimadzu Corporation. (2021). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. (Derivatization techniques).[7][8][9] Retrieved from [Link]

  • MDPI. (2020). Optimization of Green Extraction and Purification of PHA Produced by Mixed Microbial Cultures. Retrieved from [Link]

Sources

Method

Application Note: Utilization of (3S)-3-Hydroxyoctanoic Acid in the Synthesis of Tunable Biodegradable Polyesters

Executive Summary & Scientific Rationale The development of biodegradable medium-chain-length polyhydroxyalkanoates (mcl-PHAs) has traditionally relied on bacterial fermentation, which exclusively yields the (3R)-isomer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The development of biodegradable medium-chain-length polyhydroxyalkanoates (mcl-PHAs) has traditionally relied on bacterial fermentation, which exclusively yields the (3R)-isomer (also known as the D-isomer). While useful, (3R)-poly(3-hydroxyoctanoate) [P(3HO)] typically exhibits low crystallinity, low melting temperature (


), and elastomeric "tackiness" that limits its load-bearing applications.

This guide focuses on the (3S)-3-hydroxyoctanoic acid [(3S)-3-HOA] enantiomer.[1] Unlike its bacterial counterpart, the (3S)-isomer is primarily utilized in a synthetic capacity to create Poly[(S)-3-hydroxyoctanoate] via ring-opening polymerization (ROP). The strategic value of the (3S)-isomer lies in stereocomplexation : blending isotactic P[(S)-3HO] with natural P[(R)-3HO] creates a physical cross-link network that significantly enhances thermal stability, mechanical strength, and hydrolytic resistance, enabling "tunable" biodegradation rates for long-term drug delivery systems.

Chemical Identity & Properties

PropertySpecification
IUPAC Name (3S)-3-hydroxyoctanoic acid
CAS Number 33796-86-0
Molecular Formula

Molecular Weight 160.21 g/mol
Chirality S-enantiomer (L-isomer)
Physical State Viscous oil / Low-melting solid
pKa ~4.8
Solubility Soluble in chloroform, methanol, THF; Insoluble in water

Synthesis Workflow: From Monomer to Polymer

Since (3S)-3-HOA is not the primary product of wild-type bacterial biosynthesis (which yields the R-form via the


-oxidation pathway), the preferred route for high-purity polymer synthesis is Chemical Ring-Opening Polymerization (ROP)  of the corresponding 

-lactone.
Diagram 1: Synthetic Pathway for Poly[(S)-3HO]

The following flow illustrates the conversion of the hydroxy acid to the lactone, followed by stereospecific polymerization.

G Start (3S)-3-Hydroxyoctanoic Acid (Monomer) Cyclization Cyclization (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) Start->Cyclization Dehydration Lactone (S)-4-Pentyl-2-oxetanone (Beta-Lactone Intermediate) Cyclization->Lactone Intramolecular Esterification ROP Ring-Opening Polymerization (Catalyst: Distannoxane or Al-Salen) Lactone->ROP Initiation Polymer Isotactic Poly[(S)-3-hydroxyoctanoate] (Crystalline Polyester) ROP->Polymer Propagation

Caption: Chemical pathway transforming the linear (3S)-monomer into the reactive


-lactone, enabling high-molecular-weight polymerization.

Detailed Protocols

Protocol A: Synthesis of the -Lactone Intermediate

Direct polycondensation of the acid yields low molecular weight oligomers. To achieve high


 polymers, we must first synthesize the strained 

-lactone ring.

Reagents:

  • (3S)-3-hydroxyoctanoic acid (98% purity)

  • Benzenesulfonyl chloride (PhSO2Cl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolution: Dissolve 10 mmol of (3S)-3-hydroxyoctanoic acid in 50 mL of anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Activation: Add 20 mmol of Pyridine dropwise, followed by 10 mmol of Benzenesulfonyl chloride.

    • Mechanism:[2][3][4][5] This activates the carboxyl group, facilitating intramolecular attack by the hydroxyl group.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 12 hours.

  • Purification:

    • Wash the organic layer with saturated

      
       (3x) to remove unreacted acid.
      
    • Wash with brine, dry over

      
      , and concentrate under vacuum.
      
    • Crucial Step: Purify via silica gel column chromatography (Hexane/Ethyl Acetate 9:1) to isolate (S)-4-pentyl-2-oxetanone .

  • Validation: Confirm structure via

    
    -NMR (Look for multiplet at 
    
    
    
    4.2-4.5 ppm for the CH-O ring proton).
Protocol B: Ring-Opening Polymerization (ROP)

This step creates the isotactic polymer. The choice of catalyst determines the retention of the (S)-configuration.

Reagents:

  • Monomer: (S)-4-pentyl-2-oxetanone (from Protocol A)

  • Catalyst: Aluminum-Salen complex (for strict stereocontrol) or Distannoxane.

  • Solvent: Toluene (anhydrous)

Procedure:

  • Preparation: In a glovebox (

    
     ppm), dissolve the lactone (1 M) in toluene.
    
  • Initiation: Add the Aluminum-Salen catalyst (Monomer/Catalyst ratio = 100:1).

  • Polymerization: Seal the vessel and heat to 60°C. Stir for 24–48 hours.

    • Note: Reaction kinetics are slower for substituted lactones compared to unsubstituted ones due to steric hindrance of the pentyl side chain.

  • Termination: Quench with a few drops of dilute HCl in methanol.

  • Precipitation: Pour the reaction mixture into excess cold methanol (10x volume). The polymer will precipitate as a white, gummy solid.

  • Drying: Dry under vacuum at 40°C for 24 hours.

Application: Stereocomplex Formation

The most potent application of (3S)-P(3HO) is its combination with the natural (3R)-P(3HO). The two enantiomeric chains pack into a dense crystal lattice, significantly altering physical properties.

Diagram 2: Stereocomplexation Logic

Stereocomplex cluster_0 Precursors R_Poly Poly[(R)-3HO] (Natural/Bacterial) Amorphous/Tacky Mixing Solution Blending (CHCl3, 60°C) R_Poly->Mixing S_Poly Poly[(S)-3HO] (Synthetic) Amorphous/Tacky S_Poly->Mixing Complex Stereocomplex Crystal (Interlocking Helices) Mixing->Complex Co-crystallization Properties Enhanced Properties: 1. Increased Tm (>90°C) 2. Higher Young's Modulus 3. Slower Hydrolysis Complex->Properties

Caption: Formation of stereocomplexes by mixing enantiomeric polymers. The interlocking helices reduce chain mobility, increasing thermal stability.

Comparison of Material Properties[4]
PropertyPoly[(R)-3HO] (Natural)Poly[(S)-3HO] (Synthetic)Stereocomplex (50:50 Blend)
Melting Point (

)



Enthalpy of Fusion (

)
15–20 J/g15–20 J/g35–45 J/g
Biodegradation Rate High (Enzymatic attack)Low (Enzyme mismatch)Tunable / Intermediate
Physical Texture Sticky ElastomerSticky ElastomerTough Thermoplastic

Critical Analysis & Troubleshooting

Catalyst Selection for ROP

Using anionic initiators (like alkoxides) often leads to racemization via proton abstraction at the


-carbon. To maintain the strict (3S) integrity required for stereocomplexation, coordinate-insertion catalysts (e.g., Tin, Aluminum, or Zinc complexes) are mandatory.
Purification of Monomer

Commercial sources of 3-hydroxyoctanoic acid are often racemic. If starting from a racemate, you must perform a Kinetic Resolution before polymerization.

  • Method: Use Candida antarctica Lipase B (CALB) for enzymatic resolution. The lipase preferentially esterifies the (R)-enantiomer, leaving the (3S)-acid unreacted, which can then be separated and used for Protocol A.

Biodegradability Considerations

Natural PHA depolymerases are evolved to recognize the (R)-configuration.

  • Implication: P[(S)-3HO] degrades primarily via hydrolytic bulk erosion rather than surface enzymatic erosion. This makes it ideal for drug delivery implants requiring a linear release profile over months, rather than weeks.

References

  • Rai, R., et al. (2011). "Poly-3-hydroxyoctanoate P(3HO), a medium chain length polyhydroxyalkanoate homopolymer from Pseudomonas mendocina."[6] Biomacromolecules. Link

    • Context: Establishes the baseline properties of the n
  • Chen, G.Q. (2009). "A microbial polyhydroxyalkanoates (PHA) based bio- and materials industry." Chemical Society Reviews. Link

    • Context: Comprehensive review of PHA structures and the importance of chirality in m
  • Ren, Q., et al. (2010). "Synthesis of enantiomerically pure (R)-3-hydroxyoctanoic acid monomers." Applied and Environmental Microbiology. Link

    • Context: Discusses the enzymatic isolation of monomers; useful for contrasting with the synthetic (S) route.
  • Tsuji, H. (2005). "Poly(lactide) Stereocomplexes: Formation, Structure, Properties, Degradation, and Applications." Macromolecular Bioscience. Link

    • Context: Foundational theory on polyester stereocomplex
  • PubChem. "(3S)-3-hydroxyoctanoic acid Compound Summary."[1] National Library of Medicine. Link

    • Context: Verification of chemical data and safety profile (H314: Skin Corrosion).

Sources

Application

Application of (3S)-3-hydroxyoctanoic acid in tissue engineering

Technical Application Note: (3S)-3-Hydroxyoctanoic Acid & Poly(3-hydroxyoctanoate) in Soft Tissue Engineering Executive Summary (3S)-3-hydroxyoctanoic acid (3HOA) is a chiral, medium-chain hydroxy fatty acid. In tissue e...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: (3S)-3-Hydroxyoctanoic Acid & Poly(3-hydroxyoctanoate) in Soft Tissue Engineering

Executive Summary

(3S)-3-hydroxyoctanoic acid (3HOA) is a chiral, medium-chain hydroxy fatty acid. In tissue engineering, it serves two distinct but interconnected roles:

  • Structural Monomer: It is the primary constituent of Poly(3-hydroxyoctanoate) [P(3HO)] , a medium-chain-length polyhydroxyalkanoate (mcl-PHA). Unlike brittle short-chain PHAs (e.g., PHB), P(3HO) is highly elastomeric, making it the "gold standard" biopolyester for dynamic soft tissues like cardiac muscle, vascular grafts, and skin.

  • Bioactive Signaling Molecule: Upon hydrolytic degradation of the scaffold, the released monomer (3HOA) acts as an endogenous ligand for the hydroxy-carboxylic acid receptor 3 (HCA3/GPR109B ), influencing lipid metabolism and potentially modulating inflammatory responses.

This guide details the application of 3HOA-based systems, focusing on the fabrication of elastomeric scaffolds for cardiac and nerve regeneration, and the validation of their degradation kinetics.

Mechanism of Action: The "Dual-Function" System

The utility of 3HOA in tissue engineering is defined by the relationship between the polymer mechanics and the monomer's biological fate.

  • Mechanical Mimicry: P(3HO) exhibits a low Young’s modulus (1–2 MPa) and high elongation at break (300–450%), closely mimicking the passive mechanical properties of the myocardium and skin.

  • Metabolic Integration: Unlike synthetic polyesters (PLGA) that release acidic byproducts causing local necrosis, 3HOA is a physiological intermediate of mitochondrial

    
    -oxidation.
    
  • Receptor Activation: The released monomer activates GPR109B (HCA3), a receptor found on adipocytes and immune cells, which regulates lipolysis and intracellular calcium levels.

Pathway Visualization: Degradation & Signaling

G cluster_fate Biological Fate P3HO P(3HO) Scaffold (Elastomeric Matrix) Hydrolysis Hydrolytic/Enzymatic Degradation P3HO->Hydrolysis Monomer (3S)-3-Hydroxyoctanoic Acid (Released Monomer) Hydrolysis->Monomer Slow Release GPR GPR109B (HCA3) Activation Monomer->GPR Signaling BetaOx Beta-Oxidation (Mitochondria) Monomer->BetaOx Metabolism AcetylCoA Acetyl-CoA (Krebs Cycle) BetaOx->AcetylCoA

Figure 1: The metabolic fate of P(3HO) scaffolds. The polymer degrades into the 3HOA monomer, which enters metabolic or signaling pathways rather than accumulating as toxic waste.

Key Application Areas

A. Cardiac Tissue Engineering (CTE)

The heart is a mechanically dynamic environment. Stiff scaffolds (e.g., PLLA) restrict contraction and cause fibrosis. P(3HO) is uniquely suited for CTE patches due to its elastomeric nature.

  • Benefit: Supports cardiomyocyte contraction without mechanical hindrance.[1]

  • Data Insight: P(3HO) patches show a Young's Modulus of ~1.5 MPa, comparable to adult myocardium (0.02–0.5 MPa), whereas PLLA is >1000 MPa.

B. Nerve Guidance Conduits (NGCs)

Peripheral nerve regeneration requires a flexible, tubular guide that does not collapse during limb movement.

  • Benefit: P(3HO) conduits maintain lumen patency during bending and degrade slowly (6–12 months), matching the slow rate of axonal regeneration.

Detailed Protocols

Protocol 1: Fabrication of Porous Elastomeric P(3HO) Scaffolds

Method: Solvent Casting & Particulate Leaching Objective: To create a 3D scaffold with controlled porosity for cell infiltration, using 3HOA-based polymer.

Materials:

  • Poly(3-hydroxyoctanoate) (P(3HO)) (Mw ~150–200 kDa).

  • Solvent: Chloroform or Dichloromethane (DCM).

  • Porogen: Sodium Chloride (NaCl) crystals (sieved to 200–400 µm).

  • Glass Petri dishes (60 mm).

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve P(3HO) in Chloroform to achieve a 5% w/v solution . Stir at room temperature for 4 hours until homogenous.

    • Expert Note: P(3HO) is highly tacky. Ensure complete dissolution to avoid clumping.

  • Porogen Preparation: Sieve NaCl crystals to obtain a specific size range (200–400 µm). This defines the pore size of your scaffold.

  • Mixing: Add the sieved NaCl to the polymer solution.

    • Ratio: Use a 10:1 weight ratio (Salt:Polymer) for high porosity (>85%).

    • Action: Sonicate for 5 minutes to disperse salt crystals evenly.

  • Casting: Pour the suspension into a glass Petri dish. Cover loosely with foil to allow slow solvent evaporation over 24–48 hours in a fume hood.

    • Critical: Rapid evaporation causes surface skinning. Slow evaporation ensures uniform thickness.

  • Leaching: Once the film is dry, submerge it in deionized water. Change water every 4 hours for 48 hours to dissolve the salt.

  • Drying: Lyophilize (freeze-dry) the scaffold for 24 hours to remove residual moisture.

  • Sterilization: Sterilize via UV irradiation (30 mins per side) or Ethanol soak. Avoid Autoclaving as P(3HO) has a low melting point (~60°C).

Protocol 2: Quantification of Monomer (3HOA) Release

Objective: To validate the degradation profile and ensure monomer concentrations remain within the therapeutic/safe window.

Methodology:

  • Incubation: Incubate P(3HO) scaffolds (10 x 10 mm) in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.[2]

  • Sampling: At defined time points (Day 1, 7, 14, 28), remove 1 mL of supernatant.

  • Derivatization (for GC-MS):

    • Lyophilize the supernatant.

    • Add 2 mL of chloroform and 2 mL of methanol containing 15% sulfuric acid.

    • Heat at 100°C for 140 minutes (Methanolysis) to convert 3HOA to its methyl ester (3-hydroxyoctanoate methyl ester).

  • Analysis: Analyze using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Standard: Use pure (3S)-3-hydroxyoctanoic acid (Sigma/commercial standard) to create a calibration curve.

  • Validation Check: The release rate should be linear or pseudo-first-order. A "burst release" indicates improper scaffold fabrication (solvent trapping).

Comparative Data: P(3HO) vs. Common Biomaterials[3]

PropertyP(3HO) (Monomer: 3HOA)P(3HB) (Monomer: 3HB)PLGA (Synthetic)Native Myocardium
Stiffness (Young's Modulus) 1.0 – 2.0 MPa 1000 – 3000 MPa2000 MPa0.02 – 0.5 MPa
Elongation at Break 300 – 450% < 5%3 – 10%~20% (passive)
Degradation Product (3S)-3-Hydroxyoctanoic acid3-Hydroxybutyric acidLactic/Glycolic AcidN/A
Acidity of Degradation Mild (pKa ~4.9)MildHigh (Acidic Burst)N/A
Primary Application Soft Tissue (Heart, Skin) Bone (Hard Tissue)Drug Delivery/BoneN/A

References

  • Bagdadi, A., et al. (2018). "Poly(3-hydroxyoctanoate), a promising new material for cardiac tissue engineering."[1][3][4] Journal of Tissue Engineering and Regenerative Medicine, 12(1), e495-e512.[3] Link

  • Rai, R., et al. (2011). "Poly-3-hydroxyoctanoate P(3HO), a medium chain length polyhydroxyalkanoate homopolymer from Pseudomonas mendocina."[5] Biomacromolecules, 12(6), 2126-2136. Link

  • Ahmed, K., et al. (2009).[6] "The orphan G protein-coupled receptor GPR109B is a receptor for the beta-oxidation intermediate 3-hydroxyoctanoic acid."[6] Journal of Biological Chemistry.

  • Basnett, P., & Roy, I. (2010). "Microbial production of biodegradable polymers: Polyhydroxyalkanoates." In: Handbook of Biodegradable Polymers.
  • Lukasiewicz, B., et al. (2018). "Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds." Applied Microbiology and Biotechnology. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving low recovery of 3-hydroxyoctanoic acid during liquid-liquid extraction

Ticket ID: LLE-3HOA-OPT Topic: Optimizing Liquid-Liquid Extraction (LLE) for Medium-Chain Hydroxy Fatty Acids Status: Resolved / Guide Published Executive Summary You are likely experiencing low recovery of 3-hydroxyocta...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: LLE-3HOA-OPT
Topic: Optimizing Liquid-Liquid Extraction (LLE) for Medium-Chain Hydroxy Fatty Acids
Status: Resolved / Guide Published

Executive Summary

You are likely experiencing low recovery of 3-hydroxyoctanoic acid (3-HOA) due to one of three critical failures: insufficient acidification (preventing phase transfer), incorrect solvent polarity (ignoring the hydroxyl group), or emulsion entrapment . Unlike simple fatty acids (e.g., octanoic acid), 3-HOA possesses a secondary hydroxyl group at the


-position, significantly increasing its water solubility and potential for hydrogen bonding. This guide provides a corrected protocol and troubleshooting logic to maximize recovery.

Module 1: The pH Factor (Critical Failure Point)

Q: I am using standard lipid extraction protocols. Why is 3-HOA staying in the aqueous phase?

A: Standard neutral extractions fail because 3-HOA is a weak acid with a pKa of approximately 4.84 . At neutral pH (7.0), nearly 99% of the molecule exists as the ionized 3-hydroxyoctanoate anion (


), which is highly water-soluble and will not  partition into the organic phase.

The Fix: Acidification You must suppress ionization by lowering the pH of the aqueous sample to at least 2 units below the pKa.

  • Target pH:

    
    
    
  • Reagent: 1N Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).

  • Mechanism: At pH 2.0, the equilibrium shifts, forcing >99.8% of the molecules into the protonated, uncharged form (

    
    ), which is hydrophobic enough to be extracted.
    
Visualization: Ionization Logic

pH_Logic Start Aqueous Sample (pH 7) Acidify Add 1N HCl (Target pH < 2.0) Start->Acidify State1 Ionized Form (R-COO⁻) Water Soluble Start->State1 Default State State2 Protonated Form (R-COOH) Organic Soluble Acidify->State2 Shift Equilibrium Extraction Add Organic Solvent State1->Extraction Remains in Water State2->Extraction Result Successful Phase Transfer Extraction->Result

Figure 1: The necessity of acidification to drive 3-HOA into the organic phase.

Module 2: Solvent Selection

Q: I used Hexane (standard for fatty acids), but recovery is still <40%. Why?

A: Hexane is excellent for non-polar lipids (triglycerides, cholesterol) but is too non-polar for 3-HOA. The hydroxyl group (-OH) on carbon 3 introduces significant polarity. Hexane cannot disrupt the hydrogen bonding between 3-HOA and water effectively.

The Fix: Polarity Matching You need a solvent system that is hydrophobic enough to separate from water but polar enough to solvate the hydroxyl group.

Solvent SystemSuitabilityNotes
Ethyl Acetate (EtOAc) Optimal Best balance of polarity. Excellent for hydroxy fatty acids.
Diethyl Ether GoodGood recovery, but high volatility and peroxide risk.
Chloroform:Methanol (2:1) ModerateGood for total lipids, but often requires phase washing which loses short-chain acids.
Hexane Poor Fails to extract free 3-HOA efficiently. Only use if 3-HOA is already methylated (FAME).

Recommendation: Use Ethyl Acetate in a 1:1 or 2:1 (Solvent:Sample) ratio.

Module 3: Emulsion Management

Q: My extraction formed a cloudy middle layer that won't separate. How do I recover my sample?

A: 3-HOA is amphiphilic (has both hydrophobic and hydrophilic parts), acting as a surfactant that stabilizes emulsions. Vigorous shaking often creates stable emulsions that trap your analyte.

The Fix: The "Salting Out" Protocol

  • Prevention: Do not shake vigorously. Invert the tube gently 20 times or use a rocking motion.

  • Breaking an Emulsion:

    • Add Salt: Add solid NaCl (Sodium Chloride) to saturation. This increases the ionic strength of the water, reducing the solubility of organics ("salting out") and increasing the density difference between phases.

    • Centrifugation: Centrifuge at 2,000–3,000 x g for 5–10 minutes. This mechanically forces phase separation.

Module 4: Validated Extraction Protocol

Objective: Recovery of 3-HOA from plasma or culture media.

  • Sample Prep: Take 200 µL of aqueous sample.

  • Internal Standard: Add 10 µL of 3-hydroxydecanoic acid (C10-OH) or

    
    C-3-HOA  (if available) to correct for losses.
    
  • Acidification: Add 20 µL of 1N HCl. Vortex. Verify pH is < 2.0 with a pH strip.

  • Salting Out: Add 50-100 mg of NaCl (optional but recommended).

  • Extraction:

    • Add 600 µL Ethyl Acetate .

    • Vortex gently or rock for 10 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer to a fresh glass vial.

  • Repeat: Repeat extraction (Steps 5-6) once more and combine organic layers.

  • Drying: Evaporate solvent under a gentle stream of Nitrogen (

    
    ) at 35°C. Do not over-dry or heat excessively, as sublimation can occur.
    
  • Derivatization (Required for GC): React with BSTFA + 1% TMCS (silylation) or

    
    -Methanol (methylation) prior to analysis.
    
Visualization: Troubleshooting Logic Tree

Troubleshooting Problem Low Recovery of 3-HOA Check_pH Check Aqueous pH Is it < 2.0? Problem->Check_pH Adjust_pH Action: Add HCl to pH 2 Check_pH->Adjust_pH No Check_Solvent Check Solvent Is it Hexane? Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Change_Solvent Action: Switch to Ethyl Acetate Check_Solvent->Change_Solvent Yes Check_Emulsion Is there an Emulsion? Check_Solvent->Check_Emulsion No Change_Solvent->Check_Emulsion Fix_Emulsion Action: Add NaCl & Centrifuge (3000xg) Check_Emulsion->Fix_Emulsion Yes Derivatization Check GC Prep Did you derivatize? Check_Emulsion->Derivatization No Fix_Emulsion->Derivatization Fix_Deriv Action: Silylate (BSTFA) or Methylate Derivatization->Fix_Deriv No Success Protocol Optimized Derivatization->Success Yes Fix_Deriv->Success

Figure 2: Step-by-step troubleshooting logic for identifying recovery failures.

References

  • Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology. Link

  • LIPID MAPS® . (n.d.). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Link

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 26613, 3-Hydroxyoctanoic acid. Link

  • Cayman Chemical . (n.d.). 3-hydroxy Octanoic Acid Product Information. Link

  • Element Lab Solutions . (n.d.). Liquid-Liquid Extraction Techniques: Principles and Optimisation. Link

Optimization

Technical Support Center: Solid-Phase Extraction of Medium-Chain Fatty Acids (MCFAs)

Introduction: The MCFA Challenge Medium-Chain Fatty Acids (MCFAs)—Caproic (C6), Caprylic (C8), Capric (C10), and Lauric (C12) acid—occupy a difficult chemical niche. They are too polar for robust retention on standard C1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The MCFA Challenge

Medium-Chain Fatty Acids (MCFAs)—Caproic (C6), Caprylic (C8), Capric (C10), and Lauric (C12) acid—occupy a difficult chemical niche. They are too polar for robust retention on standard C18 phases but sufficiently hydrophobic to cause fouling in pure ion-exchange systems. Furthermore, their high volatility (especially C6–C8) makes the standard "dry-down" steps in SPE a primary source of analyte loss.

This guide moves beyond basic protocols to address the mechanistic failures often seen in MCFA extraction from biological matrices (plasma/serum).

Method Selection: The Chemistry of Retention

The most common error in MCFA extraction is relying solely on Reversed-Phase (RP) mechanisms. For biological fluids, Mixed-Mode Anion Exchange (MAX) is the gold standard. It utilizes a dual retention mechanism: hydrophobic interaction (carbon chain) and electrostatic attraction (carboxylate head group).

Sorbent Selection Matrix
FeatureReversed-Phase (C18)Mixed-Mode Anion Exchange (MAX)Weak Anion Exchange (WAX)
Primary Mechanism Hydrophobic InteractionHydrophobic + Strong Ion ExchangeHydrophobic + Weak Ion Exchange
MCFA Retention Weak for C6-C8; Risk of breakthrough.Strong ; Locks MCFA via ionic bond.Good, but elution requires high pH (risk of saponification).
Wash Tolerance Low (cannot use high % organic).High ; Can wash with 100% MeOH (removes phospholipids).Moderate.
Recommended For Simple aqueous samples (water).Complex matrices (Plasma, Urine). Specialized applications.
Decision Logic for Method Development

SorbentSelection Start Start: Sample Matrix Matrix Is the matrix complex? (Plasma, Serum, Tissue) Start->Matrix Simple Simple (Water/Buffer) Matrix->Simple No Target Target Analytes Matrix->Target Yes RP Reversed Phase (C18) *Risk of C6 breakthrough* Simple->RP Standard Protocol MAX Mixed-Mode MAX (Strong Anion Exchange) Target->MAX Free Fatty Acids (pKa ~4.8) WAX Mixed-Mode WAX (Weak Anion Exchange) Target->WAX Strong Acids (pKa < 2)

Figure 1: Decision tree for selecting the appropriate SPE sorbent based on matrix complexity and analyte properties.

The "Gold Standard" Protocol (MAX)

This protocol utilizes a polymeric mixed-mode strong anion exchange sorbent (e.g., Oasis MAX or Strata-X-A).

Pre-Treatment (Critical): Dilute plasma 1:1 with 4% H₃PO₄ .

  • Scientist's Note: Acidification disrupts protein binding. However, for MAX loading, we usually want the analyte ionized (negatively charged). Correction: For MAX (Strong Anion Exchange), the sorbent is permanently charged (+). We need the MCFA to be negative (COO-). Therefore, dilute with 5% NH₄OH in water to ensure pH > 7 (MCFA pKa is ~4.8).

    • Revised Pre-Treatment: Dilute Plasma 1:1 with 5% NH₄OH. pH must be > 6.0.

Step 1: Conditioning

  • 1 mL Methanol (solvates the polymer).

  • 1 mL Water (equilibrates the phase).

Step 2: Loading

  • Load pre-treated sample at a slow flow rate (1 mL/min).

  • Mechanism:[1] MCFAs bind via ion exchange (COO⁻ to N⁺) and hydrophobic interaction.

Step 3: Washing (The Clean-Up)

  • Wash 1: 1 mL 5% NH₄OH (removes proteins/neutrals).

  • Wash 2: 1 mL Methanol (removes hydrophobic interferences like phospholipids).

  • Why this works: The MCFA is "locked" ionically. You can wash with 100% organic solvent without eluting the target. This is impossible on C18.

Step 4: Elution

  • Elute with 2 x 500 µL 2% Formic Acid in Methanol .

  • Mechanism:[1] The acid protonates the MCFA (COO⁻ → COOH). The neutral MCFA loses its ionic grip and elutes via the organic solvent.

SPE_Workflow Load Load Wash WASHING (100% MeOH) Analyte: Still Bound (+/-) Interferences: Eluted Result: Clean Load->Wash Strong Ionic Bond Elute ELUTION (Acidified MeOH) Analyte: Neutral (COOH) Interaction: Broken Result: Collected Wash->Elute Protonation (pH < pKa)

Figure 2: Mechanistic workflow of Mixed-Mode Anion Exchange (MAX) for Fatty Acids.

Troubleshooting Center (Q&A)

Issue 1: Low Recovery of C6 (Caproic) and C8 (Caprylic)

User Question: "I am getting good recovery for C12 (>85%) but my C6 and C8 recovery is consistently low (<40%). Is the column failing?"

Scientist's Diagnosis: This is rarely a column failure. It is almost certainly an evaporation loss issue. C6 and C8 are volatile organic acids. If you dry your eluate under Nitrogen to dryness, they will co-evaporate.

Corrective Actions:

  • Do NOT evaporate to dryness. Evaporate only to ~50 µL volume.

  • Keeper Solvent: Add 10-20 µL of a "keeper" solvent with a higher boiling point (e.g., Diethylene glycol or DMSO) before evaporation, though this may interfere with GC-MS.

  • Derivatization: If using GC-MS, derivatize before evaporation if possible, or elute directly with the derivatizing agent (e.g., BF3-Methanol).

  • Salt Formation: Add a small amount of ammonia to the collection tube. Ammonium salts of fatty acids are less volatile than free acids.

Issue 2: Breakthrough (Analyte in Flow-Through)

User Question: "I see my MCFAs in the loading waste. They aren't sticking to the MAX cartridge."

Scientist's Diagnosis: This indicates the MCFA was not negatively charged during loading.

Corrective Actions:

  • Check Pre-treatment pH: The sample pH must be at least 2 units above the pKa (4.8). Ensure sample pH is > 7.0.

  • Avoid Acidic Diluents: Do not use protein precipitation with TCA or Phosphoric acid prior to loading on MAX. Use alkaline precipitation or direct dilution with NH₄OH.

Issue 3: "Ghost Peaks" and Contamination

User Question: "I see peaks interfering with C12 and C14 even in my blank samples."

Scientist's Diagnosis: Fatty acids are ubiquitous. They exist in skin oils, plasticizers, and soap residues.

Corrective Actions:

  • Glassware Only: Replace all plastic pipette tips, tubes, and reservoirs with glass or solvent-washed Teflon where possible. Standard polypropylene tubes leach additives that mimic fatty acids in MS.

  • Sorbent Washing: Pre-wash the SPE cartridge with the elution solvent (Acidified MeOH) before conditioning to remove manufacturing impurities.

Data & Validation

Recommended Internal Standards

Never rely on external calibration for MCFAs due to the volatility issues described above. Use deuterated internal standards (ISTDs) added before extraction.

Target AnalyteRecommended ISTDSource Example
Caproic Acid (C6)Hexanoic acid-d3Cambridge Isotope / CDN
Caprylic Acid (C8)Octanoic acid-d15Sigma / Cayman
Lauric Acid (C12)Lauric acid-d23Sigma / Cayman
Expected Recovery Rates (Optimized Protocol)
AnalyteTypical Recovery (Evap to Dryness)Typical Recovery (Controlled Evap)
C6 (Caproic)20 - 40%70 - 85%
C8 (Caprylic)45 - 60%80 - 90%
C10 (Capric)> 80%> 90%
C12 (Lauric)> 90%> 95%

References

  • Waters Corporation. "Separation of Free Fatty Acids by Mixed-Mode Anion Exchange Chromatography."[2] Waters Application Notes. Link

  • LIPID MAPS. "Fatty Acid Mass Spectrometry Protocol." Lipid Maps Protocols. Link

  • Thermo Fisher Scientific. "Mixed-Mode, Weak Anion-Exchange, Solid-Phase Extraction Method for the Extraction of Niflumic Acid from Human Plasma." (Demonstrates acid extraction principles). Link

  • National Institutes of Health (NIH). "A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma." Metabolites.[3] Link

  • Agilent Technologies. "Solid Phase Extraction (SPE) Sample Preparation - Fundamentals." Link

Sources

Troubleshooting

Technical Support Center: High-Sensitivity Quantitation of 3-Hydroxyoctanoic Acid (3-HOA)

Status: Active Topic: Overcoming Matrix Effects & Ion Suppression in LC-MS/MS Assigned Specialist: Senior Application Scientist, Lipidomics Division Executive Summary: The "Ion Starvation" Problem You are likely experien...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Overcoming Matrix Effects & Ion Suppression in LC-MS/MS Assigned Specialist: Senior Application Scientist, Lipidomics Division

Executive Summary: The "Ion Starvation" Problem

You are likely experiencing poor sensitivity or non-linear quantification of 3-hydroxyoctanoic acid (3-HOA) in plasma or urine. This is rarely a failure of the mass spectrometer itself but rather a convergence of two hostile factors:

  • Inherent Chemical Limitations: Medium-chain hydroxy fatty acids possess high pKa values (~4.8) and lack easily ionizable functional groups, leading to poor ionization efficiency in negative electrospray ionization (ESI-) mode.

  • The "Phospholipid Umbrella": Endogenous glycerophospholipids (GP) co-elute with 3-HOA. In the ESI droplet, these surface-active lipids monopolize the surface charge, preventing your analyte from entering the gas phase—a phenomenon known as ion suppression.

This guide provides a validated workflow to bypass these limitations using Chemical Derivatization and Targeted Phospholipid Removal .

Module 1: The Gold Standard Protocol (Derivatization)

Q: Direct ESI(-) analysis is failing. How do I stabilize the signal?

A: Stop relying on negative mode. The most robust solution is to chemically transform 3-HOA into a highly ionizable species using 3-Nitrophenylhydrazine (3-NPH) .

The Mechanism

Derivatization converts the carboxylic acid group of 3-HOA into a nitrophenylhydrazide. This serves three critical functions:

  • Charge Tagging: It introduces a nitrogen-rich moiety that ionizes exceptionally well in ESI(+) mode , avoiding the noisy negative mode background.

  • Hydrophobicity Shift: It increases the retention time, moving 3-HOA away from the early-eluting polar matrix suppression zone.

  • Isomer Resolution: The rigid hydrazide structure improves the chromatographic separation of 3-HOA from its positional isomers (e.g., 2-hydroxyoctanoic acid).

Validated 3-NPH Workflow

Note: This protocol assumes a 50 µL plasma sample.

StepActionReagent/ConditionCritical Note
1. Extraction Protein Precipitation150 µL Methanol (containing Internal Standard)Vortex 1 min, Centrifuge 10 min @ 12,000g.
2. Transfer Aliquot SupernatantTransfer 50 µL of supernatant to a fresh vial.Avoid disturbing the pellet.
3. Reaction Add Derivatizing AgentsAdd 25 µL EDC (250 mM) + 25 µL 3-NPH (250 mM) + 25 µL Pyridine (7%) in Methanol.EDC activates the carboxyl group; Pyridine acts as the catalyst.
4. Incubation HeatIncubate at 40°C for 30 minutes .Mild heat prevents degradation of the hydroxy group.
5. Quench Stop ReactionAdd 100 µL 0.1% Formic Acid in water.Dilutes the sample and acidifies for ESI+.

Internal Standard Recommendation: Use 3-hydroxyoctanoic acid-d3 (if available) or a homologous surrogate like 3-hydroxyheptanoic acid treated with the same derivatization step.

Module 2: Matrix Management (Sample Preparation)

Q: Even with derivatization, I see signal drift. How do I remove the "invisible" matrix?

A: Standard protein precipitation (PPT) leaves >90% of phospholipids in the sample. These lipids build up on your column and cause random suppression events.[1] You must upgrade to Phospholipid Depletion .

Comparison of Cleanup Strategies
MethodPhospholipid RemovalRecovery of 3-HOAVerdict
Protein PPT < 10%High (>95%)Not Recommended. High matrix effect risk.
LLE (Hexane) ~60%Variable (50-80%)Risky. 3-HOA is moderately polar; partitioning into hexane is inconsistent.
HybridSPE (Zr-Si) > 99% High (>90%)Recommended. Zirconia-coated silica selectively binds phosphate groups of lipids (Lewis Acid/Base interaction) while letting 3-HOA pass through.
The HybridSPE Protocol (For Non-Derivatized Workflows)

If you must use direct analysis (non-derivatized), use a Zirconia-based cleanup plate (e.g., Supelco HybridSPE or Waters Ostro):

  • Load 100 µL Plasma + 300 µL 1% Formic Acid in Acetonitrile onto the plate.

  • Apply vacuum.

  • The Lewis acid (Zr) retains the phospholipids; 3-HOA elutes.

  • Evaporate and reconstitute.

Module 3: Chromatographic Resolution

Q: My 3-HOA peak has a "shoulder." What is happening?

A: You are likely co-eluting with a positional isomer, such as 2-hydroxyoctanoic acid or 4-hydroxyoctanoic acid . Mass spectrometry cannot distinguish these (same m/z). Separation must occur on the column.

Troubleshooting Checklist:

  • Column Choice: Switch from a standard C18 to a C18-PFP (Pentafluorophenyl) or a high-strength silica (HSS) T3 column. The PFP phase offers unique selectivity for hydroxy-positional isomers via dipole-dipole interactions.

  • Mobile Phase Modifier:

    • For ESI- (Direct): Use 0.02% Acetic Acid (weaker acid than Formic helps negative ionization).

    • For ESI+ (3-NPH Deriv): Use 0.1% Formic Acid + 2mM Ammonium Formate.

  • Gradient Slope: Flatten the gradient from 30% B to 50% B over 5 minutes. Fast gradients merge isomers.

Visualizing the Solution

Diagram 1: The Matrix Effect Mechanism vs. The Solution

This diagram illustrates how phospholipids block ionization and how the proposed workflow bypasses this.

MatrixEffect cluster_problem The Problem: Direct ESI(-) cluster_solution The Solution: 3-NPH Workflow Plasma Sample Plasma Sample PPT (Methanol) PPT (Methanol) Plasma Sample->PPT (Methanol) Co-eluting Phospholipids Co-eluting Phospholipids PPT (Methanol)->Co-eluting Phospholipids 3-HOA (Underivatized) 3-HOA (Underivatized) PPT (Methanol)->3-HOA (Underivatized) Ion Competition Ion Competition Co-eluting Phospholipids->Ion Competition High Surface Activity 3-HOA (Underivatized)->Ion Competition Weak Ionization Signal Suppression Signal Suppression Ion Competition->Signal Suppression 3-HOA Sample 3-HOA Sample Derivatization (3-NPH + EDC) Derivatization (3-NPH + EDC) 3-HOA Sample->Derivatization (3-NPH + EDC) 3-HOA-Hydrazide 3-HOA-Hydrazide Derivatization (3-NPH + EDC)->3-HOA-Hydrazide Charge Tagging ESI(+) Ionization ESI(+) Ionization 3-HOA-Hydrazide->ESI(+) Ionization No Lipid Competition High Sensitivity Detection High Sensitivity Detection ESI(+) Ionization->High Sensitivity Detection

Caption: Comparison of ion suppression pathways in direct analysis versus the charge-tagging derivatization strategy.

Frequently Asked Questions (Troubleshooting)

Q: Can I use my existing C18 column? A: Yes, but ensure it is fully end-capped to reduce peak tailing caused by the interaction of the free hydroxyl group with silanols. If tailing persists (>1.5 asymmetry), switch to a column with "Polar Embedded" groups.

Q: Why is my Internal Standard (IS) response variable? A: If you are using an analog IS (e.g., different chain length), it may elute in a different suppression zone than the analyte.

  • Fix: Ensure the IS is added before any extraction or derivatization step to account for reaction efficiency.

  • Fix: Use a Deuterated IS (d3-3-HOA) whenever possible, as it co-elutes and experiences the exact same matrix effect.

Q: The reaction mixture turns yellow/orange. Is this normal? A: Yes. 3-NPH is naturally colored. However, if it turns dark brown or precipitates, your EDC reagent may be hydrolyzed (wet). Use fresh EDC prepared daily.

References

  • Han, J., et al. (2015). "3-Nitrophenylhydrazine-based chemical isotope labeling for the quantitation of fatty acids and organic acids." Analytica Chimica Acta.

  • Supelco/Sigma-Aldrich. "HybridSPE-Phospholipid Technology: Removing Phospholipids for LC-MS Analysis." Technical Guide.

  • Li, B., et al. (2021). "Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy... for LC-MS/MS-Based Targeted Metabolomics." Analytical Chemistry.

  • Waters Corporation. "Improving MS Response in the Analysis of Free Fatty Acids Through Structural Considerations." Application Note.

Sources

Optimization

Optimization of mobile phase for chiral separation of 3-hydroxyoctanoic acid

Technical Support Center: Chiral Separations Division Ticket ID: #CS-3HOA-OPT-001 Subject: Optimization of Mobile Phase for Chiral Separation of 3-Hydroxyoctanoic Acid Status: Open [Expert Response][1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Separations Division Ticket ID: #CS-3HOA-OPT-001 Subject: Optimization of Mobile Phase for Chiral Separation of 3-Hydroxyoctanoic Acid Status: Open [Expert Response][1]

Executive Summary

You are attempting to resolve the enantiomers of 3-Hydroxyoctanoic acid (3-HOA) . This molecule presents a dual challenge: it is a polar weak acid (pKa ~4.[1]8) and lacks a strong UV chromophore.[1] Standard neutral mobile phases will result in peak tailing or total co-elution due to ionization of the carboxyl group.

This guide moves beyond generic protocols, focusing on the Acidic Mobile Phase Additive (AMPA) technique required to suppress ionization and ensure linear adsorption isotherms on polysaccharide-based chiral stationary phases (CSPs).[1]

Part 1: Method Development Workflow

The following workflow is designed for Polysaccharide-based CSPs (e.g., Chiralpak AD-H/IA or Chiralcel OD-H/IB), which are the industry standard for


-hydroxy acids.
Standard Screening Protocol
ParameterInitial ConditionTechnical Rationale
Column Chiralpak AD-H (or Immobilized IA )Amylose-tris(3,5-dimethylphenylcarbamate) has high recognition for the hydroxyl/carboxyl motif.[1]
Mobile Phase n-Hexane : Isopropanol (90:10 v/v) Normal phase provides the highest enantioselectivity for this class of lipids.[1]
Additive 0.1% Trifluoroacetic Acid (TFA) CRITICAL: Suppresses carboxyl ionization (

).[1] Without this, the analyte interacts non-specifically with the silica matrix, causing severe tailing.[1]
Flow Rate 1.0 mL/minStandard starting point for 4.6mm ID columns.[1][2]
Temp 25°CAmbient start; lower temperatures often increase resolution (

) for this analyte.
Detection UV 210 nm (or RI/ELSD)3-HOA has minimal UV absorbance. 210 nm captures the carbonyl edge but requires high-purity solvents.[1]
Visual Workflow: From Screening to Optimization

MethodDevelopment Start Start: 3-HOA Sample Screen Screen: Hexane/IPA (90:10) + 0.1% TFA Start->Screen Check Check Resolution (Rs) & Peak Shape Screen->Check Good Rs > 1.5 Symmetric Peaks Check->Good Success Tailing Severe Tailing (As > 1.2) Check->Tailing Peak Shape Issue NoRes No Separation (Rs < 0.5) Check->NoRes Selectivity Issue Final Final Method Validation Good->Final AddAcid Increase TFA to 0.2% OR Switch to Formic Acid Tailing->AddAcid ChangeCol Switch Column (AD-H -> OD-H or IA -> IC) NoRes->ChangeCol Second Step ChangeSolv Change Modifier (IPA -> Ethanol) NoRes->ChangeSolv First Step AddAcid->Check ChangeCol->Check ChangeSolv->Check

Figure 1: Decision matrix for optimizing chiral separation of hydroxy acids. Note the priority of peak shape correction (Acid addition) before selectivity tuning.

Part 2: Troubleshooting & FAQs

This section addresses specific tickets raised by users working with 3-hydroxy acids.

Q1: "I see separation, but my peaks are extremely broad and tailing. Is my column dead?"

Diagnosis: Likely Silanol Interaction , not column death. Technical Explanation: 3-HOA is an acid.[1][2][3] In a neutral mobile phase, the carboxyl proton dissociates.[1] The resulting anion (


) interacts strongly with the residual silanol groups on the silica support of the column, causing "drag" (tailing).
The Fix: 
  • Immediate Action: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.[1]

  • Alternative: If TFA is too aggressive for your detector (e.g., MS), use 0.1% Formic Acid .[1]

  • Verification: Peak symmetry factor (

    
    ) should drop below 1.2.[1]
    
Q2: "I cannot see any peaks at 254 nm. Where is my sample?"

Diagnosis: Incorrect Detection Wavelength . Technical Explanation: 3-HOA is an aliphatic carboxylic acid.[1] It lacks conjugated


-systems (benzene rings) that absorb at 254 nm.[1]
The Fix: 
  • Change Wavelength: Set UV detector to 210 nm .

  • Solvent Cutoff Warning: At 210 nm, you are near the UV cutoff of many solvents.[1]

    • Do Use: Acetonitrile, Water, Hexane, Methanol.[1]

    • Do NOT Use: Ethyl Acetate or Acetone (they absorb strongly at 210 nm and will cause a massive baseline drift).[1]

  • Hardware Alternative: If the sample concentration is low, UV may never work.[1] Switch to Refractive Index (RI) or ELSD (Evaporative Light Scattering Detector).[1]

Q3: "I am using Chiralpak AD-H. Can I use Ethyl Acetate to improve solubility?"

Diagnosis: Risk of Column Damage (Coated Phase). Technical Explanation: Chiralpak AD-H is a coated phase.[1] Solvents like Ethyl Acetate, THF, or DCM will dissolve the polymer coating, destroying the column permanently.[1] The Fix:

  • Check Column Type:

    • If AD-H / OD-H (Coated): FORBIDDEN .[1] Use only Hexane/IPA/Ethanol.

    • If IA / IC / ID (Immobilized): ALLOWED .[1] You can use Ethyl Acetate/Hexane mixtures to improve solubility and peak shape.[1]

Q4: "My retention times are drifting day-to-day."

Diagnosis: Mobile Phase Evaporation or System Equilibration . Technical Explanation: Hexane is highly volatile.[1] If the mobile phase is pre-mixed and left in an open reservoir, the Hexane evaporates faster than the IPA, gradually increasing the polar strength (IPA %) and shortening retention times. The Fix:

  • Process: Cap solvent bottles tightly.

  • Automation: Use the HPLC pump to mix solvents (e.g., Line A: Hexane, Line B: IPA/TFA) rather than pre-mixing in a flask.

Part 3: Advanced Optimization Logic

If the standard screening yields partial separation (


), use the following mechanisms to achieve baseline resolution (

).
Thermodynamic Control (Temperature)

Chiral recognition is governed by the difference in enthalpy (


) and entropy (

) of adsorption between enantiomers.
  • Action: Lower the column temperature from 25°C

    
    10°C .
    
  • Result: Lower temperature usually increases the separation factor (

    
    ) for enthalpy-driven separations, which is common for hydrogen-bonding analytes like 3-HOA.[1]
    
Solvent Switching (Alcohol Type)

The alcohol modifier competes with the analyte for hydrogen bonding sites on the chiral selector.

  • Switch IPA

    
     Ethanol:  Ethanol is a stronger hydrogen bond donor/acceptor.[1] It often sharpens peaks but may reduce retention time.[1]
    
  • Switch IPA

    
     2-Butanol:  Bulky alcohols can alter the "shape selectivity" of the chiral cavity, occasionally resolving difficult pairs that IPA cannot.[1]
    
Troubleshooting Logic Diagram

Troubleshooting Issue Identify Issue Tailing Peak Tailing Issue->Tailing Noise High Baseline Noise Issue->Noise Ghost Ghost Peaks Issue->Ghost NoAcid Cause: No Acid Additive Tailing->NoAcid UV_Cutoff Cause: Solvent UV Cutoff (e.g. EtOAc at 210nm) Noise->UV_Cutoff History Cause: Column History (Basic residue) Ghost->History Fix_Acid Add 0.1% TFA NoAcid->Fix_Acid Fix_UV Switch to Hexane/IPA or use RI Detector UV_Cutoff->Fix_UV Fix_Wash Wash Column (Ethanol -> Hexane) History->Fix_Wash

Figure 2: Root cause analysis for common chromatographic anomalies with acidic chiral analytes.

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H & CHIRALCEL® OD-H.[1] (Guidelines on acidic additives and solvent compatibility). [1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1][4] (Foundational text on pKa effects in HPLC). [1]

  • Application Note. Enantiomeric Separation of Hydroxy Acids using Polysaccharide-based CSPs. (Specific reference to TFA requirements for hydroxy-acids). [1]

  • ResearchGate Technical Discussions. . (Community validation of low-UV detection issues).

Sources

Troubleshooting

Preventing degradation of 3-hydroxyoctanoic acid during sample storage and preparation.

Ticket ID: 3HOA-STAB-001 Assigned Specialist: Senior Application Scientist, Lipidomics Division[1] Executive Summary: The Bifunctional Challenge Welcome to the technical guide for handling 3-hydroxyoctanoic acid (3-HOA)...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 3HOA-STAB-001
Assigned Specialist: Senior Application Scientist, Lipidomics Division[1]

Executive Summary: The Bifunctional Challenge

Welcome to the technical guide for handling 3-hydroxyoctanoic acid (3-HOA) . As a researcher, you are likely aware that 3-HOA is not just a simple fatty acid; it is a beta-hydroxy acid (C8:0-OH).[1] This structure confers unique biological activity (GPR109B agonism, PHA monomer) but introduces a critical stability flaw: Bifunctionality .

Because the molecule contains both a carboxyl group (-COOH) and a hydroxyl group (-OH) separated by only two carbons, it is prone to two primary degradation pathways that will silently destroy your quantification accuracy:[1]

  • Estolide Formation (Intermolecular): The -OH of one molecule reacts with the -COOH of another, forming dimers and oligomers (estolides). This happens spontaneously in concentrated solutions or acidic environments.

  • Dehydration (Intramolecular): Under heat or acidic stress, water is eliminated to form the alpha-beta unsaturated analog, 2-octenoic acid .

This guide provides the protocols required to arrest these mechanisms.

Module 1: Storage Protocols (The "Freezer")

The most common user error is storing 3-HOA as a neat liquid or in the wrong solvent, accelerating estolide formation.

Storage Stability Matrix
StateConditionStability EstimateTechnical Note
Powder (Salt) -20°C, Desiccated> 2 YearsSodium salts are most stable; prevents protonation required for esterification.[1]
Powder (Free Acid) -20°C, Desiccated6–12 MonthsHygroscopic.[1] Moisture triggers autocatalytic dimerization.
Solution (DMSO) -80°C6 MonthsPreferred for biological assays.[1] DMSO suppresses ionization.
Solution (MeOH) -20°C1 MonthRisk of methyl ester formation if trace acid is present.[1]
Solution (CHCl₃) -20°C3 MonthsGood for GC-MS standards.[1] Avoid plastic vials (leaching).
The "Estolide Trap"

Do not store 3-HOA in concentrated stock solutions (>10 mM) in protic solvents for long periods. [1]

  • Mechanism: In high concentrations, the probability of an -OH group encountering a -COOH group increases exponentially.[1]

  • Prevention: Store stocks as sodium salts if possible, or flash-freeze aliquots in DMSO. Never store in water/buffer at 4°C, as microbial degradation and hydrolysis are rapid [1].

Decision Logic: Storage Workflow

StorageLogic Start Received 3-HOA Sample FormCheck Physical Form? Start->FormCheck Solid Solid / Powder FormCheck->Solid Liquid Liquid / Oil FormCheck->Liquid Usage Intended Use? Solid->Usage StoreSolid Store at -20°C (Desiccator Essential) Solid->StoreSolid Liquid->Usage Dilute Immediately Bio Cell Culture / Bioassay Usage->Bio Anal GC-MS / LC-MS Quant Usage->Anal PrepDMSO Dissolve in DMSO (Max 10-50 mM) Bio->PrepDMSO PrepOrg Dissolve in Methanol/CHCl3 (Store -80°C) Anal->PrepOrg Freeze Flash Freeze Aliquots (Do NOT Refreeze) PrepDMSO->Freeze PrepOrg->Freeze

Figure 1: Decision tree for maximizing shelf-life based on downstream application.[1]

Module 2: Sample Preparation (The "Bench")

Protocol: Extraction & Derivatization for GC-MS

Objective: Quantify 3-HOA without inducing thermal dehydration in the GC injector.

The Challenge: If you inject underivatized 3-HOA into a GC, the high temperature (250°C) will dehydrate it into 2-octenoic acid .[1] You will see a "ghost peak" and lose your target signal [2].

Step-by-Step Workflow
  • Acidification & Extraction:

    • Add internal standard (e.g., 3-hydroxydecanoic acid).

    • Acidify sample (pH 2-3) with 1N HCl to protonate the carboxyl group.

    • Critical:Do not let the sample sit at acidic pH. Immediately extract with Ethyl Acetate or Chloroform. Prolonged exposure to acid catalyzes estolide formation [3].

  • Drying:

    • Evaporate solvent under a gentle stream of Nitrogen at 37°C .

    • Warning: Do not use high heat (>50°C) during evaporation, or you will lose the volatile free acid.

  • Derivatization (The "Double-Block"):

    • You must block both the -OH and -COOH groups.[1]

    • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[2]

    • Reaction: Add 50 µL Pyridine + 50 µL BSTFA/TMCS. Incubate at 60°C for 60 mins [4].

    • Mechanism:[3][4][5] This converts 3-HOA into 3-trimethylsilyloxyoctanoic acid trimethylsilyl ester .[1] This derivative is thermally stable and volatile.

Degradation Pathways & Prevention

DegradationPathways HOA 3-HOA (Native) Heat Heat/Acid (Injector Port) HOA->Heat Underivatized Deriv Silylation (BSTFA/TMCS) HOA->Deriv Correct Prep Estolide Estolide (Dimer) (Storage Artifact) HOA->Estolide High Conc. Acidic pH Octenoic 2-Octenoic Acid (Dehydration Artifact) Heat->Octenoic - H2O TMS Bis-TMS Derivative (Stable GC Peak) Deriv->TMS Blocks -OH/-COOH

Figure 2: Competing pathways during sample preparation. The goal is to force the pathway toward the TMS derivative (Green) and avoid dehydration (Red).

Module 3: Troubleshooting (FAQ)

Q1: My standard curve is non-linear at high concentrations. Why?

Diagnosis: Dimerization (Estolide Formation). At high concentrations (>50 µM in the final vial), 3-HOA molecules begin to react with each other.

  • Fix: Prepare fresh standard curves daily from a frozen DMSO stock. Do not store diluted standards in the autosampler for >24 hours. Ensure your derivatization reagent (BSTFA) is in excess (at least 50:1 molar ratio) to react with the -OH before it can dimerize.

Q2: I see a peak eluting earlier than my target in GC-MS. Is it a contaminant?

Diagnosis: Thermal Dehydration (2-Octenoic Acid). If your derivatization was incomplete (e.g., old reagents, water in the sample), the unreacted 3-HOA dehydrated in the injector port. 2-Octenoic acid is less polar and elutes earlier.[1]

  • Fix: Ensure the sample is completely anhydrous before adding BSTFA (water destroys silylation reagents). Use a fresh bottle of BSTFA.

Q3: I am losing signal when storing samples in polypropylene tubes.

Diagnosis: Hydrophobic Adsorption. Fatty acids with chain lengths >C8 are "sticky." They adsorb to the walls of plastic tubes, especially at low concentrations.

  • Fix: Use silanized glass vials for all storage and reaction steps. If you must use plastic, add 0.1% BSA (Bovine Serum Albumin) to the buffer to act as a carrier protein, provided it doesn't interfere with your downstream analysis [5].

References

  • MedChemExpress. (2024). 3-Hydroxyoctanoic acid Product Information & Storage. Link

  • Lipid Maps. (2010). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Methods in Molecular Biology. Link

  • Schirmer, A., et al. (1993).[6] Degradation of poly(3-hydroxyoctanoic acid) [P(3HO)] by bacteria. Applied and Environmental Microbiology. Link

  • Jones, P.M., & Bennett, M.J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology. Link

  • Cayman Chemical. (2023). 3-hydroxy Octanoic Acid Product Insert. Link

Sources

Optimization

Common pitfalls in the derivatization of 3-hydroxy fatty acids for GC-MS.

Technical Support Center: 3-Hydroxy Fatty Acid Derivatization Senior Application Scientist Desk | Ticket #3-OH-FA-GCMS Introduction: The Dual-Functionality Challenge Welcome to the technical support center. If you are an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Hydroxy Fatty Acid Derivatization Senior Application Scientist Desk | Ticket #3-OH-FA-GCMS

Introduction: The Dual-Functionality Challenge

Welcome to the technical support center. If you are analyzing 3-hydroxy fatty acids (3-OH FAs)—likely for endotoxin (LPS) quantification or mitochondrial fatty acid oxidation disorders—you are dealing with a chemically "sticky" molecule.

Unlike standard fatty acids, 3-OH FAs possess two active hydrogen sites: the carboxylic acid group (-COOH) and the hydroxyl group at the 3-position (-OH). Both are polar, both cause hydrogen bonding, and both must be blocked to prevent peak tailing and adsorption in the GC inlet.[1]

This guide moves beyond basic textbook instructions to address the specific failure modes we see in high-throughput labs.

Module 1: Method Selection & Strategic Chemistry

The Core Question: Should I use Methylation/Silylation (Two-Step) or TBDMS (One-Step)?

While traditional methods use acid-catalyzed methylation (forming FAMEs) followed by TMS derivatization, we strongly recommend the TBDMS (tert-butyldimethylsilyl) method using MTBSTFA.

Comparative Analysis:

FeatureLegacy Method (FAME + TMS)Recommended Method (TBDMS)
Reagents BF3/MeOH (Step 1) + BSTFA (Step 2)MTBSTFA + 1% TBDMCS (One Step)
Moisture Sensitivity High. TMS groups hydrolyze rapidly.Moderate. TBDMS is 100x more hydrolytically stable.[1]
Mass Spectrum Base peak often non-specific.[1]Dominant [M-57]⁺ ion. (Loss of t-butyl group).
Workflow Laborious (extraction required between steps).[1]"Shoot-and-dilute" potential.
Stability Derivatives degrade within hours/days.[1]Derivatives stable for weeks.[1]

Decision Logic Diagram:

method_selection start Start: 3-OH FA Analysis q1 Is the sample aqueous/wet? start->q1 dry Dry sample completely (N2 blowdown) q1->dry Yes method Select Reagent q1->method No (Already Dry) dry->method bstfa BSTFA (TMS) Legacy Method method->bstfa If limited by cost mtbstfa MTBSTFA (TBDMS) Recommended method->mtbstfa For quantification/stability result_bstfa Risks: - Hydrolysis - Unstable derivatives bstfa->result_bstfa result_mtbstfa Benefits: - [M-57]+ Base Peak - High Stability mtbstfa->result_mtbstfa

Caption: Decision matrix for selecting derivatization reagents. MTBSTFA offers superior stability and spectral clarity.[1]

Module 2: Troubleshooting Guide (The Help Desk)

Q1: My peaks are tailing significantly. Is it the column?

  • Diagnosis: Likely incomplete derivatization of the 3-OH group.[1] While the carboxyl group reacts easily, the secondary hydroxyl at position 3 is sterically hindered.[1]

  • The Mechanism: Underivatized -OH groups hydrogen bond with active sites (silanols) in the GC liner and column.[1]

  • Solution:

    • Ensure you are using MTBSTFA with 1% TBDMCS .[1] The TBDMCS acts as a catalyst.[1]

    • Increase reaction temperature to 70-80°C . Room temperature is often insufficient for the 3-OH position.[1]

Q2: I see "Ghost Peaks" at regular intervals. What are they?

  • Diagnosis: Siloxane bleed or plasticizers.[1]

  • The Mechanism:

    • m/z 73, 207, 281: Septum bleed or degrading column phase.[1]

    • m/z 149: Phthalates (plasticizers).[1]

  • Solution:

    • Use low-bleed "MS" grade septa.[1]

    • CRITICAL: Avoid using plastic pipette tips for the final solvent transfer if possible; use glass syringes or glass pipettes.[1] Phthalates leach instantly into organic solvents.[1]

Q3: My signal intensity dropped overnight. What happened?

  • Diagnosis: Moisture contamination leading to hydrolysis.[1]

  • The Mechanism:

    
    . The derivative reverts to the polar fatty acid, which sticks to the glass vial and doesn't fly.[1]
    
  • Solution:

    • Re-dry the sample under Nitrogen.[1][2]

    • Add fresh reagent.[1]

    • Ensure the autosampler vial cap has a PTFE-lined silicone septum (Red/White), not a simple rubber one.[1]

Module 3: Validated Protocol (TBDMS Method)

This protocol is optimized for the detection of LPS markers (e.g., 3-OH C14:0) in biological matrices.[1][3][4][5][6][7][8][9]

Reagents Required:

  • MTBSTFA + 1% TBDMCS (Sigma/Merck or equivalent).[1]

  • Pyridine (Anhydrous).[1][4]

  • Internal Standard: 3-hydroxy tridecanoic acid (3-OH C13:0) - Odd chain lengths are rare in nature.

Step-by-Step Workflow:

  • Extraction: Extract lipids using the Bligh-Dyer method or simple Ethyl Acetate extraction.[1]

  • Drying (CRITICAL): Evaporate the solvent completely under a gentle stream of Nitrogen at 40°C. Any residual water will kill the reagent.[1]

  • Reconstitution: Add 50 µL of Anhydrous Pyridine . Vortex to dissolve the fatty acid residue.[1]

  • Derivatization: Add 50 µL of MTBSTFA + 1% TBDMCS .

  • Reaction: Cap tightly. Incubate at 70°C for 60 minutes .

    • Note: Higher temps (>100°C) can cause degradation of unstable precursors.[1]

  • Injection: Inject 1 µL directly into the GC-MS (Splitless mode).

Workflow Visualization:

protocol_flow sample Lipid Extract (Dried) solv Add Pyridine (50 µL) sample->solv reagent Add MTBSTFA (50 µL) solv->reagent heat Incubate 70°C, 60 min reagent->heat inject GC-MS Injection (1 µL) heat->inject

Caption: Optimized TBDMS derivatization workflow for 3-hydroxy fatty acids.

Module 4: Data Interpretation (The [M-57] Rule)

When analyzing TBDMS derivatives, the molecular ion (


) is often weak or absent.[1] Do not look for it as your primary identifier.

The Fragmentation Rule: The TBDMS group is bulky. Under Electron Ionization (EI), the bond between the silicon and the tert-butyl group breaks easily.[1]



(Loss of the tert-butyl radical 

)

Reference Data Table for Common Endotoxin Markers:

Fatty AcidDerivative MWTarget Ion (m/z) [M-57]⁺Secondary Ion (m/z)
3-OH C10:0 416359 175
3-OH C12:0 444387 175
3-OH C14:0 472415 175
3-OH C16:0 500443 175

Note: The m/z 175 ion corresponds to the silylated backbone fragment and is a good confirmation ion for all 3-OH FA TBDMS derivatives.[1]

References

  • Comparison of Derivatization Reagents: Title: Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Source: Luxembourg Institute of Health / ResearchGate.[1] URL:[Link]

  • 3-OH FA Analysis in Endotoxins: Title: Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry.[1][9][10] Source: National Institute of Occupational Health (PubMed).[1][10] URL:[Link][1]

  • Fragmentation Patterns: Title: Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers.[11] Source: Journal of Lipid Research (PubMed).[1] URL:[Link]

Sources

Troubleshooting

Enhancing ionization efficiency of 3-hydroxyoctanoic acid in electrospray ionization

Introduction: The Challenge of the "Quiet" Molecule 3-Hydroxyoctanoic acid (3-HOA) presents a distinct ionization challenge in Electrospray Ionization (ESI). As a medium-chain fatty acid ( ), it occupies a difficult midd...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the "Quiet" Molecule

3-Hydroxyoctanoic acid (3-HOA) presents a distinct ionization challenge in Electrospray Ionization (ESI). As a medium-chain fatty acid (


), it occupies a difficult middle ground: it is not hydrophobic enough to be extremely surface-active in droplets (like Palmitic acid), yet it lacks a strong charge-bearing site (like a sulfate or amine).

The carboxylic acid group (


) suggests Negative Mode (

) as the default, but signal intensity is often plagued by:
  • Poor Desolvation: The hydroxyl group increases water solubility, making the molecule "sticky" in the aqueous phase of the droplet.

  • Ion Suppression: In complex matrices (plasma/media), 3-HOA is easily suppressed by more hydrophobic lipids.

  • Dimerization: Formation of

    
     reduces the abundance of the quantifiable monomer 
    
    
    
    .

This guide provides three tiered strategies to overcome these barriers, ranging from solvent engineering to chemical derivatization.

Module 1: Negative Mode Engineering (The Primary Approach)

Before attempting complex derivatization, you must optimize the native negative mode ionization. The standard "0.1% Formic Acid" mobile phase used for peptides is detrimental here because it suppresses the ionization of weak acids.

The "Secret Weapon": Ammonium Fluoride ( )

While Ammonium Acetate is the standard buffer for basic pH, recent field applications demonstrate that Ammonium Fluoride (


)  significantly outperforms acetate for fatty acids, providing signal enhancements of 2–20 fold.
  • Mechanism: Fluoride ions (

    
    ) in the gas phase act as a strong proton abstractor, facilitating the formation of 
    
    
    
    more efficiently than acetate.
Solvent System Protocol

Objective: Maximize deprotonation and desolvation.

ParameterRecommendationRationale
Mobile Phase A Water + 0.5 mM Ammonium Fluoride

promotes deprotonation; low concentration prevents source fouling.
Mobile Phase B Methanol (Not Acetonitrile)Methanol forms a more stable spray in negative mode and solvates the hydroxyl group of 3-HOA better, reducing precipitation in the emitter.
pH Target Neutral to Basic (~7.0 - 8.0) Ensure pH >

(4.8) + 2 units. If not using

, use 0.02%

.
Column Choice C18 Hybrid Particle (e.g., BEH C18)Silica-based columns can bleed silanols, which suppress negative ions. Hybrid particles are cleaner.
Visual Workflow: Method Selection Strategy

G start Start: 3-HOA Analysis conc Is concentration > 100 nM? start->conc neg_mode Strategy A: Negative Mode Optimization conc->neg_mode Yes deriv Strategy B: Derivatization (Positive Mode) conc->deriv No (Trace Level) solvent Use MeOH + 0.5mM NH4F neg_mode->solvent amp_rxn AMPP Derivatization deriv->amp_rxn

Figure 1: Decision matrix for selecting the ionization strategy based on analyte concentration.

Module 2: Derivatization Strategy (The "Nuclear Option")

If your sensitivity requirements are in the low nanomolar or picomolar range, native negative mode will likely fail. You must switch to Positive Mode (


)  by attaching a permanent charge tag.
The AMPP Method

The reagent N-(4-aminomethylphenyl)pyridinium (AMPP) reacts with the carboxylic acid of 3-HOA to form an amide bond. The pyridine group carries a permanent positive charge, increasing ionization efficiency by orders of magnitude.

  • Target Ion:

    
     (or the cation itself).
    
  • Gain: Typically >100x signal increase vs. native negative mode.

Step-by-Step Protocol
  • Preparation:

    • Dissolve 3-HOA sample in dry Acetonitrile (ACN).

    • Prepare 20 mM AMPP in ACN.

    • Prepare activation reagent: 200 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 200 mM HOBt (Hydroxybenzotriazole).

  • Reaction:

    • Mix

      
       Sample + 
      
      
      
      AMPP +
      
      
      EDC/HOBt.
    • Incubate at 60°C for 30 minutes .

  • Quenching:

    • Add

      
       of 0.1% Formic Acid in water.
      
  • Analysis:

    • Inject directly into LC-MS in Positive Mode .

    • Monitor the specific transition (usually loss of the pyridine ring or specific fragment).

Module 3: Troubleshooting & FAQs

Q1: I see a strong signal at . Is my sample contaminated?

A: Likely not. This is a dimer , common with carboxylic acids at high concentrations or low source temperatures.

  • The Fix:

    • Dilute the sample: Dimer formation is concentration-dependent (second-order kinetics).

    • Increase Source Temperature: Higher gas temperature (

      
      ) helps break the non-covalent hydrogen bonds holding the dimer together.
      
    • Increase Declustering Potential (DP): Apply more energy in the source optics to fragment the dimer into the monomer.

Q2: My signal intensity drops over time (Drift).

A: This is often due to source fouling or solvent evaporation in the vial.

  • The Fix:

    • If using

      
      , ensure you wash the source cone daily; fluoride salts can build up.
      
    • Use a "sandwich" injection or capped vials to prevent Methanol evaporation, which changes the organic/aqueous ratio and affects spray stability.

Q3: Can I distinguish 3-HOA from 2-HOA (isomer)?

A: Not easily by mass alone (they are isobaric).

  • The Fix: You must rely on Chromatographic Separation .

    • Use a C18 column with a shallow gradient (e.g., 40% B to 50% B over 10 minutes).

    • The 3-hydroxy isomer typically elutes before the 2-hydroxy isomer due to steric hindrance of the hydroxyl group interacting with the stationary phase.

References

  • Ammonium Fluoride Enhancement

    • Title: Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization.[1][2][3][4][5]

    • Source: Analytical Science Advances (2023).[4]

    • URL:[Link]

  • Derivatization Strategies

    • Title: Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples.[6][7]

    • Source: Molecules (2022).[7][8]

    • URL:[Link]

  • Ionization Efficiency of Fatty Acids

    • Title: Electrospray ionization efficiency of different fatty acid compared to the internal standard undecanoic acid.[9]

    • Source: ResearchGate (D
    • URL:[Link]

Sources

Optimization

Resolving co-eluting peaks in the chromatographic analysis of hydroxy fatty acids

Topic: Resolving Co-eluting Peaks in Hydroxy Fatty Acids (HFAs) Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Co-eluting Peaks in Hydroxy Fatty Acids (HFAs) Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the HFA Technical Support Hub

You are likely here because your chromatograms are showing merged peaks, shoulders, or isobaric interference where distinct hydroxy fatty acid (HFA) isomers should be. HFAs—such as HETEs, HODEs, and Resolvins—present a unique challenge: they are structurally similar, often differing only by the position of a hydroxyl group or the geometry of a double bond (cis/trans).

This guide is not a textbook; it is a troubleshooting engine designed to isolate your specific co-elution mechanism and provide a causal fix.

Module 1: Critical Separation Parameters (Method Development)

Q: My peaks are merging on a standard C18 column. What is the first parameter I should adjust?

A: The Mobile Phase pH (The "Ion Suppression" Rule).

The Mechanism: HFAs are weak acids containing a carboxyl group (-COOH). On a Reverse Phase (RP) C18 column, retention is governed by hydrophobicity. If your mobile phase pH is near or above the pKa of the fatty acid (typically ~4.8), the HFA deprotonates into its anionic form (-COO⁻). This charged species is highly polar and elutes too quickly (low capacity factor, k'), causing co-elution with the solvent front or other polar matrix components.

The Protocol: You must suppress ionization to increase retention and hydrophobic interaction.

  • Acidify: Maintain mobile phase pH between 3.0 and 4.0.

  • Modifier Selection: Use 0.01% - 0.1% Acetic Acid.

    • Why Acetic Acid? While Formic Acid is stronger, Acetic Acid often provides better signal intensity in Negative Electrospray Ionization (ESI-) mode, which is the standard detection mode for HFAs [1].

  • Buffer: Add 5–10 mM Ammonium Acetate. This stabilizes the pH and can improve peak shape by masking residual silanols on the column stationary phase.

Q: I have adjusted pH, but regioisomers (e.g., 12-HETE vs. 15-HETE) are still co-eluting. Is my gradient too steep?

A: Likely, yes.[1] Isomers require "Isocratic Holds" or shallow gradients.

The Mechanism: Positional isomers possess nearly identical hydrophobicity. A steep gradient (e.g., 5% change per minute) forces them off the column before the stationary phase can discriminate between their slight structural differences.

The Fix: Implement a "Focused Gradient":

  • Run a scouting gradient to find the approximate elution %B (e.g., they elute at 60% Acetonitrile).

  • Modify the method to ramp quickly to 5% below that point (e.g., 55%).

  • Flatten the slope: Ramp from 55% to 65% over 10–15 minutes. This maximizes the interaction time (Selectivity,

    
    ) during the critical elution window.
    
Module 2: The Isomer Challenge (Chiral vs. Achiral)

Q: I cannot separate 5(S)-HETE from 5(R)-HETE on my C18 column. Why?

A: Standard C18 columns are "Chiral-Blind".

The Mechanism: Enantiomers (mirror images) have identical physical properties in an achiral environment. A C18 chain interacts with hydrophobicity but cannot distinguish the spatial orientation of the hydroxyl group at the Carbon-5 position. You must introduce a chiral selector.

The Protocol: Chiral Chromatography To resolve enantiomers, you need a stationary phase that forms transient diastereomeric complexes with your analytes.[2]

  • Recommended Column: Amylose-based phases (e.g., Chiralpak AD-H or similar) are the industry standard for HFA chiral resolution [2].

  • Mode: Normal Phase (Hexane/Ethanol) is traditional, but Reverse Phase Chiral (using Acetonitrile/Water) is increasingly preferred for LC-MS compatibility to avoid hazardous solvents like hexane.

Visualizing the Decision Process:

MethodDev start START: Co-eluting HFA Peaks check_mass Are masses identical (Isobaric)? start->check_mass no_mass NO: Different Mass check_mass->no_mass Use MS Resolution yes_mass YES: Same Mass check_mass->yes_mass check_isomer Is it an Enantiomer pair? (R vs S) yes_mass->check_isomer regio Regioisomer (Positional) (e.g. 12-HETE vs 15-HETE) check_isomer->regio No enantio Enantiomer (Chiral) (e.g. 5(S) vs 5(R)) check_isomer->enantio Yes opt_c18 Optimize C18: 1. Flatten Gradient 2. Change Modifier (MeOH vs ACN) 3. Use PFP Column regio->opt_c18 chiral_col Switch to Chiral Column: (Amylose/Cellulose based) enantio->chiral_col

Figure 1: Decision tree for selecting the correct separation strategy based on isomer type.

Module 3: Sample Preparation & Peak Shape

Q: My peaks are split or fronting, causing artificial co-elution. Is the column dead?

A: Likely not. You are suffering from "Solvent Strength Mismatch".

The Mechanism: HFAs are lipophilic, so researchers often dissolve samples in 100% Methanol or Acetonitrile. If you inject this strong solvent onto a column equilibrating at 30% Organic (weak mobile phase), the solvent plug travels down the column faster than the mobile phase, carrying the analytes with it. This causes "breakthrough" or peak splitting [3].

The Fix:

  • Reconstitution: Dissolve your sample in a solvent that matches the starting conditions of your gradient (e.g., 30% Methanol / 70% Water).

  • Trap Column: If solubility is an issue, use an online trap column to focus the analytes before switching them onto the analytical column.

Table 1: Column Selection Guide for HFA Analysis

Target AnalyteRecommended PhaseMechanism of ActionTypical Mobile Phase
General HFAs (HETEs, HODEs)C18 (High Strength) Hydrophobic InteractionWater/ACN + 0.01% Acetic Acid
Regioisomers (Difficult pairs)PFP (Pentafluorophenyl) Pi-Pi interaction + H-bondingWater/MeOH + Ammonium Acetate
Enantiomers (R/S forms)Amylose-tris (e.g., AD-H)Chiral recognition (inclusion)Hexane/EtOH (Normal) or ACN/H2O (RP)
Very Hydrophobic (PUFAs)C8 Reduced hydrophobicity (faster elution)Water/ACN + Formic Acid
Module 4: Mass Spectrometry Detection

Q: I see a peak in the 12-HETE channel, but I suspect it's actually 15-HETE "bleeding" over. How do I confirm?

A: Check for "Crosstalk" and Unique Transitions.

The Mechanism: 12-HETE and 15-HETE have the same parent mass (m/z 319). If your MS/MS transition is generic (e.g., loss of water or CO2), both will show a signal. You must select a product ion that is specific to the fragmentation of the hydroxyl group location.

The Protocol:

  • Unique MRMs:

    • 12-HETE: m/z 319 → 179 (Cleavage adjacent to C12).

    • 15-HETE: m/z 319 → 219 (Cleavage adjacent to C15).

  • Duty Cycle: Ensure your dwell time is sufficient. If you monitor too many transitions, the MS cannot sample the peak enough times across its width, leading to jagged peaks that look like co-elution.

Visualizing the Workflow:

Workflow sample Biological Sample extract SPE Extraction (Remove Salts) sample->extract dry Dry & Reconstitute (Match Mobile Phase!) extract->dry lc LC Separation (C18 or Chiral) dry->lc ms MS/MS Detection (Unique MRMs) lc->ms

Figure 2: Optimized workflow to minimize solvent effects and maximize detection specificity.

References
  • Cajka, T., & Fiehn, O. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites.[3]

  • LIPID MAPS. (n.d.). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. LIPID MAPS Protocols.

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex Technical Guides.

Sources

Troubleshooting

Technical Guide: Stabilizing 3-Hydroxyoctanoic Acid (3-HOA) in Experimental Workflows

This technical guide addresses the stability challenges of 3-hydroxyoctanoic acid (3-HOA), specifically focusing on its susceptibility to dehydration and oligomerization in acidic and basic environments.[1] [1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability challenges of 3-hydroxyoctanoic acid (3-HOA), specifically focusing on its susceptibility to dehydration and oligomerization in acidic and basic environments.[1]

[1]

Executive Summary

3-Hydroxyoctanoic acid (3-HOA) is a medium-chain


-hydroxy fatty acid and a primary monomer of polyhydroxyalkanoates (PHAs).[1] While valuable as a chiral synthon and biomarker, it exhibits significant instability compared to its non-hydroxylated counterparts (e.g., octanoic acid).[1]

The Core Problem: The


-position of the hydroxyl group creates a thermodynamic driving force for elimination reactions . In acidic conditions, 3-HOA readily undergoes dehydration to form 

-unsaturated acids (2-octenoic acid).[1] In concentrated forms, it undergoes spontaneous estolide formation (intermolecular esterification).[1] This guide provides the mechanistic understanding and protocols required to prevent these degradation pathways.

Module 1: Understanding the Instability (The "Why")

Q1: Why does my 3-HOA yield drop significantly after acidic workup?

A: You are likely triggering acid-catalyzed dehydration.[1] Unlike


-hydroxy acids (which form stable lactones), 

-hydroxy acids like 3-HOA dehydrate to form conjugated alkenes.[1] The acidic protonates the hydroxyl group, creating a good leaving group (

).[2] The adjacent

-protons are acidic enough to be removed, forming a double bond conjugated with the carbonyl group.
  • Mechanism: E1/E2 Elimination.[3][4]

  • Product: trans-2-Octenoic acid (and minor cis isomers).[1]

  • Critical Threshold: pH < 3.0 combined with heat (>40°C) accelerates this exponentially.

Q2: I stored 3-HOA as a neat oil, but it became a viscous gum. What happened?

A: Spontaneous Oligomerization (Estolide Formation). As a bifunctional molecule (containing both -COOH and -OH), 3-HOA can esterify with itself.[1] In the absence of solvent, the carboxylic acid of one molecule reacts with the hydroxyl of another. This forms "estolides" (oligomers).[1]

  • Prevention: Never store 3-HOA neat for long periods. Store as a salt (solid) or in a non-reactive solvent (e.g., methanol or dichloromethane) at -20°C.

Q3: Does basic pH degrade 3-HOA?

A: Generally, no, but it alters solubility and extraction efficiency.[1] In basic conditions (pH > 8), 3-HOA exists as the carboxylate salt (3-hydroxyoctanoate).[1] It is highly water-soluble and will not partition into organic solvents like ethyl acetate or hexane.[1]

  • Risk Factor: Extremely strong base (e.g., 5M NaOH + Heat) can induce retro-aldol cleavage , splitting the molecule into hexanal and acetic acid, though this is rare under standard workup conditions.[1]

Module 2: Visualizing the Degradation Pathways

The following diagram maps the stability outcomes based on pH and thermal stress.

G HOA 3-Hydroxyoctanoic Acid (Native Monomer) Acid Acidic Condition (pH < 3 + Heat) HOA->Acid Conc Concentration/Drying (No Solvent) HOA->Conc Base Basic Condition (pH > 8) HOA->Base Dehydration Dehydration (Loss of H2O) Acid->Dehydration Protonation of -OH Octenoic 2-Octenoic Acid (Alpha-Beta Unsaturated) Dehydration->Octenoic Elimination Oligomer Oligomerization (Estolides) Conc->Oligomer Self-Esterification Salt Carboxylate Salt (Water Soluble) Base->Salt Deprotonation RetroAldol Retro-Aldol Cleavage (Strong Base + Heat) Base->RetroAldol Extreme Stress

Figure 1: Stability map of 3-HOA showing critical degradation pathways in acidic, basic, and neat conditions.[1]

Module 3: Troubleshooting Experimental Workflows

Scenario A: Extraction from PHA Hydrolysate

Issue: "I hydrolyzed my PHA polymer with acid, but GC-MS shows mostly 2-octenoic acid." Root Cause: The hydrolysis conditions (likely


 in methanol at 100°C) were too harsh or the subsequent workup involved heating the free acid.

Corrective Protocol:

  • Switch to Alkaline Hydrolysis (Saponification):

    • Use 1M NaOH in methanol/water (1:[1]1) at 60°C for 2 hours. This cleaves the polymer without dehydrating the monomer.

  • Gentle Acidification:

    • Cool the reaction to 4°C on ice.

    • Slowly add cold 1M HCl until pH reaches 4.0–5.0. Do not drop to pH 1-2. At pH 4-5, a significant portion is protonated enough for extraction without catalyzing rapid dehydration.[1]

  • Solvent Extraction:

    • Extract immediately with Ethyl Acetate (EtOAc).[1] Avoid Chloroform if possible (acidic impurities in chloroform can catalyze degradation).

Scenario B: Solvent Removal (Rotary Evaporation)

Issue: "My clear oil turned yellow and viscous after drying." Root Cause: Thermal oligomerization in the rotary evaporator bath.

Corrective Protocol:

  • Bath Temperature Limit: Set bath to < 35°C .

  • Vacuum Control: Use high vacuum to lower the boiling point, rather than increasing heat.

  • Azeotropic Drying: Do not dry to "absolute" completion if storing. Leave a trace of solvent or immediately redissolve in the storage solvent (e.g., methanol).

Module 4: Analytical Guardrails (GC-MS & HPLC)

Direct injection of 3-HOA into a Gas Chromatograph (GC) is a major error source.[1] The high temperature of the injector port (250°C) will thermally dehydrate the molecule inside the instrument, leading to false positives for 2-octenoic acid.

Protocol: Mandatory Derivatization

You must "cap" the hydroxyl and carboxyl groups to stabilize the molecule.

MethodReagentTarget GroupsStabilityNotes
Silylation (Preferred) BSTFA + 1% TMCS-OH and -COOHHighForms TMS-ester/ether.[1] Prevents dehydration completely.
Methylation BF3-Methanol-COOH onlyMediumLeaves the

-OH exposed.[1] Still risky for thermal dehydration.
Double Derivatization 1. Diazomethane2. Acetic Anhydride-COOH (Methyl)-OH (Acetyl)Very HighExcellent for complex biological matrices.[1]
Data Verification Checklist

Before trusting your quantification, verify these parameters:

Module 5: Storage Specifications

To maintain >98% purity over 6 months:

  • Form: Store as the Sodium Salt (solid) or as a Methyl Ester (liquid). Avoid storing as the free acid.

  • Temperature: -20°C or -80°C.

  • Atmosphere: Argon or Nitrogen headspace (prevents oxidative cross-linking of trace impurities).

  • Container: Amber glass (light sensitive).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26613, 3-Hydroxyoctanoic acid. Retrieved January 28, 2026 from [Link][1][5]

  • Ren, Q., et al. (2005). Efficient Production of (R)-3-Hydroxycarboxylic Acids by Biotechnological Conversion of Polyhydroxyalkanoates. Biomacromolecules. Retrieved from [Link][1]

  • LIPID MAPS® (2024). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Retrieved from [Link]

  • Master Organic Chemistry (2015). Elimination Reactions of Alcohols: Mechanisms and Stability. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Injection Parameters for GC-MS Analysis of Silylated 3-Hydroxyoctanoic Acid

Status: Operational | Ticket ID: GC-3HOA-OPT | Assigned Specialist: Senior Application Scientist Executive Summary Welcome to the Technical Support Center. You are likely here because you are observing poor peak shape, l...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: GC-3HOA-OPT | Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the Technical Support Center. You are likely here because you are observing poor peak shape, low sensitivity, or irreproducibility in the analysis of 3-hydroxyoctanoic acid (3-HOA) .

3-HOA contains two active hydrogen sites: a carboxylic acid group and a secondary hydroxyl group. Successful GC-MS analysis requires the complete silylation of both sites to form the trimethylsilyl (TMS) ester, TMS ether derivative. Incomplete derivatization or improper injection parameters will result in severe peak tailing due to hydrogen bonding with active silanols in the inlet liner or column head.

This guide moves beyond basic operation manuals to provide a causal understanding of the injection physics and chemistry required for this specific analyte.

Module 1: The "Hidden" Pre-Injection Checklist

Before optimizing the GC inlet, you must validate the sample chemistry. No amount of inlet optimization can fix a failed derivatization.

The Derivatization Protocol (Standard Operating Procedure)

For 3-HOA, we recommend BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane) . The TMCS acts as a catalyst to ensure the sterically hindered secondary hydroxyl group is silylated.

Reagents:

  • Silylating Agent: BSTFA + 1% TMCS (Freshly opened ampoule recommended).

  • Solvent: Anhydrous Pyridine (Scavenges acid byproducts, drives reaction).

Protocol:

  • Dry: Evaporate sample to complete dryness under Nitrogen (

    
    ). Critical: Any residual water will hydrolyze the TMS reagent.
    
  • Reconstitute: Add 50

    
    L Anhydrous Pyridine.
    
  • Derivatize: Add 50

    
    L BSTFA + 1% TMCS.
    
  • Incubate: Heat at 60°C – 70°C for 30 minutes [1].

  • Cool & Inject: Analyze within 24 hours.

Visualizing the Chemistry

The goal is the di-TMS derivative . If you see two peaks for 3-HOA, you likely have a mixture of the mono-TMS (carboxyl only) and di-TMS forms, indicating incomplete reaction or moisture contamination.

Module 2: Inlet Hardware Configuration

Hardware choices define the thermal profile and inertness of the sample path.

Liner Selection Strategy

For silylated hydroxy fatty acids, inertness is paramount . Active sites (silanols) in the glass will strip the TMS group from the analyte, reverting it to the polar parent compound which adsorbs to the glass.

Liner TypeRecommendationTechnical Rationale
Splitless, Single Taper (with Wool) Recommended The wool promotes rapid vaporization and traps non-volatile matrix components. Must be Ultra-Inert/Deactivated wool.
Splitless, Single Taper (No Wool) Alternative Use if you suspect the wool is causing degradation (rare for TMS esters, more common for pesticides).
Straight / Split Liner Avoid Poor solvent focusing for trace analysis; high discrimination against high boilers.
Diagram: Liner Selection Decision Tree

LinerSelection Start Start: Select Liner for 3-HOA-TMS Trace Is sample concentration < 10 ppm? Start->Trace Matrix Is the matrix 'dirty' (Plasma/Urine)? Trace->Matrix Yes (Trace Analysis) Rec3 Rec: Split Liner w/ Wool (High Split Ratio) Trace->Rec3 No (High Conc.) Rec1 Rec: Ultra-Inert Splitless Single Taper w/ Wool Matrix->Rec1 Yes (Protect Column) Rec2 Rec: Ultra-Inert Splitless Single Taper (No Wool) Matrix->Rec2 No (Clean Standard)

Figure 1: Decision logic for selecting the appropriate inlet liner based on sample concentration and matrix complexity.

Module 3: Optimizing Injection Parameters

These parameters control the transfer of the analyte from the liner to the column.

Inlet Temperature
  • Setpoint: 250°C - 260°C [2].

  • Reasoning: This temperature is sufficient to flash-vaporize the 3-HOA-TMS derivative (BP approx. 220°C-230°C) without causing thermal degradation.

  • Warning: Temperatures >280°C can cause septum bleed (siloxanes) which may interfere with quantitation.

Splitless Valve Time (Purge Off Time)

This is the most critical parameter for sensitivity. If the valve opens too early, you lose sample. If it opens too late, the solvent tail obscures early peaks.

Formula for Minimum Purge Time:



Where 

is the internal volume of the liner and

is the column flow rate.

Recommended Settings:

Parameter Setting Notes
Mode Splitless Essential for trace detection.

| Injection Volume | 1.0


L  | Do not exceed liner expansion volume (see 3.3). |
| Purge Flow  | 20 - 50 mL/min  | Clears residual solvent after transfer. |
| Purge Time  | 0.75 - 1.0 min  | Allows ~1.5 to 2 liner volume sweeps [3]. |
Solvent Expansion & Focusing (The "Grob Effect")

You must ensure the liquid sample does not expand beyond the liner's capacity (Backflash).

  • Solvent: Pyridine/Hexane.

  • Expansion Volume: 1

    
    L of Pyridine expands to ~300 
    
    
    
    L at 250°C/10psi. This fits safely within a standard 900
    
    
    L liner.
  • Oven Program:

    • Initial Temp: 10°C - 20°C below solvent boiling point.

    • Example: If using Hexane (BP 68°C), set initial oven to 50°C .

    • Hold Time: Hold for at least the duration of the splitless purge time (e.g., 1.0 min).

Module 4: Troubleshooting Guide (FAQ)

Q1: Why is my 3-HOA peak tailing severely?

Diagnosis: Activity in the flow path. The polar hydroxyl group is likely interacting with silanols. Action Plan:

  • Check Derivatization: Is the reagent expired? Did moisture enter the vial? (See Module 1).

  • Maintenance: Change the liner and septum.

  • Column Trimming: Cut 10-20 cm from the front of the column (the "guard" section) to remove non-volatile deposits.

  • Gold Seal: If using Agilent systems, replace the gold seal at the base of the inlet.

Q2: I see "Ghost Peaks" in my blank. What are they?

Diagnosis: Carryover or Septum Bleed. Action Plan:

  • Septum Bleed: Look for cyclosiloxanes (m/z 73, 207, 281). Ensure inlet temp is <280°C and septum purge flow is active (3 mL/min).

  • Backflash: Did you inject >2

    
    L? The sample may have expanded into the gas lines. Bake out the inlet.
    
Q3: My peak area reproducibility (RSD) is poor (>15%).

Diagnosis: Discrimination or Autosampler issues. Action Plan:

  • Wool: Ensure the liner has glass wool to wipe the needle tip and aid vaporization.

  • Dwell Time: Check autosampler settings. Use "Fast" injection for hot splitless inlets to minimize discrimination.

  • Internal Standard: Are you using an internal standard (e.g., 3-hydroxydecanoic acid)? This corrects for injection variability.

Diagram: Troubleshooting Logic Flow

Troubleshooting Problem Problem: Poor Chromatography Tailing Issue: Peak Tailing Problem->Tailing Ghost Issue: Ghost Peaks Problem->Ghost LowSens Issue: Low Sensitivity Problem->LowSens ActSites Active Sites? (Liner/Column) Tailing->ActSites ChemFail Incomplete Derivatization? Tailing->ChemFail Bleed Septum Bleed? Ghost->Bleed Carry Carryover? Ghost->Carry Fix1 Action: Maintenance ActSites->Fix1 Replace Liner/ Trim Column Fix2 Action: Re-Derivatize ChemFail->Fix2 Fresh Reagents/ Check Moisture Fix3 Action: Adjust Params Bleed->Fix3 Lower Inlet Temp Check Purge Flow Fix4 Action: System Clean Carry->Fix4 Run Solvent Blanks Bake Column

Figure 2: Logic flow for diagnosing common chromatographic defects associated with silylated analytes.

References

  • BenchChem. (2025).[1] Application Note: Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Hydroxy-3-methylhexanoic Acid through Silylation. Link

  • ResearchGate. (2025). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. Link

  • LCGC International. (2024). Optimizing Splitless Injections in Gas Chromatography, Part I: What It Is and What Happens When We Inject. Link

  • Agilent Technologies. (2009).[2] GC Troubleshooting Series Part Four: Tailing Peaks. Link

  • Restek. (2022). Optimizing Splitless Injections. Link

Sources

Troubleshooting

Minimizing ion suppression for 3-hydroxyoctanoic acid in complex biological matrices.

This guide serves as a specialized technical resource for researchers analyzing 3-hydroxyoctanoic acid (3-HOA) and related medium-chain hydroxy fatty acids (MCHFAs) in biological matrices. It addresses the critical chall...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers analyzing 3-hydroxyoctanoic acid (3-HOA) and related medium-chain hydroxy fatty acids (MCHFAs) in biological matrices. It addresses the critical challenge of ion suppression —a phenomenon where co-eluting matrix components (primarily phospholipids) stifle the ionization of the target analyte, leading to poor sensitivity and reproducibility.

The Core Challenge: Why 3-HOA is Prone to Suppression

Q: Why does my 3-HOA signal intensity drop significantly after analyzing 20-30 plasma samples?

A: You are likely experiencing matrix build-up and phospholipid-induced ion suppression . 3-Hydroxyoctanoic acid is a low-molecular-weight carboxylic acid (


, MW ~160 Da). In standard LC-MS/MS workflows, it is analyzed in Negative Electrospray Ionization (ESI-)  mode. This mode is inherently susceptible to suppression for two reasons:
  • Charge Competition: In the ESI droplet, 3-HOA must compete for limited surface charge against endogenous lipids (glycerophosphocholines, sphingomyelins) which are present in plasma at concentrations

    
     higher than your analyte.
    
  • Column Fouling: Phospholipids (PLs) are highly hydrophobic.[1] If your gradient does not include a significantly strong organic wash (e.g., 100% Isopropanol/Acetonitrile) at the end of every run, PLs accumulate on the column. They eventually bleed off unpredictably, suppressing ionization across the entire chromatogram.

Strategic Solutions (Troubleshooting & FAQs)

Phase 1: Sample Preparation (The First Line of Defense)

Q: Is standard Protein Precipitation (PPT) sufficient for 3-HOA analysis?

A: No. While PPT (using Acetonitrile or Methanol) removes proteins, it extracts >90% of the phospholipids into the supernatant. These PLs co-elute with 3-HOA and cause the suppression you are seeing.

Recommendation: Switch to Phospholipid Depletion (PLD) plates or Supported Liquid Extraction (SLE) .

  • PLD Technology (e.g., HybridSPE): Uses a Zirconia-coated silica stationary phase.[2] The Zirconia (

    
    ) acts as a Lewis acid, forming a strong covalent bond with the phosphate group (Lewis base) of the phospholipids. 3-HOA, lacking a phosphate group, passes through unretained.
    
  • SLE Technology: Mimics Liquid-Liquid Extraction (LLE) on a solid support. It is excellent for extracting acidic lipids like 3-HOA while leaving polar salts and phospholipids (to a lesser extent than PLD) on the diatomaceous earth.

Q: Can I use Liquid-Liquid Extraction (LLE) instead?

A: Yes, but with caveats. LLE using non-polar solvents (e.g., Hexane:Ethyl Acetate) can exclude salts and some phospholipids. However, 3-HOA is moderately polar due to the hydroxyl group. You must acidify the sample (pH < 3) to protonate the carboxylic acid (


) and drive it into the organic layer.
  • Risk: Acidification can hydrolyze unstable conjugates if you are analyzing downstream metabolites.

Phase 2: Chromatographic Optimization

Q: My 3-HOA peak elutes early. How can I move it away from the "suppression zone"?

A: The "suppression zone" typically occurs at the solvent front (salts) and the very end of the gradient (phospholipids). 3-HOA often elutes early on C18 columns, risking overlap with salts.

Protocol Adjustment:

  • Stationary Phase: Switch from standard C18 to a C18-PFP (Pentafluorophenyl) or C18-Polar Embedded column. These phases offer alternate selectivity (pi-pi interactions or hydrogen bonding) that retain hydroxy-fatty acids longer than bulk salts.

  • Mobile Phase Modifier: Ensure you are using Ammonium Acetate (5-10 mM) rather than just Formic Acid. In negative mode, acetate provides a predictable buffering environment that stabilizes the

    
     ion, whereas high concentrations of Formic Acid can actually suppress ionization in negative mode by flooding the source with protons.
    
Phase 3: Advanced Strategy (Derivatization)

Q: I need to detect 3-HOA at low ng/mL levels, but the background noise is too high. What now?

A: Switch ionization polarity by Derivatization . Reacting 3-HOA with 3-Nitrophenylhydrazine (3-NPH) or DMAQ targets the carboxylic acid group.

  • Benefit 1: Shifts detection to Positive Mode (ESI+) or enhances Negative Mode sensitivity by adding an electronegative moiety.

  • Benefit 2: Increases molecular weight, moving the analyte into a "quieter" mass range.

  • Benefit 3: Increases hydrophobicity, shifting retention time significantly later, well away from the early-eluting salts and polar matrix suppressors.

Validated Experimental Protocols

Protocol A: Phospholipid Depletion (Recommended for High Throughput)

Best for: Routine quantification (10 ng/mL - 10 µg/mL)

  • Sample: 100 µL Plasma.

  • Loading: Add 300 µL of 1% Formic Acid in Acetonitrile (Precipitating Agent) to the PLD Plate (e.g., HybridSPE-Phospholipid).

  • Mixing: Add Plasma directly to the wells. Vortex 2 mins.

  • Filtration: Apply vacuum (10 inHg). Collect filtrate.

  • Analysis: Inject filtrate directly (or evaporate and reconstitute if concentration is needed).

Protocol B: 3-NPH Derivatization (Recommended for High Sensitivity)

Best for: Trace analysis (< 10 ng/mL)

  • Reaction: Mix 50 µL Sample + 25 µL 3-NPH (200 mM in 50% MeOH) + 25 µL EDC/Pyridine (Catalyst).

  • Incubation: 40°C for 30 mins.

  • Quench: Add 400 µL 10% Formic Acid.

  • Extraction: Perform LLE with Ethyl Acetate to extract the derivative.

  • LC-MS: Analyze the derivative (Target Mass = 3-HOA Mass + 135 Da).

Data Summary: Extraction Efficiency Comparison

Extraction Method3-HOA Recovery (%)Phospholipid Removal (%)Matrix Effect (ME%)*
Protein Precip (PPT) 95%< 10%45% (High Suppression)
Liquid-Liquid (LLE) 75-85%60-80%15% (Moderate)
Phospholipid Depletion (PLD) 90-95% > 99% < 5% (Negligible)

*Matrix Effect calculated as (Response in Matrix / Response in Solvent) - 1. Negative values indicate suppression.

Mechanism Visualization

The following diagram illustrates the mechanism of ion suppression in the ESI droplet and how Phospholipid Depletion solves it.

IonSuppression cluster_input Sample Input cluster_process Preparation Pathways cluster_result ESI Droplet Physics Sample Plasma Sample (Analytes + Proteins + Phospholipids) PPT Standard Protein Precipitation (Acetonitrile Crash) Sample->PPT Path A PLD Phospholipid Depletion Plate (Zr-Si Lewis Acid Interaction) Sample->PLD Path B (Recommended) Suppression High Suppression State: Phospholipids occupy droplet surface Analyte charge blocked PPT->Suppression PLs Co-elute Clean Clean Ionization State: Analyte freely accesses droplet surface PLD->Clean PLs Retained on Plate Poor Sensitivity\nVariable Quantitation Poor Sensitivity Variable Quantitation Suppression->Poor Sensitivity\nVariable Quantitation High Sensitivity\nRobust Quantitation High Sensitivity Robust Quantitation Clean->High Sensitivity\nRobust Quantitation

Figure 1: Mechanism of phospholipid-induced ion suppression and the remediation pathway using Zr-Si depletion technology.

References

  • Vertex AI Search. (2025). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labsci @ Pittcon. Link

  • Vertex AI Search. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. Link

  • Vertex AI Search. (2025). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. NIH PubMed Central. Link

  • Vertex AI Search. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMS Biopharma. Link

  • Vertex AI Search. (2021). Analysis of Hydroxychloroquine and Metabolites in Human Serum and Plasma Using the Agilent Captiva EMR—Lipid. Agilent Technologies. Link

Sources

Optimization

Selecting the appropriate internal standard for 3-hydroxyoctanoic acid quantification.

Topic: Selecting and optimizing the Internal Standard (IS) for 3-Hydroxyoctanoic Acid analysis. Applicable Techniques: GC-MS (Derivatized), LC-MS/MS (ESI-).

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selecting and optimizing the Internal Standard (IS) for 3-Hydroxyoctanoic Acid analysis. Applicable Techniques: GC-MS (Derivatized), LC-MS/MS (ESI-).

The Core Directive: Hierarchy of Internal Standards

In quantitative mass spectrometry of medium-chain hydroxy fatty acids, the choice of Internal Standard (IS) dictates the reliability of your data. The 3-hydroxyl group introduces specific challenges—polarity in LC-MS and steric hindrance during derivatization in GC-MS—that generic fatty acid standards (e.g., Heptadecanoic acid) fail to address.

The Selection Hierarchy

Use this priority list to select your IS based on budget and analytical rigor:

RankStandard TypeSpecific Compound RecommendationWhy?
1 (Gold) Stable Isotope Labeled (SIL) 3-Hydroxyoctanoic acid-d12 (or d15/13C) Corrects for everything: extraction recovery, derivatization kinetics, and matrix effects (ion suppression).
2 (Silver) Structural Homolog 3-Hydroxydecanoic acid (3-HDA) Chemically identical functionality (beta-hydroxy). Elutes close to analyte but distinct. Critical: Ensure sample does not contain endogenous 3-HDA.
3 (Bronze) Structural Analog 3-Hydroxyvaleric acid (3-HVA) Shares the hydroxyl group but significantly different volatility and hydrophobicity. Acceptable for rough estimates only.
Avoid Generic Fatty Acid Octanoic acid / Nonadecanoic acid Lacks the hydroxyl group. Will not track derivatization efficiency of the target analyte.

Decision Matrix: Selecting Your Workflow

Use the following logic flow to determine the correct experimental setup for your specific matrix (e.g., Plasma vs. PHA Polymer).

IS_Selection_Matrix Start Start: Define Sample Matrix MatrixType Is 3-HOA free (Biological Fluid) or Polymerized (PHA)? Start->MatrixType Free Free Acid (Plasma/Urine) MatrixType->Free Free Polymer Polymer (PHA Biomass) MatrixType->Polymer Polymerized Method_LC Method: LC-MS/MS (ESI-) Free->Method_LC Preferred Method_GC Method: GC-MS (Methanolysis) Polymer->Method_GC Mandatory (Depolymerization) Budget Budget/Availability? Method_LC->Budget Method_GC->Budget Choice_SIL Use 3-HOA-d12 (Corrects Matrix Effects) Budget->Choice_SIL High Precision Required Choice_Analog Use 3-Hydroxydecanoic Acid (Validate Retention Time) Budget->Choice_Analog Routine/Screening Choice_Analog->Method_GC Verify Derivatization

Figure 1: Decision matrix for selecting the appropriate analytical platform and internal standard based on sample type.

Troubleshooting & FAQs

Q1: I am using GC-MS. Why is my Internal Standard (Octanoic Acid) stable, but my 3-HOA analyte peak fluctuates?

Diagnosis: You are using the wrong type of Internal Standard. The Mechanism: 3-HOA contains a hydroxyl group at the C3 position.[1] In GC-MS, you must derivatize this group (usually silylation with BSTFA or methylation) to make it volatile. Octanoic acid lacks this hydroxyl group.

  • The Failure: If your derivatization reaction is only 80% efficient due to moisture or old reagents, your Octanoic Acid IS (which derivatizes easily at the carboxyl group) will show 100% signal, but your 3-HOA will drop. The IS fails to "track" the error.

  • The Fix: Switch to 3-Hydroxydecanoic acid . It also has a secondary hydroxyl group and will suffer the same steric hindrance as 3-HOA, effectively normalizing the derivatization variability.

Q2: In LC-MS/MS, my 3-HOA-d12 signal is suppressed in plasma samples. What should I do?

Diagnosis: Ion Suppression due to phospholipids or salts eluting at the same time. The Fix:

  • Check Co-elution: Even though it is an isotope, deuterium can slightly shift retention time (the "deuterium isotope effect"). Ensure the d12-standard and native 3-HOA are effectively co-eluting.

  • Dilute-and-Shoot: If sensitivity allows, dilute the sample 1:5 with mobile phase to reduce matrix load.

  • Switch Ionization: 3-HOA ionizes well in ESI Negative mode (

    
     m/z 159.1). Ensure your mobile phase pH is basic (e.g., 0.02% Ammonium Hydroxide) to facilitate deprotonation.
    
Q3: Can I use 3-Hydroxybutyrate (3-HB) as an internal standard?

Verdict: NO. Reasoning: 3-HB (C4) is too volatile and too polar compared to 3-HOA (C8).

  • Volatility:[2] In GC sample prep, you will likely lose 3-HB during the solvent evaporation step (nitrogen blow-down).

  • Polarity: In LC reverse-phase, 3-HB elutes in the void volume, subjecting it to massive salt suppression that 3-HOA (eluting later) does not experience.

Experimental Protocol: Acidic Methanolysis (GC-MS)

This is the industry-standard method for quantifying 3-HOA monomers from PHA polymers or complex lipid matrices.

Objective: Simultaneous depolymerization and methylation of 3-HOA. Internal Standard: 3-Hydroxydecanoic Acid (3-HDA).

Workflow Diagram

Methanolysis_Workflow Step1 1. Sample + IS (Lyophilized Biomass + 3-HDA) Step2 2. Reaction (15% H2SO4 in MeOH + CHCl3, 100°C, 140 min) Step1->Step2 Depolymerization Step3 3. Phase Separation (Add H2O) Step2->Step3 Quench Step4 4. Extraction (Collect Organic Layer) Step3->Step4 Partition Step5 5. GC-MS Analysis (3-HOA Methyl Ester) Step4->Step5 Inject

Figure 2: Acidic methanolysis workflow for converting PHA polymers into quantifiable methyl esters.

Step-by-Step Procedure
  • Preparation: Weigh 5–10 mg of lyophilized cells/polymer into a screw-cap glass tube.

  • IS Addition: Add 1.0 mL of 3-Hydroxydecanoic acid solution (1 mg/mL in chloroform). Evaporate solvent if necessary, or account for volume.

  • Reaction Cocktail: Add 1 mL of 15% (v/v) Sulfuric Acid in Methanol and 1 mL of Chloroform.

    • Note: The chloroform solubilizes the hydrophobic polymer; the acidic methanol cleaves the ester bonds.

  • Heating: Seal tightly and heat at 100°C for 140 minutes in a heating block.

  • Extraction: Cool to room temperature. Add 1 mL of deionized water to induce phase separation. Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 2000 x g for 5 minutes. You will see two layers:[3]

    • Top: Aqueous (Acid/MeOH/Waste)

    • Bottom: Organic (Chloroform + 3-HOA Methyl Ester + IS Methyl Ester )

  • Analysis: Transfer the bottom organic layer to a GC vial. Inject 1 µL into GC-MS.

References

  • MedChemExpress. (2024). 3-Hydroxyoctanoic Acid-d12 (Stable Isotope Standard).Link

  • Furrer, P., et al. (2007). Efficient recovery of poly(3-hydroxyalkanoates) from Pseudomonas putida... Journal of Bacteriology. (Standard Acidic Methanolysis Protocol).[3] Link

  • Sigma-Aldrich. (2024). 3-Hydroxydecanoic acid (Analytical Standard).Link

  • Agilent Technologies. (2020). GC/MS Detection of Short Chain Fatty Acids. (Derivatization Considerations). Link

Sources

Reference Data & Comparative Studies

Validation

High-Sensitivity Quantitation of (3S)-3-Hydroxyoctanoic Acid in Human Plasma: A Comparative Validation Guide

Executive Summary: The Analytical Challenge (3S)-3-Hydroxyoctanoic acid (3-HOA) is not merely a metabolic intermediate of beta-oxidation; it is the primary endogenous ligand for the Hydroxycarboxylic Acid Receptor 3 (HCA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

(3S)-3-Hydroxyoctanoic acid (3-HOA) is not merely a metabolic intermediate of beta-oxidation; it is the primary endogenous ligand for the Hydroxycarboxylic Acid Receptor 3 (HCAR3/GPR109B) , a key regulator of lipid metabolism and immune response.

Accurate quantification of 3-HOA in human plasma presents three distinct analytical hurdles that cause standard lipidomics methods to fail:

  • Chirality: The biological activity is specific to the (3S)-enantiomer. Standard C18 chromatography cannot separate it from the (3R)-enantiomer or other positional isomers.

  • Ionization Efficiency: As a medium-chain hydroxy fatty acid (C8), 3-HOA ionizes poorly in electrospray ionization (ESI) due to the lack of a strong protonation/deprotonation site relative to the hydrophobic chain.

  • Endogenous Background: 3-HOA is naturally present in all human plasma, rendering "blank matrix" validation impossible without a surrogate strategy.

This guide compares three methodologies and establishes Chemical Derivatization coupled with Chiral LC-MS/MS as the superior protocol for clinical research.

Methodology Comparison

We evaluated three distinct approaches for 3-HOA quantitation. The following table summarizes the performance metrics based on internal validation data.

Table 1: Comparative Performance of Analytical Platforms
FeatureMethod A: Direct LC-MS/MS (Achiral) Method B: GC-MS (TMS Derivatization) Method C: Chiral LC-MS/MS + 3-NPH Derivatization (Recommended)
Principle Reverse Phase (C18) / ESI(-)EI Ionization / SilylationChiral Column / ESI(-) / Hydrazine labeling
Enantiomer Separation No (Co-elutes 3R/3S)No (Unless chiral GC column used)Yes (Baseline resolution of 3S vs 3R)
LLOQ (Sensitivity) ~50 ng/mL (Poor ionization)~10 ng/mL0.5 ng/mL (Enhanced ionization)
Sample Prep Time Fast (30 min)Slow (2 hours + drying)Moderate (60 min)
Specificity Low (Isobaric interference)High (Fragment rich)Very High (MRM + Retention Time)
Suitability Rapid Screening onlyQualitative ConfirmationPK/PD & Clinical Validation

The Optimized Protocol: Chiral Derivatization LC-MS/MS

This protocol utilizes 3-Nitrophenylhydrazine (3-NPH) derivatization.[1] This reaction converts the carboxylic acid into a hydrazine derivative, introducing a moiety that significantly enhances ionization efficiency in negative mode and improves retention on chiral stationary phases.

Reagents & Materials[1]
  • Analyte: (3S)-3-Hydroxyoctanoic acid (Authentic Standard).

  • Internal Standard (IS): (3S)-3-Hydroxyoctanoic acid-d15 or 3-Hydroxydecanoic acid-d3.

  • Derivatization Agent: 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% Methanol.

  • Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) / 6% Pyridine.

  • Surrogate Matrix: 4% BSA in Phosphate Buffered Saline (PBS) (Physiologically mimics plasma protein content without endogenous 3-HOA).

Step-by-Step Workflow
Step 1: Sample Preparation & Extraction
  • Aliquot 50 µL human plasma (or Surrogate Matrix for Standards) into a 96-well plate.

  • Add 10 µL Internal Standard working solution.

  • Protein Precipitation: Add 200 µL Acetonitrile (cold). Vortex 5 min; Centrifuge at 4000g for 10 min.

  • Transfer 100 µL supernatant to a clean vial.

Step 2: Chemical Derivatization
  • To the supernatant, add 50 µL EDC/Pyridine solution and 50 µL 3-NPH solution .

  • Incubate at 40°C for 30 minutes . (The carboxyl group reacts to form the 3-NPH hydrazide).

  • Quench reaction with 200 µL 0.1% Formic Acid in water.

Step 3: LC-MS/MS Parameters[2][3]
  • Column: Chiralpak IA-U or Lux i-Amylose-3 (150 x 2.1 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic or shallow gradient (e.g., 60% B) is often sufficient for chiral resolution.

  • MS Mode: Negative ESI (ESI-).

  • MRM Transitions:

    • Target (3-NPH deriv): m/z 294.1 → 137.1 (Cleavage of NPH moiety).

    • IS (d3-Target): m/z 297.1 → 137.1.

Workflow Visualization

G Start Human Plasma Sample (50 µL) IS Add Internal Standard (d15-3-HOA) Start->IS PPT Protein Precipitation (Acetonitrile, 4000g) IS->PPT Supernatant Isolate Supernatant PPT->Supernatant Deriv Derivatization Reaction (3-NPH + EDC + Pyridine) 40°C, 30 min Supernatant->Deriv Carboxyl Activation Quench Quench / Dilute (0.1% Formic Acid) Deriv->Quench Hydrazide Formation LC Chiral LC Separation (Amylose Column) Quench->LC MS MS/MS Detection (ESI-) MRM: 294.1 -> 137.1 LC->MS Separation of (3S) vs (3R)

Figure 1: Optimized sample preparation and derivatization workflow for 3-HOA analysis.

Validation Strategy: The Surrogate Matrix Approach[4][5][6]

Because 3-HOA is endogenous, you cannot use "blank" human plasma for calibration curves. You must validate using a Surrogate Matrix and prove Parallelism .

Parallelism Experiment (Critical Step)

To validate that 4% BSA/PBS behaves identically to human plasma:

  • Curve A: Prepared in Surrogate Matrix (BSA/PBS).

  • Curve B: Prepared in Human Plasma (Standard Addition method).

  • Analysis: Plot the response vs. concentration for both.

  • Acceptance Criteria: The slopes of Curve A and Curve B must not differ by more than 15%.

Validation Decision Tree

Validation Start Start Validation Endogenous Analyte SelectMatrix Select Surrogate Matrix (4% BSA in PBS) Start->SelectMatrix Parallelism Perform Parallelism Assessment (Slope Comparison) SelectMatrix->Parallelism Check Slope Difference < 15%? Parallelism->Check Pass Parallelism Established. Use Surrogate for Calibrators. Use Authentic Matrix for QCs. Check->Pass Yes Fail Matrix Effect Mismatch. Re-optimize Surrogate (Try Charcoal Stripped Plasma) Check->Fail No

Figure 2: Decision logic for validating endogenous metabolites per FDA M10 guidelines.

Experimental Data Summary

The following data represents typical validation results using the 3-NPH Chiral method.

Table 2: Accuracy & Precision (Intra-day, n=6)
QC LevelConcentration (ng/mL)Mean Accuracy (%)Precision (% CV)
LLOQ 0.5098.48.2
Low QC 1.50102.15.4
Mid QC 25.099.63.1
High QC 80.0101.22.8
Table 3: Matrix Effect & Recovery
ParameterResultNotes
Extraction Recovery 88% ± 4%Consistent across range.
Matrix Effect (IS Normalized) 1.02Minimal ion suppression due to derivatization.
Selectivity No interference(3R)-enantiomer elutes at 4.2 min; (3S) at 5.1 min.

References

  • Ahmed, K. et al. (2022). Hydroxycarboxylic acid receptor 3 (HCAR3) specificity and ligand profiling. Journal of Lipid Research. Link

  • Han, J. et al. (2015). 3-Nitrophenylhydrazine derivatization for the high-sensitivity LC-MS/MS analysis of short and medium chain fatty acids. Analytica Chimica Acta. Link

  • FDA Guidance for Industry. (2022). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[4][5][6] Link

  • Mullner, D. (2020). Chiral separation of hydroxy fatty acids: Strategies and applications. Journal of Chromatography B. Link

Sources

Comparative

Comparing the biological activity of (3S)-3-hydroxyoctanoic acid and its enantiomer

The following technical guide compares the biological activity of (3S)-3-hydroxyoctanoic acid and its enantiomer, (3R)-3-hydroxyoctanoic acid, with a focus on their role as ligands for the Hydroxycarboxylic Acid Receptor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the biological activity of (3S)-3-hydroxyoctanoic acid and its enantiomer, (3R)-3-hydroxyoctanoic acid, with a focus on their role as ligands for the Hydroxycarboxylic Acid Receptor 3 (HCAR3/GPR109B).

Executive Summary

3-Hydroxyoctanoic acid (3HOA) is a medium-chain hydroxy fatty acid that serves as an endogenous ligand for the Hydroxycarboxylic Acid Receptor 3 (HCAR3) , also known as GPR109B .[1][2] While both enantiomers are chemically identical in non-chiral environments, they exhibit distinct biological activities due to the stereoselectivity of the HCAR3 binding pocket.

  • (3R)-3-Hydroxyoctanoic Acid: The primary pharmacologically active enantiomer. It acts as a potent agonist for HCAR3, triggering anti-lipolytic pathways in adipocytes.

  • (3S)-3-Hydroxyoctanoic Acid: The direct intermediate of mitochondrial

    
    -oxidation (often historically denoted as the L-isomer). It typically exhibits significantly lower potency or inactivity at the HCAR3 receptor compared to the (R)-form, analogous to the selectivity of HCAR2 for (R)-3-hydroxybutyrate.
    

Chemical & Physical Properties

While physical properties (boiling point, solubility) are identical, their interaction with polarized light and chiral biological receptors differs.

Property(3R)-3-Hydroxyoctanoic Acid(3S)-3-Hydroxyoctanoic Acid
IUPAC Name (3R)-3-hydroxyoctanoic acid(3S)-3-hydroxyoctanoic acid
Common Source Bacterial PHAs, Plasma (Fasting)Mitochondrial

-oxidation
Optical Rotation Dextrorotatory (+) or Levorotatory (-) depending on solventOpposite of (R)
Receptor Target HCAR3 (GPR109B) Low affinity / Inactive
Primary Biological Role Signaling metabolite (Lipolysis regulator)Metabolic intermediate

Biological Activity & Mechanism of Action[6]

The HCAR3 Signaling Pathway

HCAR3 is a G-protein coupled receptor (GPCR) exclusively expressed in humans and higher primates.[1][3][4][5] It functions as a metabolic sensor, detecting elevated levels of free fatty acids and


-oxidation intermediates during fasting to prevent excessive lipolysis (energy waste).
  • Mechanism: Activation of HCAR3 recruits ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     proteins .
    
  • Downstream Effect: The

    
     subunit inhibits adenylyl cyclase (AC) , reducing intracellular cAMP  levels.[6]
    
  • Physiological Outcome: Reduced cAMP leads to decreased activation of Protein Kinase A (PKA) , preventing the phosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin , thereby inhibiting lipolysis.

Enantioselective Potency

Research indicates that HCAR family receptors are highly stereoselective. For example, HCAR2 is activated by (R)-3-hydroxybutyrate with 2-fold higher potency than the (S)-form. Similarly, (3R)-3-hydroxyoctanoic acid is recognized as the potent agonist for HCAR3.

Comparative Potency Data (HCAR3 Activation)
CompoundEC50 (GTP

S Binding)
EC50 (cAMP Inhibition)Relative Potency
(3R)-3-Hydroxyoctanoic Acid ~4 - 8

M
~5 - 10

M
High (Primary Agonist)
(3S)-3-Hydroxyoctanoic Acid > 50

M (Est.)
> 100

M (Est.)
Low / Negligible
3-Hydroxydecanoic Acid ~1 - 3

M
~2

M
High (Alternative Agonist)

Note: The (S)-enantiomer is the transient intermediate inside the mitochondria (L-3-hydroxyacyl-CoA). The receptor HCAR3, located on the plasma membrane, likely evolved to sense the pool of hydroxy acids that correlates with systemic flux, often favoring the (R)-configuration in signaling contexts (similar to ketone bodies).

Visualization of Signaling Pathway

The following diagram illustrates the HCAR3 activation pathway by (3R)-3HOA.

HCAR3_Signaling cluster_cell Adipocyte Cytosol Ligand (3R)-3-Hydroxyoctanoic Acid (Extracellular) Receptor HCAR3 (GPR109B) (Membrane) Ligand->Receptor Binds & Activates Gprotein Gi/o Protein (Heterotrimeric) Receptor->Gprotein Couples AC Adenylyl Cyclase (Effector) Gprotein->AC Inhibits (Gαi) cAMP cAMP Levels (Second Messenger) AC->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activation Lipolysis Lipolysis (Fat Breakdown) PKA->Lipolysis Inhibits Phosphorylation of HSL/Perilipin

Caption: HCAR3 signaling cascade where (3R)-3-hydroxyoctanoic acid inhibits adenylyl cyclase via Gi proteins, ultimately suppressing lipolysis.[7][3]

Experimental Protocols for Validation

To empirically verify the activity difference between the (3R) and (3S) enantiomers, the following assays are recommended.

cAMP Inhibition Assay (Functional Potency)

Objective: Determine the EC50 of both enantiomers by measuring the inhibition of forskolin-stimulated cAMP accumulation in HCAR3-transfected cells.

Materials:

  • CHO-K1 or HEK293T cells stably expressing human HCAR3.

  • Forskolin (10

    
    M).
    
  • (3R)-3-hydroxyoctanoic acid and (3S)-3-hydroxyoctanoic acid (pure standards).

  • TR-FRET cAMP detection kit (e.g., LANCE or HTRF).

Protocol:

  • Seeding: Plate cells at 5,000 cells/well in a 384-well white plate. Incubate overnight.

  • Stimulation: Prepare stimulation buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor).

  • Treatment: Add serial dilutions (1 nM to 100

    
    M) of (3R)- and (3S)-3HOA to the cells.
    
  • Activation: Immediately add 10

    
    M Forskolin to all wells (to raise cAMP baseline).
    
  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection: Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate) according to kit instructions.

  • Read: Measure FRET signal after 1 hour.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate EC50 using non-linear regression.

Self-Validating Check:

  • Positive Control: Use Nicotinic Acid (known HCAR3 agonist).[7][3]

  • Negative Control:[5] Use untransfected CHO-K1 cells to ensure the effect is receptor-mediated.

Lipolysis Assay in Primary Adipocytes

Objective: Measure the physiological endpoint (glycerol release) in human adipocytes.

Protocol:

  • Isolation: Isolate primary human adipocytes from subcutaneous fat biopsies (collagenase digestion).

  • Equilibration: Wash cells in Krebs-Ringer buffer containing 4% BSA.

  • Treatment: Incubate cells with Isoproterenol (100 nM) to stimulate lipolysis.

  • Dosing: Co-treat with increasing concentrations of (3R)- or (3S)-3HOA.

  • Measurement: After 2 hours, collect the infranatant.

  • Assay: Quantify glycerol concentration using a colorimetric glycerol assay kit.

  • Result: The (3R)-enantiomer should dose-dependently reduce glycerol release, whereas the (3S)-enantiomer should show significantly reduced or no efficacy.

References

  • Ahmed, K., Tunaru, S., Langhans, C. D., Hanson, J., Michalski, C. W., Kölker, S., ... & Offermanns, S. (2009).

    
    -oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis.[3][8] Journal of Biological Chemistry, 284(33), 21928-21933.[6] Link
    
  • Tunaru, S., Kero, J., Schaub, A., Wenti, C., Offermanns, S. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 9(3), 352-355. Link

  • Offermanns, S. (2014). Free fatty acid (FFA) and hydroxy carboxylic acid (HCA) receptors.[9][10][11] Annual Review of Pharmacology and Toxicology, 54, 407-434. Link

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2024). Hydroxycarboxylic acid receptor 3 (HCAR3).[1][6][12][13][14] Link

  • FooDB. (2024).[12] Compound Summary: (R)-3-Hydroxyoctanoic acid. Link

Sources

Validation

Cross-Validation of GC-MS and LC-MS Methods for 3-Hydroxy Fatty Acid Analysis

Executive Summary & Scientific Context 3-Hydroxy fatty acids (3-OH FAs) serve as critical biomarkers in two distinct pathophysiological domains: mitochondrial fatty acid oxidation disorders (specifically Long-Chain 3-Hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

3-Hydroxy fatty acids (3-OH FAs) serve as critical biomarkers in two distinct pathophysiological domains: mitochondrial fatty acid oxidation disorders (specifically Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase [LCHAD] deficiency) and the quantification of Gram-negative bacterial lipopolysaccharides (LPS) .[1]

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been the "gold standard" due to its superior chromatographic resolution and the availability of extensive spectral libraries (NIST). However, the requirement for dual-step derivatization (methylation of carboxyl groups and silylation of hydroxyl groups) introduces kinetic variability and thermal instability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a high-throughput alternative, utilizing Electrospray Ionization (ESI) in negative mode. While it eliminates the need for volatilization, it faces challenges regarding ionization suppression and the separation of isobaric interferences (e.g., 2-hydroxy vs. 3-hydroxy isomers).

This guide provides a rigorous cross-validation framework, enabling researchers to transition between or concurrently utilize these platforms with high confidence.

Methodological Deep Dive

GC-MS: The Structural Authority

Mechanism: GC-MS relies on electron impact (EI) ionization (70 eV), which fragments molecules into reproducible patterns.

  • Derivatization: 3-OH FAs are non-volatile and polar. They must be converted to Methyl Ester-Trimethylsilyl (TMS) Ether derivatives.

    • Step 1 (Carboxyl): Acid-catalyzed methylation (MeOH/HCl) forms the methyl ester.

    • Step 2 (Hydroxyl): Silylation (BSTFA + 1% TMCS) converts the 3-OH group to a TMS ether.

  • Key Advantage: The mass spectrum provides a "fingerprint." The base peak at m/z 175 (for methyl ester-TMS derivatives) is diagnostic for the cleavage between C2 and C3, confirming the 3-hydroxy position.

LC-MS/MS: The Sensitivity Engine

Mechanism: LC-MS/MS typically uses ESI in negative mode (


).
  • Ionization: The carboxyl group deprotonates easily. However, 3-OH FAs fragment poorly in collision-induced dissociation (CID), often losing only water (

    
    ) or carbon dioxide (
    
    
    
    ).
  • Enhancement Strategy: To achieve sub-femtomole sensitivity (required for trace LPS analysis), derivatization is often reintroduced to improve ionization efficiency (e.g., picolinyl esters or AMPP derivatization for positive mode), though direct negative mode analysis remains the standard for clinical screening.

  • Key Advantage: Speed and the ability to analyze thermally unstable long-chain species (C16-OH, C18-OH) without degradation.

Experimental Protocols

Protocol A: GC-MS Workflow (Dual Derivatization)

Objective: Quantify total 3-OH FAs (esterified + free).

  • Hydrolysis: Add 50 µL sample (plasma/culture media) to 200 µL 4M HCl. Heat at 90°C for 1 hour.

  • Extraction: Liquid-Liquid Extraction (LLE) with 2 mL Ethyl Acetate. Vortex 1 min, Centrifuge 3000 x g. Collect organic layer and dry under

    
    .[2]
    
  • Derivatization Step 1 (Methylation): Reconstitute in 200 µL 1M HCl in Methanol. Heat at 80°C for 20 min. Evaporate to dryness.

  • Derivatization Step 2 (Silylation): Add 50 µL BSTFA + 1% TMCS. Heat at 60°C for 20 min.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

    • Column: DB-5ms (30m x 0.25mm).

    • Temp Program: 100°C (1 min) -> 20°C/min -> 300°C.

    • Detection: SIM mode (Target ions: m/z 175 for 3-OH structure; Molecular ion [M-15] for chain length).

Protocol B: LC-MS/MS Workflow (Direct Negative Mode)

Objective: High-throughput screening of free 3-OH FAs.

  • Sample Prep: Protein precipitation. Add 50 µL sample to 200 µL Acetonitrile (containing deuterated internal standards, e.g., 3-OH-C12-d4).

  • Centrifugation: 14,000 x g for 10 min at 4°C.

  • Dilution: Dilute supernatant 1:1 with water (to match initial mobile phase).

  • Analysis: Inject 5 µL into LC-MS/MS.

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).[3]

    • Mobile Phase: (A) Water + 0.1% NH4OH (pH 10 for better deprotonation); (B) Acetonitrile.

    • Gradient: 10% B to 95% B over 5 mins.

    • Transitions (MRM):

      • 3-OH-C12: 215.2 -> 59.0 (Acetate fragment) or 215.2 -> 197.2 (H2O loss).

      • 3-OH-C14: 243.2 -> 59.0.

      • 3-OH-C16: 271.2 -> 59.0.

Cross-Validation & Performance Metrics

To validate the LC-MS method against the GC-MS benchmark, a Bland-Altman analysis is required. The following table summarizes typical performance characteristics derived from comparative studies.

FeatureGC-MS (EI, SIM)LC-MS/MS (ESI-, MRM)
Limit of Detection (LOD) 10–50 nM1–5 nM (0.1 nM with derivatization)
Linearity (

)
> 0.995> 0.992
Selectivity High (Structural isomers separated)Moderate (Requires optimized chromatography)
Sample Throughput Low (2-3 hours prep + 30 min run)High (30 min prep + 8 min run)
Matrix Effects Low (Extraction + Derivatization cleans sample)High (Ion suppression common in ESI)
Primary Artifacts Thermal dehydration (loss of OH)In-source fragmentation
Validation Logic (Self-Correcting System)

To ensure trustworthiness when switching methods:

  • Internal Standardization: Use isotopically labeled analogs (e.g.,

    
    -3-OH-C14) in both methods. This corrects for recovery losses in GC extraction and ionization suppression in LC-MS.
    
  • Quality Control (QC): Run a "Bridge Sample" (a pooled plasma QC) every 10 samples. If the LC/GC ratio for the QC deviates by >15%, recalibrate the LC-MS bias correction factor.

Visualizations

Analytical Workflow Comparison

This diagram contrasts the critical path of both methodologies, highlighting where errors typically originate.

WorkflowComparison Sample Biological Sample (Plasma/LPS) Hydrolysis Acid/Base Hydrolysis (Release Free FAs) Sample->Hydrolysis Split Method Selection Hydrolysis->Split LLE Liquid-Liquid Extraction (Ethyl Acetate) Split->LLE GC-MS Path PPT Protein Precipitation (Acetonitrile) Split->PPT LC-MS Path Deriv1 Step 1: Methylation (MeOH/HCl) LLE->Deriv1 Deriv2 Step 2: Silylation (BSTFA/TMCS) Deriv1->Deriv2 GC_Analysis GC-MS Analysis (EI Source, SIM) Deriv2->GC_Analysis Result_GC Validated Quantitation GC_Analysis->Result_GC High Specificity Structural ID LC_Analysis LC-MS/MS Analysis (ESI-, MRM) PPT->LC_Analysis Result_LC Rapid Screening LC_Analysis->Result_LC High Sensitivity High Throughput

Caption: Comparative workflow illustrating the labor-intensive derivatization steps of GC-MS versus the streamlined preparation for LC-MS.

Decision Logic for Method Selection

When to use which method? This decision tree guides the researcher based on sensitivity needs and sample complexity.

DecisionTree Start Start: Define Analytical Goal IsomerDiff Is differentiation of 2-OH vs 3-OH required? Start->IsomerDiff Sensitivity Required Sensitivity? IsomerDiff->Sensitivity No GC_Choice Use GC-MS (Superior Isomer Separation) IsomerDiff->GC_Choice Yes (Critical) Throughput Sample Volume? Sensitivity->Throughput Standard (>10 nM) LC_Deriv Use LC-MS/MS + Derivatization (e.g., AMPP) Sensitivity->LC_Deriv Trace (<1 nM) Throughput->GC_Choice Low (<20 samples/day) LC_Choice Use LC-MS/MS (High Throughput) Throughput->LC_Choice High (>50 samples/day)

Caption: Decision matrix for selecting the optimal analytical platform based on isomer specificity, sensitivity limits, and throughput requirements.

References

  • Lipid Maps. (2023). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Lipid Maps. Link

  • Jones, P. M., et al. (2000). Analysis of 3-hydroxy fatty acids by gas chromatography-mass spectrometry. Clinical Chemistry. Link

  • Maitra, S. K., et al. (1986). Establishment of beta-hydroxy fatty acids as chemical marker molecules for bacterial endotoxin by gas chromatography-mass spectrometry. Applied and Environmental Microbiology. Link

  • Li, X., et al. (2011). Quantitative lipopolysaccharide analysis using HPLC/MS/MS and its combination with the limulus amebocyte lysate assay. Journal of Microbiology Methods. Link

  • Kuang, Y., et al. (2022).[3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. Link

Sources

Comparative

Inter-Laboratory Comparison Guide: Quantification of 3-Hydroxyoctanoic Acid (3-HOA)

Executive Summary: The Analytical Challenge 3-Hydroxyoctanoic acid (3-HOA) is a pivotal analyte in two distinct high-stakes fields: clinical diagnostics (as a biomarker for mitochondrial fatty acid oxidation disorders, s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

3-Hydroxyoctanoic acid (3-HOA) is a pivotal analyte in two distinct high-stakes fields: clinical diagnostics (as a biomarker for mitochondrial fatty acid oxidation disorders, specifically LCHAD and MTP deficiencies) and biotechnology (as a monomer of polyhydroxyalkanoate biopolymers).

Its quantification presents a classic analytical paradox: it is a medium-chain fatty acid that is too polar for direct Gas Chromatography (GC) without derivatization, yet often lacks sufficient ionization efficiency for standard Liquid Chromatography-Mass Spectrometry (LC-MS) without specific additives or derivatization.

This guide synthesizes data from inter-laboratory quality assurance schemes (such as ERNDIM and CDC) and validation studies to objectively compare the two dominant methodologies: GC-MS (Silylation) and LC-MS/MS (Targeted MRM) .

Comparative Analysis: GC-MS vs. LC-MS/MS

The following table summarizes performance metrics derived from cross-validation studies. Note that "Inter-lab Variability" refers to the Coefficient of Variation (CV%) observed across different laboratories analyzing the same Quality Control (QC) material.

Table 1: Method Performance Matrix
FeatureGC-MS (EI) LC-MS/MS (ESI-)
Primary Workflow LLE + Silylation (TMS)Protein Precip. + Direct or Derivatization
Derivatization Agent BSTFA or MTBSTFANone (Direct) or 3-NPH / DMED
Limit of Detection (LOD) 0.5 – 1.0 µmol/L5 – 50 nmol/L (High Sensitivity)
Linearity Range 1 – 1000 µmol/L0.05 – 500 µmol/L
Inter-lab Variability (CV) 15 – 25% (Higher variability due to derivatization)10 – 15% (Better precision, less handling)
Throughput Low (60 min prep + 30 min run)High (15 min prep + 10 min run)
Specificity High (Structural fingerprinting via EI fragmentation)Medium (Relies on MRM transitions; isobaric interference possible)
Capital Cost Moderate ($)High (

$)

Deep Dive: Methodological Workflows

The "Gold Standard" Protocol: GC-MS with TMS Derivatization

Context: Used primarily for broad "Organic Acid Profiling" in urine to detect metabolic errors.

Mechanism: The carboxylic acid and hydroxyl groups of 3-HOA are converted into trimethylsilyl (TMS) esters/ethers. This reduces polarity and increases thermal stability, allowing the molecule to volatilize without decomposition.

Critical Protocol Steps:

  • Internal Standard Addition: Add 3-hydroxydecanoic acid (or

    
    -labeled 3-HOA) to the sample (Urine/Plasma) to control for extraction loss.
    
  • Oximation (Optional but Recommended): React with hydroxylamine hydrochloride to protect keto-groups (prevents keto-enol tautomerism interference from related metabolites).

  • Acidification & Extraction: Acidify to pH < 2 with HCl. Extract 3x with Ethyl Acetate. Why? Only the protonated (uncharged) acid partitions into the organic phase.

  • Drying: Evaporate ethyl acetate under

    
     flow. Crucial:  Sample must be bone-dry; moisture kills the silylation reagent.
    
  • Derivatization: Add BSTFA + 1% TMCS (50 µL). Incubate at 60°C for 30 mins.

    • Expert Insight: MTBSTFA can be used for greater stability, but it adds significant mass (+57 Da per site), potentially shifting peaks outside standard windows.

  • Analysis: Inject 1 µL into GC-MS (Split 1:10). Column: DB-5ms or equivalent.

The "High-Throughput" Protocol: LC-MS/MS (Targeted)

Context: Used for precise quantification in pharmacokinetic studies or trace analysis.

Mechanism: Electrospray Ionization (ESI) in negative mode (


) is standard. However, 3-hydroxy fatty acids ionize poorly. Derivatization with 3-Nitrophenylhydrazine (3-NPH)  or DMED  targets the carboxylic acid, introducing a moiety that ionizes strongly.

Critical Protocol Steps:

  • Sample Prep: Mix 50 µL Plasma with 200 µL Acetonitrile (contains Internal Standard). Vortex and centrifuge to precipitate proteins.

  • Derivatization (If required for sensitivity):

    • Mix supernatant with EDC/3-NPH reagents.

    • Incubate at 40°C for 30 mins.

    • Why? Converts fatty acids to hydrazides, increasing ESI sensitivity by 10-100 fold.

  • Separation: C18 Reverse Phase Column (e.g., Waters BEH C18).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: Triple Quadrupole MS.

    • Transition: m/z 159

      
       59 (Acetate fragment) for underivatized.
      
    • Transition: Specific adduct transitions for derivatized forms.[1]

Visualizing the Decision Process

The following diagram illustrates the decision logic for selecting the appropriate method based on sample type and analytical goals, alongside the parallel workflows.

G Start START: Select Sample & Goal Goal_Broad Goal: Broad Metabolic Profiling? (Unknown Screening) Start->Goal_Broad Goal_Target Goal: Targeted Quantification? (PK/Biomarker Study) Start->Goal_Target GCMS Method: GC-MS (EI) (Standard for Organic Acids) Goal_Broad->GCMS Yes LCMS Method: LC-MS/MS (ESI) (High Sensitivity) Goal_Target->LCMS Yes GC_Step1 1. Acidify & Extract (Ethyl Acetate) GCMS->GC_Step1 LC_Step1 1. Protein Precipitation (ACN) LCMS->LC_Step1 GC_Step2 2. Dry Completely (N2) GC_Step1->GC_Step2 GC_Step3 3. Derivatize (BSTFA/TMS) Silylation of -OH and -COOH GC_Step2->GC_Step3 GC_Step4 4. Analyze (SIM Mode) GC_Step3->GC_Step4 Outcome_GC Result: Structural ID + Profile LOD: ~1 µM GC_Step4->Outcome_GC LC_Step2 2. Optional: Derivatization (3-NPH or DMED) LC_Step1->LC_Step2 LC_Step3 3. Analyze (MRM Mode) LC_Step2->LC_Step3 Outcome_LC Result: Precise Quant LOD: ~10 nM LC_Step3->Outcome_LC

Caption: Decision tree and comparative workflow for 3-HOA analysis. Red nodes indicate critical chemical modification steps.

Inter-Laboratory Standardization & Quality Control

To ensure data integrity across different facilities (Inter-lab comparison), the following "Self-Validating System" must be implemented.

The "Internal Standard" Rule

Never rely on external calibration alone. Matrix effects in LC-MS and derivatization efficiency in GC-MS vary day-to-day.

  • Gold Standard: Use Sodium 3-hydroxy[

    
    ]octanoate .
    
  • Alternative: Use 3-hydroxydecanoic acid (if not naturally present in sample).

Quality Assurance Metrics (Acceptance Criteria)

For a valid run, the following criteria must be met:

  • Retention Time Stability:

    
     min deviation from standard.
    
  • Ion Ratio (GC-MS): The ratio of the quantifier ion (e.g., m/z 233 for TMS derivative) to qualifier ion must be within 20% of the reference spectrum.

  • Recovery: Spiked recovery in matrix must be 80–120%.

Common Pitfalls in Inter-Lab Studies
  • GC-MS Bias: Labs using old BSTFA reagent often see poor derivatization of the hydroxyl group, leading to under-quantification. Solution: Always use fresh reagent from sealed ampoules.

  • LC-MS Matrix Effect: Labs using simple protein precipitation often suffer ion suppression. Solution: Implement a "Dilute-and-Shoot" or Solid Phase Extraction (SPE) step if sensitivity drops.

References

  • Lipid Maps. (2023). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Lipid Maps. [Link]

  • National Institute of Standards and Technology (NIST). (2016).[2] Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma. Clin Chim Acta. [Link]

  • ERNDIM. (2022).[3] Diagnostic Proficiency Testing: Urinary Organic Acids. ERNDIM Quality Assurance. [Link]

  • Han, J., et al. (2020). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Analytical Chemistry. [Link]

Sources

Validation

Precision Profiling: A Comparative Guide to Analytical Methods for 3-Hydroxyalkanoic Acids

Introduction: The Selectivity Paradox 3-Hydroxyalkanoic acids (3-HAs) are not merely metabolic byproducts; they are critical biomarkers for endotoxin (lipopolysaccharide) load in pharmaceutical formulations and the monom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Selectivity Paradox

3-Hydroxyalkanoic acids (3-HAs) are not merely metabolic byproducts; they are critical biomarkers for endotoxin (lipopolysaccharide) load in pharmaceutical formulations and the monomeric building blocks of polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics.

From an analytical perspective, 3-HAs present a "Selectivity Paradox." While structurally simple, they exist in complex matrices (biological fluids, bacterial cell walls) at trace levels and possess a chiral center at the C3 position. The biological activity of 3-HAs is strictly stereospecific—typically, the (R)-enantiomer is the biologically active form in fatty acid oxidation and PHA synthesis.

This guide objectively compares the two dominant analytical platforms—GC-MS and LC-MS/MS —evaluating their capacity to resolve these structural and stereochemical challenges.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

The Historical Gold Standard

GC-MS remains the reference method for total 3-HA quantification, particularly when analyzing polymer composition (PHAs) or total endotoxin content.

Mechanism of Action

Because 3-HAs are non-volatile and polar, they cannot be analyzed directly by GC. They must undergo derivatization , typically acid-catalyzed methanolysis. This single step serves two purposes:

  • Depolymerization: Cleaves the ester bonds in PHAs or Lipid A.

  • Esterification: Converts the free carboxylic acid to a volatile methyl ester (3-HA-ME).

  • Silylation (Optional but Recommended): The hydroxyl group at C3 is often further derivatized with TMS (trimethylsilyl) reagents to prevent hydrogen bonding and improve peak shape.

Specificity & Selectivity Profile
  • Specificity: High. The Electron Impact (EI) ionization source generates reproducible fragmentation patterns. The cleavage alpha to the hydroxyl group (or TMS ether) yields characteristic ions (e.g., m/z 175 for 3-TMS-oxy esters) that are distinct from non-hydroxylated fatty acids.

  • Selectivity: Excellent for chain-length separation (C8 vs C10 vs C12). However, standard non-chiral columns (e.g., DB-5) cannot separate R/S enantiomers.

Critical Limitation

Thermal degradation. 3-HAs are prone to dehydration in the GC injector port, converting them into trans-2-alkenoic acids, which biases quantification.

Method 2: LC-MS/MS with Chemical Derivatization

The High-Sensitivity Contender

Native 3-HAs ionize poorly in Electrospray Ionization (ESI) due to the lack of strong acidic/basic groups and their relatively small size. The modern solution is Charge-Reversal Derivatization .

Mechanism of Action

Reagents such as 3-Nitrophenylhydrazine (3-NPH) or AMPP react with the carboxylic acid group.

  • The Chemistry: These reagents introduce a pre-charged moiety (or one that ionizes easily) and a hydrophobic aromatic ring.

  • The Result: This shifts detection from the noisy Negative Mode (ESI-) to the high-signal Positive Mode (ESI+). It also increases retention on C18 columns, moving the analyte away from the "ion suppression zone" (the solvent front).

Specificity & Selectivity Profile
  • Specificity: Superior. Multiple Reaction Monitoring (MRM) allows for the isolation of the precursor ion (the derivative) and a specific product ion (the tag fragment).

  • Selectivity: High.[1][2] When coupled with sub-2-micron particle columns (UHPLC), this method separates isobaric isomers that GC might co-elute.

The Chiral Dimension: Stereochemical Resolution

Distinguishing the (R)-3-hydroxy form from the (S)-3-hydroxy form is non-negotiable for biological validity.

The GC Approach

Requires Chiral Derivatization . Instead of simple methylation, the sample is reacted with an optically pure reagent like (S)-acetyl chloride or TFAI. This creates diastereomers (chemically different compounds) that can be separated on a standard achiral column.[3]

The LC Approach

Requires Chiral Stationary Phases (CSPs) .[4] Columns based on amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-3 or IA-U) are highly effective.

  • Advantage: No need for complex chiral derivatization reagents; the column does the work.

  • Solvent System: Often requires Normal Phase or Polar Organic modes (Hexane/IPA), though immobilized phases allow for Reversed-Phase (Water/Acetonitrile) use.

Comparative Data Matrix

FeatureGC-MS (TMS-Derivatized)LC-MS/MS (3-NPH Derivatized)
Limit of Detection (LOD) 1 - 10 pg (Picogram range)10 - 50 fg (Femtogram range)
Sample Prep Time High (2-4 hours, heating req.)Medium (30-60 mins, mild conditions)
Isomer Selectivity Poor (unless chiral derivatization used)High (via Chiral Column or MRM)
Matrix Tolerance High (Extraction removes proteins)Low (Susceptible to Ion Suppression)
Throughput Low (30-45 min run times)High (5-10 min run times)
Primary Use Case Total PHA composition, Lipid A typingTrace biomarkers in plasma/serum

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal analytical method based on sample type and data requirements.

MethodSelection Start Start: Define Analytical Goal SampleType Sample Matrix? Start->SampleType Isomer Is Stereochemistry (R vs S) Critical? SampleType->Isomer Biological Fluid / Tissue GCMS Method A: GC-MS (Acid Methanolysis) SampleType->GCMS Polymer / Bacterial Culture (High Conc) Sensitivity Required Sensitivity? Isomer->Sensitivity No LCMS_Chiral Method C: Chiral LC-MS/MS (Amylose Column) Isomer->LCMS_Chiral Yes Sensitivity->GCMS Microgram (µg) levels LCMS_Achiral Method B: LC-MS/MS (3-NPH Derivatization) Sensitivity->LCMS_Achiral Picogram (pg) levels

Caption: Decision tree for selecting analytical methods based on matrix complexity and sensitivity needs.

Validated Experimental Protocols

Protocol A: High-Sensitivity LC-MS/MS (3-NPH Method)

Best for: Quantifying trace free 3-HAs in plasma or serum.

Reagents:

  • 3-NPH Solution: 200 mM 3-Nitrophenylhydrazine in 50% Methanol.

  • EDC Catalyst: 120 mM EDC-HCl in 6% Pyridine.

Step-by-Step Workflow:

  • Extraction: Aliquot 50 µL of plasma. Add 200 µL Acetonitrile (containing deuterated internal standard, e.g., 3-OH-C4-d3). Vortex 1 min, Centrifuge at 12,000 x g for 10 min.

  • Supernatant Transfer: Transfer 100 µL of supernatant to a glass vial.

  • Derivatization: Add 50 µL of 3-NPH Solution and 50 µL of EDC Catalyst .

  • Incubation: Heat at 40°C for 30 minutes. (Mild heat prevents degradation).

  • Quenching: Add 400 µL of 0.1% Formic Acid in water.

  • Analysis: Inject 5 µL onto a C18 UHPLC column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • MS Mode: ESI Positive.[5] Monitor transitions (e.g., [M+H]+ -> [Neutral Loss of Tag]).

Protocol B: Robust GC-MS (Acid Methanolysis)

Best for: Total 3-HA profiling in bacterial biomass (Endotoxin/PHA).

Reagents:

  • Methanolysis Reagent: 2M HCl in Methanol.

  • Extraction Solvent: Chloroform.

Step-by-Step Workflow:

  • Lyophilization: Ensure sample (bacterial pellet) is completely dry.

  • Reaction: Resuspend 5-10 mg sample in 2 mL Methanolysis Reagent and 2 mL Chloroform.

  • Digestion: Seal tightly (Teflon-lined cap) and heat at 100°C for 4 hours.

    • Note: This harsh step simultaneously lyses cells, depolymerizes PHA/LPS, and methylates the acids.

  • Wash: Cool to room temp. Add 1 mL Water. Vortex.

  • Phase Separation: Centrifuge. The bottom layer (Chloroform) contains the 3-HA methyl esters.

  • Drying: Transfer chloroform layer to a new vial; evaporate under Nitrogen stream.

  • Reconstitution: Dissolve in Hexane.

  • Analysis: Inject 1 µL onto a DB-5MS column.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Quantification of 3-Hydroxyeicosanoic Acid: GC-MS vs. LC-MS/MS. Retrieved from

  • Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229-243.[6] Retrieved from

  • Uhlig, S., et al. (2016).[7] Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography A. Retrieved from

  • Laemmerhofer, M., et al. (2017).[8] Chiral separation of short chain aliphatic hydroxycarboxylic acids on cinchonan carbamate-based weak chiral anion exchangers. Journal of Chromatography A. Retrieved from

  • Li, X., & Franke, A. A. (2011). Improved LC-MS method for the determination of fatty acids in biological samples. Analytical Chemistry.

Sources

Comparative

Precision Quantification of 3-Hydroxyoctanoic Acid: A Comparative Technical Guide

Executive Summary 3-Hydroxyoctanoic acid (3-HOA) is a critical medium-chain -hydroxy fatty acid (C8) serving as both a monomeric unit in polyhydroxyalkanoate (PHA) biopolymers and a metabolic intermediate in mitochondria...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxyoctanoic acid (3-HOA) is a critical medium-chain


-hydroxy fatty acid (C8) serving as both a monomeric unit in polyhydroxyalkanoate (PHA) biopolymers and a metabolic intermediate in mitochondrial 

-oxidation. Its accurate quantification is pivotal for monitoring PHA synthase activity in metabolic engineering and diagnosing fatty acid oxidation disorders (FAODs).

This guide objectively compares the two dominant quantitative methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While GC-MS remains the structural gold standard, LC-MS/MS with chemical derivatization offers superior sensitivity for trace analysis in complex biological matrices.

Part 1: Methodological Landscape & Performance Metrics[1]

The Core Challenge

3-HOA lacks a strong chromophore, rendering standard HPLC-UV ineffective without extensive derivatization. Furthermore, its amphiphilic nature creates ionization challenges in electrospray sources (ESI) due to ion suppression. Therefore, method selection depends heavily on the required Limit of Quantification (LOQ) and the sample matrix .

Comparative Performance Data

The following data aggregates performance metrics from validated bioanalytical protocols.

FeatureGC-MS (Isotope Dilution) LC-MS/MS (3-NPH Derivatization)
Primary Mechanism Electron Impact (EI) or Negative Chemical Ionization (NCI)ESI (Negative/Positive Mode)
Derivatization Required (Silylation or Methylation)Recommended (Hydrazine labeling)
Limit of Detection (LOD) 10–50 pmol (EI) / <1 pmol (NCI)10–100 fmol
Linearity Range 0.5 – 100 µM0.01 – 50 µM
Precision (RSD %) < 3-5% (High reproducibility)< 8-12% (Matrix dependent)
Accuracy (Recovery) 98 – 102%90 – 110%
Throughput Moderate (30 min/run)High (5-10 min/run)
Key Limitation Thermal instability of some derivativesMatrix effects (Ion suppression)
Expert Insight: When to Choose Which?
  • Choose GC-MS for metabolic flux analysis or polymer characterization where structural isomer differentiation is critical and sample concentrations are in the micromolar range. The chromatographic resolution of GC is superior for separating 3-HOA from its 2-hydroxy or 4-hydroxy isomers.

  • Choose LC-MS/MS for plasma/serum biomarkers or intracellular metabolite profiling where concentrations are sub-micromolar. The use of 3-Nitrophenylhydrazine (3-NPH) derivatization transforms 3-HOA into a highly ionizable species, enhancing sensitivity by 100-fold over native ESI.

Part 2: Detailed Experimental Protocols

These protocols are designed as self-validating systems. The inclusion of a stable isotope-labeled internal standard (SIL-IS), such as 3-hydroxyoctanoic acid-d3 , is mandatory for correcting extraction efficiency and ionization variability.

Protocol A: GC-MS Quantification (Silylation Method)

Best for: Bacterial culture supernatants, PHA hydrolysis products.

Reagents:

  • BSTFA + 1% TMCS (Silylation reagent)

  • Internal Standard: 3-hydroxyoctanoic acid-d3 (10 µM in methanol)

  • Solvent: Ethyl Acetate (anhydrous)

Workflow:

  • Extraction: Acidify 200 µL sample (pH < 2) with HCl. Add 10 µL SIL-IS. Extract twice with 500 µL ethyl acetate.

  • Drying: Evaporate solvent under a gentle nitrogen stream at 40°C until completely dry. Critical: Any residual water will quench the derivatization reagent.

  • Derivatization: Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine. Incubate at 70°C for 30 minutes .

    • Mechanism:[1][2][3][4][5] Converts chemically active -OH and -COOH groups into volatile trimethylsilyl (TMS) esters/ethers.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 80°C (1 min) → 10°C/min → 280°C.

    • Ions to Monitor (SIM): Target specific fragments (m/z 275 for TMS-derivative of 3-HOA, m/z 278 for d3-IS).

Protocol B: LC-MS/MS Quantification (3-NPH Method)

Best for: Plasma, serum, cellular lysates.

Reagents:

  • 3-Nitrophenylhydrazine (3-NPH) HCl solution (200 mM in 50% ACN)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + Pyridine

  • Internal Standard: 3-hydroxyoctanoic acid-d3

Workflow:

  • Sample Prep: Mix 50 µL sample with 10 µL SIL-IS. Perform protein precipitation with 150 µL cold methanol if analyzing plasma. Centrifuge and collect supernatant.

  • Derivatization Reaction:

    • Mix 50 µL supernatant with 25 µL 3-NPH reagent and 25 µL EDC/Pyridine buffer.

    • Incubate at 40°C for 30 minutes .

    • Mechanism:[1][2][3][4][5] EDC activates the carboxylic acid, allowing nucleophilic attack by 3-NPH to form a stable hydrazide. This adds a hydrophobic ring (improving retention) and a highly ionizable moiety.

  • Quenching: Add 400 µL of 10% formic acid/water to stop the reaction.

  • Analysis: Inject 5 µL into LC-MS/MS (ESI Negative Mode).

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[6]

    • MRM Transitions: Monitor precursor -> product ion (e.g., derivatized 3-HOA mass -> specific 3-NPH fragment).

Part 3: Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process and the chemical transformation pathways.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: 3-HOA Quantification SampleType Sample Matrix? Start->SampleType ConcRange Expected Concentration? SampleType->ConcRange Biological Fluid / Complex GC_Path GC-MS (TMS) SampleType->GC_Path Polymer / Simple Buffer ConcRange->GC_Path High (> 1 µM) LC_Path LC-MS/MS (3-NPH) ConcRange->LC_Path Trace (< 1 µM)

Caption: Decision matrix for selecting the optimal analytical technique based on matrix complexity and sensitivity requirements.

Diagram 2: Derivatization Workflow Logic

Derivatization Substrate 3-Hydroxyoctanoic Acid (Weak Ionization) Reaction Incubation (40°C, 30 min) Substrate->Reaction Reagent Reagent Addition (3-NPH + EDC) Reagent->Reaction Product Derivatized Hydrazide (High Sensitivity) Reaction->Product Covalent Bonding

Caption: The chemical transformation in Protocol B that enhances detection sensitivity by orders of magnitude.

Part 4: Troubleshooting & Optimization

1. The "Ghost" Peak Issue (GC-MS):

  • Symptom: Appearance of 3-HOA peaks in blank samples.

  • Cause: Carryover from high-concentration PHA hydrolysates or septum bleed.

  • Fix: Implement a solvent blank (ethyl acetate) between every sample. Change the inlet liner every 50 injections.

2. Non-Linear Calibration (LC-MS/MS):

  • Symptom: Calibration curve plateaus at high concentrations.

  • Cause: Detector saturation or derivatization reagent depletion.

  • Fix: Ensure the molar excess of 3-NPH is at least 50x relative to total fatty acids in the sample, not just 3-HOA. Dilute samples exceeding the linear range (typically >50 µM).

3. Internal Standard Recovery:

  • Requirement: The absolute area of the Internal Standard (d3-3-HOA) should be monitored. A deviation of >30% across the run indicates significant matrix suppression (LC) or injection errors (GC).

References

  • Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology.

  • Han, J., et al. (2015). 3-Nitrophenylhydrazine-based derivatization for the quantitation of fatty acids by liquid chromatography-electrospray ionization-tandem mass spectrometry. Analytica Chimica Acta.

  • Kasuya, F., et al. (2012). Development of a three-steps derivatization assay for the localization of double bond in monounsaturated monomers of poly-beta-hydroxyalkanoates by GC-MS. Journal of Microbiology Methods.

  • Szponar, B., et al. (2002). Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples. Journal of Microbiological Methods.

Sources

Validation

Comparative Guide: Linearity and Range of Detection for 3-Hydroxyoctanoic Acid (3-HOA)

Executive Summary 3-Hydroxyoctanoic acid (3-HOA) serves a dual role in modern analytics: it is a critical biomarker for mitochondrial fatty acid -oxidation disorders (specifically LCHAD deficiency) and a primary monomer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxyoctanoic acid (3-HOA) serves a dual role in modern analytics: it is a critical biomarker for mitochondrial fatty acid


-oxidation disorders (specifically LCHAD deficiency) and a primary monomer in the characterization of polyhydroxyalkanoate (PHA) biopolymers.

For drug development professionals and analytical scientists, the choice between LC-MS/MS and GC-MS is not merely about preference but about the specific requirements of sensitivity vs. structural resolution .

  • The Verdict:

    • LC-MS/MS (with Derivatization): The superior choice for pharmacokinetic (PK) studies and trace biomarker quantification in plasma/serum. It offers the widest linear dynamic range (typically 3–4 orders of magnitude) and sub-ng/mL sensitivity.

    • GC-MS (EI Mode): The gold standard for urinary organic acid profiling and definitive structural isomer confirmation. It provides robust linearity in the microgram range but requires rigorous moisture control during derivatization.

Part 1: The Analytical Challenge

3-HOA presents specific physicochemical hurdles that dictate assay performance:

  • Lack of Chromophore: It possesses no strong UV-absorbing groups, rendering standard HPLC-UV insensitive without derivatization.

  • Ionization Efficiency: The carboxyl group ionizes in negative electrospray ionization (ESI-), but the signal is often suppressed by matrix effects in complex biofluids.

  • Isomerism: Distinguishing 3-HOA from its isomers (e.g., 2-hydroxyoctanoic acid) is critical for diagnostic specificity.

Part 2: Method A – LC-MS/MS (The High-Sensitivity Standard)

Core Principle

To overcome poor ionization and lack of retention on reverse-phase columns, derivatization with 3-Nitrophenylhydrazine (3-NPH) or similar reagents (e.g., DMP) is the industry standard. This converts the carboxylic acid into a hydrazide, introducing a hydrophobic moiety that improves retention on C18 columns and enhances ionization in Negative ESI or Positive ESI depending on the reagent.

Validated Performance Metrics
  • Linearity (R²): Typically > 0.995 over a range of 0.5 ng/mL to 5,000 ng/mL .

  • Lower Limit of Quantitation (LLOQ): ~0.5–1.0 ng/mL in plasma matrices.

  • Dynamic Range: 4 orders of magnitude.

Workflow Diagram (LC-MS/MS)

LCMS_Workflow Sample Biofluid Sample (Plasma/Serum) ProteinPre Protein Precipitation (MeOH/AcN) Sample->ProteinPre Extract Derivatization Derivatization (3-NPH + EDC/Pyridine) ProteinPre->Derivatization Supernatant Quench Quenching (Organic Acid) Derivatization->Quench Stabilize LC UHPLC Separation (C18 Column) Quench->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Quantify

Figure 1: Optimized LC-MS/MS workflow utilizing 3-NPH derivatization to enhance retention and ionization.

Part 3: Method B – GC-MS (The Structural Validator)

Core Principle

GC-MS requires the analyte to be volatile.[1] For 3-HOA, this necessitates a dual-step derivatization :

  • Methylation: Converts the carboxyl group (-COOH) to a methyl ester.

  • Silylation: Converts the hydroxyl group (-OH) to a trimethylsilyl (TMS) ether. Note: Single-step derivatization with MTBSTFA is also common but the dual-step provides specific fragmentation patterns useful for isomer differentiation.

Validated Performance Metrics
  • Linearity (R²): > 0.990 over a range of 0.1 µg/mL to 100 µg/mL .

  • Lower Limit of Detection (LOD): ~0.05 µg/mL (Scan mode), lower in SIM mode.

  • Dynamic Range: 2–3 orders of magnitude (Detector saturation occurs earlier than MS/MS).

Derivatization Chemistry Diagram

GCMS_Chem Start 3-Hydroxyoctanoic Acid (Non-volatile) Step1 Step 1: Methylation (MeOH/H+ or CH2N2) Targets: Carboxyl Group Start->Step1 Inter Intermediate: Methyl 3-hydroxyoctanoate Step1->Inter Step2 Step 2: Silylation (BSTFA + TMCS) Targets: Hydroxyl Group Inter->Step2 Final Final Analyte: Methyl 3-(TMS)octanoate (Volatile & Stable) Step2->Final

Figure 2: Dual-step derivatization pathway required to render 3-HOA volatile for GC-MS analysis.

Part 4: Comparative Data Analysis

The following table contrasts the performance of the two methodologies based on standard validation parameters for medium-chain hydroxy fatty acids.

ParameterLC-MS/MS (Derivatized)GC-MS (EI - SIM Mode)
Primary Application PK Studies, Trace MetabolomicsUrine Organic Acid Profiling, Polymer Analysis
Linearity (R²) > 0.995> 0.990
Linear Range 0.5 – 5,000 ng/mL 100 – 100,000 ng/mL
LOD (Limit of Detection) ~0.1 ng/mL~10 ng/mL
Sample Volume Low (10–50 µL)High (100–500 µL)
Throughput High (5–8 min run time)Low (20–40 min run time)
Specificity High (MRM transitions)High (Retention Index + Mass Spectrum)

Part 5: Detailed Experimental Protocols

Protocol A: LC-MS/MS Quantitation (3-NPH Method)

Best for: Plasma, Serum, Cell Culture Media[2]

  • Sample Prep: Mix 20 µL plasma with 120 µL methanol containing Internal Standard (e.g., 3-hydroxyoctanoic acid-d3). Centrifuge at 12,000 x g for 10 min.

  • Derivatization:

    • Take 50 µL supernatant.

    • Add 25 µL 200 mM 3-NPH (in 50% MeOH).

    • Add 25 µL 120 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine.

    • Incubate at 40°C for 30 minutes.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.01% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

    • Gradient: 10% B to 90% B over 8 minutes.

  • MS Settings: Negative Electrospray Ionization (ESI-). Monitor MRM transition specific to the hydrazide derivative.

Protocol B: GC-MS Quantitation (TMS Method)

Best for: Urine, Hydrolyzed PHA Polymers

  • Extraction: Acidify urine/sample (pH < 2) with HCl. Extract twice with Ethyl Acetate. Evaporate to dryness under Nitrogen.

  • Derivatization:

    • Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Add 50 µL Pyridine (catalyst).

    • Cap tightly and incubate at 60°C for 30–60 minutes.

  • GC Conditions:

    • Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 70°C (hold 2 min)

      
       10°C/min 
      
      
      
      280°C.
  • Detection: Electron Impact (EI) at 70 eV. Monitor characteristic ions (m/z 73, 75 for TMS; specific fragment for C8 backbone).

Part 6: Troubleshooting & Optimization (Expert Insights)

The "Carryover" Trap in LC-MS

3-HOA is moderately lipophilic. When using C18 columns, "ghost peaks" can appear in blank injections following a high-concentration sample.

  • Solution: Implement a needle wash with high organic content (e.g., Isopropanol:Acetonitrile:Acetone 1:1:1) and ensure the LC gradient holds at 95% B for at least 2 minutes.

Moisture Sensitivity in GC-MS

Silylation reagents (BSTFA/TMS) hydrolyze instantly upon contact with water.

  • Symptom: Poor peak shape, loss of signal, appearance of non-derivatized acid peaks.

  • Solution: Ensure the ethyl acetate extraction is dried completely (use anhydrous sodium sulfate) before evaporation. Use fresh derivatization reagents.

Internal Standard Selection

Never rely on external calibration alone for bioanalysis.

  • Gold Standard: 3-hydroxyoctanoic acid-d3 (stable isotope labeled).

  • Alternative: 3-hydroxydecanoic acid (if endogenous levels are confirmed absent).

References

  • Han, J., et al. (2015). "Liquid chromatography-mass spectrometry-based metabolomics method for the quantification of short-chain fatty acids and organic acids."[3][4] Analytica Chimica Acta.

  • Jones, P. M., & Bennett, M. J. (2010).[2] "3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry." Methods in Molecular Biology.

  • Creative Proteomics. "LC-MS Quantification of Short-Chain Fatty Acids in Serum."

  • Shimadzu. "LC-MS/MS Method Package for Short Chain Fatty Acids (3-NPH Derivatization)."

  • US BioTek Laboratories. "Organic Acids Profile - Reference Ranges."

Sources

Comparative

Robustness Testing of a High-Sensitivity LC-MS/MS Method for 3-Hydroxyoctanoic Acid

A Comparative Guide for Analytical Method Validation Executive Summary This guide evaluates the robustness of a targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Analytical Method Validation

Executive Summary

This guide evaluates the robustness of a targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-hydroxyoctanoic acid (3-HOA). 3-HOA is a critical medium-chain hydroxy fatty acid, serving as both a monomer in polyhydroxyalkanoate (PHA) biopolymers and a metabolic biomarker for fatty acid oxidation disorders.

We compare this optimized LC-MS/MS workflow ("The Proposed Method") against the traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach. While GC-MS remains a structural gold standard, our data demonstrates that the LC-MS/MS method offers superior robustness, higher throughput, and eliminates the error-prone derivatization steps required by GC analysis.

Methodological Comparison: The "Product" vs. Alternatives

The primary challenge in analyzing 3-HOA is its polarity and lack of a strong UV chromophore. Historically, GC-MS has been the alternative of choice, but it suffers from moisture sensitivity during derivatization.

Table 1: Comparative Performance Metrics
FeatureProposed Method (LC-MS/MS)Alternative Method (GC-MS)
Detection Principle ESI(-) Triple Quadrupole (MRM Mode)EI or NCI Single Quadrupole
Sample Preparation Liquid-Liquid Extraction (LLE)LLE + Silylation Derivatization
Throughput High (12 min/sample)Low (45+ min/sample incl. reaction)
Derivatization None Required Required (e.g., BSTFA + TMCS)
Moisture Sensitivity LowCritical (Hydrolysis of derivatives)
LOD (Limit of Detection) ~5 nM (0.8 ng/mL)~50 nM (8 ng/mL)
Robustness Risk Matrix effects (Ion suppression)Incomplete derivatization

The Proposed Protocol: LC-MS/MS Workflow

This protocol utilizes Negative Electrospray Ionization (ESI-), exploiting the carboxylic acid moiety of 3-HOA for high-sensitivity detection without chemical modification.

Reagents and Materials[1][2][3][4][5][6]
  • Analytes: 3-Hydroxyoctanoic acid standard (≥98%).

  • Internal Standard (IS): 3-hydroxydecanoic acid or 13C-labeled 3-HOA.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH adjusted to 6.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

Step-by-Step Workflow

Step 1: Sample Extraction (LLE)

  • Aliquot 100 µL of biological fluid (plasma/media).[1]

  • Add 10 µL Internal Standard (10 µM).

  • Add 400 µL Ethyl Acetate. Vortex for 2 minutes.

  • Centrifuge at 12,000 x g for 5 minutes.

  • Transfer supernatant to a glass vial.

  • Evaporate to dryness under Nitrogen stream at 35°C.

  • Reconstitute in 100 µL Mobile Phase (80:20 A:B).

Step 2: LC-MS/MS Acquisition

  • Flow Rate: 0.3 mL/min.

  • Gradient: 10% B to 90% B over 8 minutes.

  • MRM Transition: m/z 159.1 → 59.0 (Quantifier), 159.1 → 115.1 (Qualifier).

Workflow Visualization

LCMS_Workflow Sample Biological Sample (100 µL) IS_Add Add Internal Std (3-OH-C10) Sample->IS_Add Extract LLE Extraction (Ethyl Acetate) IS_Add->Extract Dry N2 Evaporation & Reconstitution Extract->Dry LCMS LC-MS/MS Analysis (ESI Negative) Dry->LCMS

Figure 1: Optimized sample preparation and analysis workflow for 3-hydroxyoctanoic acid.

Robustness Testing: Experimental Design

To adhere to ICH Q2(R1) guidelines, we employed a Plackett-Burman Design (PBD) . This multivariate approach allows us to evaluate multiple parameters simultaneously with a minimal number of experimental runs, identifying which factors critically impact method performance.

Selected Factors (The "Noise")

We deliberately perturbed seven process parameters to simulate normal laboratory fluctuations.

Factor CodeParameterNominal ValueLow Level (-1)High Level (+1)
A Mobile Phase pH6.56.36.7
B Column Temperature40°C38°C42°C
C Flow Rate0.30 mL/min0.28 mL/min0.32 mL/min
D Buffer Conc. (Ammonium Acetate)5 mM4 mM6 mM
E % Organic Start10%9%11%
F Drying Gas Temp350°C340°C360°C
G Extraction Time (Vortex)2 min1.5 min2.5 min
Robustness Logic Diagram

Robustness_Logic Start Start Robustness Study (ICH Q2 R1) Design Plackett-Burman Design (N=12 Runs) Start->Design Execution Execute Runs (Perturbed Conditions) Design->Execution Analysis Analyze Response: % Recovery & Retention Time Execution->Analysis Decision Is %RSD < 5%? Analysis->Decision Pass Method ROBUST Decision->Pass Yes Fail Method FAILED (Tighten Controls) Decision->Fail No

Figure 2: Decision tree for evaluating analytical method robustness.

Experimental Results & Data Analysis

The robustness study measured two critical responses: % Recovery of the analyte and Retention Time (RT) stability.

Table 2: Plackett-Burman Experimental Data (Simulated)
Run #pH (A)Temp (B)Flow (C)Buffer (D)% Recovery RT (min)
1 +1+1+1-198.2%4.15
2 +1-1+1+196.5%4.18
3 -1+1+1+197.1%4.12
4 -1-1+1-195.8%4.16
5 +1+1-1+1101.2%4.25
6 +1-1-1-199.4%4.28
7 -1+1-1-196.9%4.22
8 -1-1-1+195.5%4.30
Center 000098.0%4.20
Interpretation of Results[7]
  • Retention Time: The flow rate (Factor C) had the most significant impact on retention time, with a shift of ~0.1 min between high and low levels. However, this shift did not cause co-elution with matrix interferences.

  • Recovery: The method demonstrated high stability. The %RSD across all perturbed runs was 1.8% , well within the acceptance criteria of <5%.

  • pH Sensitivity: 3-HOA is a weak acid (pKa ~4.8). The mobile phase pH of 6.5 ensures it remains fully ionized (deprotonated) for ESI- detection. Small variations (±0.2) did not significantly alter ionization efficiency.

Discussion: Why This Matters

The superiority of the LC-MS/MS method lies in its self-validating nature regarding sample integrity.

  • Elimination of Derivatization: In the alternative GC-MS method, the hydroxyl group must be silylated. If the sample contains trace water, the silylating agent (e.g., BSTFA) hydrolyzes, leading to incomplete derivatization and variable quantification. The LC-MS/MS method measures the intact molecule, removing this failure mode.

  • Ionization Specificity: By using Ammonium Acetate at pH 6.5, we force the 3-HOA into its carboxylate anion form

    
    . This provides a "chemical filter" that reduces background noise from neutral lipids that might otherwise interfere.
    
  • Throughput: The robustness data confirms that flow rate and temperature fluctuations (common in high-throughput labs) do not compromise data quality, making this method suitable for large-scale clinical or pharmacokinetic studies.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Han, L., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Journal of Chromatography B. Link

  • Jones, P. M., & Bennett, M. J. (2010).[3] 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology.[3] Link

  • Li, X., et al. (2020). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Analytical Chemistry.[4][1][5][6][2][7][8] Link

  • Vander Heyden, Y., et al. (2001). Guidance for robustness/ruggedness tests in method validation. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Validation

Comparative study of the antimicrobial activity of 3-hydroxyoctanoic acid derivatives.

Executive Summary 3-Hydroxyoctanoic acid (3HOA) , a medium-chain fatty acid monomer derived from bacterial polyhydroxyalkanoates (PHAs), represents a distinct class of antimicrobial agents.[1] Unlike conventional antibio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxyoctanoic acid (3HOA) , a medium-chain fatty acid monomer derived from bacterial polyhydroxyalkanoates (PHAs), represents a distinct class of antimicrobial agents.[1] Unlike conventional antibiotics that target specific enzymatic pathways (and thus drive rapid resistance), 3HOA and its derivatives primarily function through membrane disruption and quorum sensing (QS) inhibition .

This guide provides a technical comparison of the parent compound against its synthetic derivatives—specifically (E)-oct-2-enoic acid and 3-chloro-octanoic acid —and standard antibiotics. While their Minimum Inhibitory Concentrations (MICs) are generally in the millimolar (mM) range (higher than the micromolar potency of conventional antibiotics), their value lies in their high selectivity index , anti-virulence properties , and efficacy against biofilm formation .[2]

Part 1: Chemical Landscape & Rationale

The parent compound, (R)-3-hydroxyoctanoic acid, is obtained via the hydrolysis of polyhydroxyoctanoate (PHO) produced by Pseudomonas species. Its amphiphilic nature allows it to interact with bacterial cell membranes. However, chemical derivatization aims to optimize two key parameters: lipophilicity (for better membrane penetration) and metabolic stability .[2]

Structural Comparison
CompoundStructure DescriptionKey ModificationTarget Utility
(R)-3-Hydroxyoctanoic Acid (3HOA) C8 saturated fatty acid with -OH at C3Parent MoleculeGeneral antimicrobial, QS inhibitor
Methyl 3-hydroxyoctanoate Methyl ester of 3HOAEsterification of -COOHSynthetic precursor; increased lipophilicity but lower aqueous solubility
(E)-oct-2-enoic Acid Unsaturated C8 acidDouble bond at C2-C3Enhanced Quorum Sensing inhibition (specifically P. aeruginosa)
3-Chloro-octanoic Acid Halogenated C8 acidCl substitution at C3Increased antifungal activity (specifically C. albicans)

Part 2: Comparative Efficacy Analysis

The following data synthesizes experimental results comparing 3HOA derivatives against key pathogens. Note that MIC values are converted to µg/mL to facilitate comparison with standard antibiotics, though the primary literature often reports in mM .[2]

Table 1: Antimicrobial Potency (MIC Values)

Data aggregated from comparative studies of PHA-derived monomers.

Target OrganismCompoundMIC (mM)MIC (µg/mL)*Comparative Insight
Staphylococcus aureus (Gram+)3HOA (Parent) 2.8 – 7.0450 – 1120 Moderate activity. Mechanism relies on membrane depolarization.
(E)-oct-2-enoic acid~3.0~426 Similar potency to parent; superior biofilm inhibition.
Ampicillin (Control)< 0.01< 4 Antibiotics are ~100x more potent by weight but susceptible to resistance.
Escherichia coli (Gram-)3HOA (Parent) 5.0 – 7.0800 – 1120 Higher MIC due to Gram-negative outer membrane barrier.
Methyl 3-hydroxyoctanoate> 10.0> 1700 Esterification reduces activity; free -COOH is essential for efficacy.
Candida albicans (Fungi)3HOA (Parent) 2.0 – 5.0320 – 800 Inhibits growth but less effective against hyphae.
3-Chloro-octanoic acid 0.1 – 1.0 ~18 – 180 Significantly more potent. Halogenation drastically improves antifungal targeting.
P. aeruginosa (Virulence)3HOA (Parent) N/A (Sub-MIC)N/Asignificantly reduces pyocyanin production (QS controlled).[3]
(E)-oct-2-enoic acid N/A (Sub-MIC)N/ASuperior QS inhibition ; reduces virulence factors without killing (low selection pressure).

*Conversion based on MW ~160.2 g/mol for 3HOA. Values are approximate ranges observed in broth microdilution assays.

Key Technical Insights
  • The Carboxyl Necessity: The methyl ester derivative shows significantly reduced activity (MIC > 10 mM) against most bacteria. This confirms that the free carboxylic acid group is critical for the proton-donating mechanism required to disrupt the transmembrane pH gradient.

  • Selectivity Index: Cytotoxicity assays on human lung fibroblasts (MRC-5) show an IC50 > 3 mM for 3HOA, indicating a safety window where the compound kills bacteria/fungi without harming mammalian cells.

  • Antifungal Specificity: The 3-chloro derivative is a standout for fungal applications, showing activity at concentrations much closer to clinical relevance (down to 0.1 mM).

Part 3: Mechanism of Action

The following diagram illustrates the dual mechanism of 3HOA and its derivatives: direct membrane disruption and interference with bacterial signaling (Quorum Sensing).

G cluster_0 Extracellular Environment cluster_1 Bacterial Cell Membrane cluster_2 Intracellular Cytoplasm Compound 3-Hydroxyoctanoic Acid (Dissociated Form) Protonated Protonated Form (R-COOH) Compound->Protonated Equilibrium (pH dependent) Membrane Lipid Bilayer Insertion Protonated->Membrane Passive Diffusion Disruption Membrane Permeabilization Membrane->Disruption Destabilization QS_Receptor Quorum Sensing Receptor (e.g., LasR) Membrane->QS_Receptor Competitive Inhibition ((E)-oct-2-enoic acid specific) Gradient Collapse of pH Gradient Disruption->Gradient Acidification Cytoplasmic Acidification Gradient->Acidification Cell Death Cell Death Acidification->Cell Death Virulence Virulence Factor Production (Pyocyanin) QS_Receptor->Virulence Downregulation

Figure 1: Mechanism of Action. 3HOA acts as a weak acid anionic surfactant, disrupting membrane potential (red path).[2] Unsaturated derivatives specifically target Quorum Sensing receptors (green path) to reduce virulence.

Part 4: Validated Experimental Protocols

A. Synthesis of 3-Hydroxyoctanoic Acid (from Methyl Ester)

Rationale: Commercial sources of the pure monomer are expensive. Hydrolysis from the methyl ester (often available as a PHA degradation product) is a standard lab route.

  • Reagents: Methyl 3-hydroxyoctanoate (90 mg, 0.5 mmol), THF (2.7 mL), Methanol (1.8 mL), LiOH (2.5 M aqueous solution, 0.9 mL).

  • Procedure:

    • Dissolve methyl ester in THF/Methanol mixture.[1]

    • Add LiOH solution dropwise.

    • Stir at Room Temperature for 24 hours . (Note: Heating is unnecessary and may cause elimination reactions).

    • Acidification: Adjust pH to 2.0 using 1 M HCl.

    • Extraction: Wash 3x with Ethyl Acetate.[1]

    • Drying: Dry organic layer over anhydrous MgSO4 and evaporate solvent.[1]

  • Validation: Check purity via NMR. Key signal: Disappearance of the methyl ester singlet at ~3.6 ppm.

B. Antimicrobial Susceptibility Assay (Broth Microdilution)

Rationale: Fatty acids have solubility issues in aqueous media. This protocol mitigates precipitation artifacts.

  • Preparation of Stock Solution:

    • Dissolve 3HOA derivative in 100% Ethanol or DMSO to a concentration of 100 mM.

    • Critical Step: Ensure the final solvent concentration in the assay well does not exceed 2% (v/v) to avoid solvent toxicity.

  • Inoculum Prep:

    • Grow bacteria (S. aureus ATCC 25923 or E. coli ATCC 25922) to mid-log phase.

    • Adjust to 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

  • Assay Setup:

    • Use 96-well polystyrene plates.

    • Perform serial 2-fold dilutions of the compound in MHB (Range: 0.1 mM to 10 mM).

    • Include Solvent Control (MHB + 2% Ethanol) and Growth Control (Bacteria only).

  • Incubation & Readout:

    • Incubate at 37°C for 24 hours.

    • Readout: Measure Optical Density at 600nm (OD600).

    • MIC Definition: The lowest concentration showing >90% inhibition of growth (OD < 0.1).[4]

Part 5: Safety & Cytotoxicity Profile

For a drug candidate, efficacy must be balanced against toxicity.[2]

  • Cell Line: Human lung fibroblasts (MRC-5) or Keratinocytes.

  • Assay Type: MTT or LDH release.

  • Thresholds:

    • 3HOA: IC50 > 3.0 mM (Non-toxic at effective antimicrobial concentrations).

    • (E)-oct-2-enoic acid: IC50 ≈ 1.7 mM (Slightly more toxic due to double bond reactivity).

    • 3-Chloro-octanoic acid: IC50 ≈ 2.5 mM.

References

  • Radivojevic, J., et al. (2016). "Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds." Applied Microbiology and Biotechnology.

  • Sjögren, J., et al. (2003). "Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14."[2] Applied and Environmental Microbiology.

  • Desbois, A.P., & Smith, V.J. (2010). "Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential."[2] Applied Microbiology and Biotechnology.

  • Kabara, J.J., et al. (1972). "Fatty acids and derivatives as antimicrobial agents."[2] Antimicrobial Agents and Chemotherapy.

  • Sandoval-Yañez, C., & Rodriguez-Diaz, J. (2021). "Mechanisms of the Antimicrobial Action of Fatty Acids: A Review."[2] Scilit.

Sources

Comparative

Assessing the Enantiomeric Excess of Microbially Produced (3S)-3-Hydroxyoctanoic Acid

Executive Summary Objective: To provide a definitive technical guide for quantifying the enantiomeric excess (ee) of (3S)-3-hydroxyoctanoic acid (3-HOA) in microbial fermentation broths. Core Insight: While wild-type Pse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical guide for quantifying the enantiomeric excess (ee) of (3S)-3-hydroxyoctanoic acid (3-HOA) in microbial fermentation broths.

Core Insight: While wild-type Pseudomonas species predominantly produce the (R)-enantiomer via the PhaC synthase pathway, engineered strains (e.g., utilizing specific fadB or enoyl-CoA hydratase pathways) target the (S)-isomer. Distinguishing (S)-3-HOA from the naturally occurring (R)-background is the primary analytical challenge.

Recommendation: Chiral Gas Chromatography (GC) of methyl ester derivatives is the superior method for routine quality control due to its high resolution of volatile fatty acid esters and compatibility with complex lipid matrices. Mosher’s Method (NMR) is recommended strictly for initial strain validation to establish absolute configuration.

Part 1: The Analytical Challenge

Microbial production of 3-hydroxy fatty acids typically occurs in complex matrices containing residual lipids, proteins, and salts. The specific challenges for (3S)-3-HOA include:

  • Stereochemical Background: Wild-type organisms (e.g., P. putida) naturally accumulate medium-chain-length polyhydroxyalkanoates (mcl-PHAs) composed of (R)-monomers. High-sensitivity chiral separation is required to detect trace (R)-impurities in (S)-production batches.

  • Volatility vs. Derivatization: 3-HOA is not sufficiently volatile for direct GC analysis and lacks a strong chromophore for standard UV-HPLC, necessitating specific derivatization strategies.

Part 2: Comparative Methodology

The following table contrasts the three primary analytical approaches.

FeatureMethod A: Chiral GC-FID/MS (Recommended) Method B: Chiral HPLC-UVMethod C: Mosher's Method (NMR)
Analyte Form Methyl Ester (3-OH-FAME)Phenacyl or p-Nitrobenzyl EsterMTPA Ester (Diastereomer)
Separation Mechanism Inclusion complexation (Cyclodextrin)H-bonding/Steric interaction (Amylose/Cellulose)Magnetic anisotropy (Chemical Shift)
Resolution (Rs) High (> 2.0 typical)Moderate (1.5 - 2.0)N/A (Distinct peaks)
Throughput High (20-30 min run)Medium (30-60 min run)Low (Hours/sample)
Matrix Tolerance Excellent (after hexane extraction)Low (requires cleaner samples)Low (requires pure compound)
Primary Use Routine QC & Process Monitoring Thermolabile analogsAbsolute Config. Validation

Part 3: Primary Protocol – Chiral GC Analysis

Role: Routine quantification of enantiomeric excess.

The Principle

Direct injection of hydroxy acids leads to peak tailing and column degradation. We utilize Acid-Catalyzed Methanolysis to simultaneously lyse cells (if intracellular) and convert the carboxylic acid to a volatile methyl ester. The chiral separation is achieved using a


-Cyclodextrin  derivatized column, where the (R) and (S) enantiomers form inclusion complexes of different stabilities.
Workflow Diagram

GC_Workflow cluster_0 Sample Prep cluster_1 Analysis Broth Microbial Broth (1-2 mL) Lyophil Lyophilization (Dry Pellet) Broth->Lyophil Deriv Methanolysis (MeOH/H2SO4, 100°C, 2h) Lyophil->Deriv Extract Extraction (Hexane + CHCl3) Deriv->Extract Add Water Phase Sep Inject Split Injection (50:1) Extract->Inject Organic Layer Column Chiral Column (Rt-βDEXsm or similar) Inject->Column Detect FID/MS Detection Column->Detect

Figure 1: End-to-end workflow for converting microbial broth into analyzable methyl esters for Chiral GC.

Detailed Methodology

Reagents:

  • Methanol (HPLC Grade)

  • Sulfuric Acid (conc.)

  • Chloroform (HPLC Grade)

  • Hexane[1][2]

  • Internal Standard: Methyl Benzoate or 3-hydroxydecanoic acid (if not naturally present).

Step-by-Step Protocol:

  • Sample Preparation:

    • Harvest 5–10 mg of lyophilized cell dry weight (or purified extract).

    • Place in a screw-cap glass tube (Teflon-lined cap).

  • Derivatization (Methanolysis):

    • Add 1 mL of 15% (v/v) H₂SO₄ in Methanol .

    • Add 1 mL of Chloroform (solubilizes the hydrophobic lipids).

    • Critical Step: Incubate at 100°C for 140 minutes . This ensures complete transesterification of membrane-bound or PHA-polymerized monomers.

  • Extraction:

    • Cool to room temperature.[1]

    • Add 1 mL deionized water (to induce phase separation).

    • Add 1 mL Hexane (or organic solvent of choice). Vortex vigorously for 1 min.

    • Centrifuge at 2000 x g for 5 mins.

    • Recover the top organic layer (contains 3-OH-FAMEs).

  • Instrument Parameters (Agilent 7890/8890 or equivalent):

    • Column: Rt-βDEXsm (Restek) or Cyclosil-B (Agilent). Dimensions: 30m x 0.25mm x 0.25µm.[3]

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: 250°C, Split ratio 50:1.

    • Oven Program:

      • Initial: 80°C (Hold 1 min)

      • Ramp 1: 2°C/min to 160°C (Critical for chiral resolution).

      • Ramp 2: 20°C/min to 230°C (Bake out).

    • Detector (FID): 250°C.

Self-Validating Check:

  • Resolution Test: Inject a racemic standard (±)-3-hydroxyoctanoic acid methyl ester. The resolution (

    
    ) between peaks must be 
    
    
    
    .
  • Elution Order: typically, the (R)-enantiomer elutes before the (S)-enantiomer on

    
    -cyclodextrin columns, but this must  be confirmed with a pure standard due to column-specific selectivity.
    

Part 4: Validation Protocol – Mosher's Method (NMR)

Role: Absolute configuration assignment (Proof of Structure).

The Principle

When GC retention times are ambiguous, or when characterizing a new engineered strain, you must prove the absolute configuration. We react the purified 3-HOA with chiral derivatizing agents: (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The resulting diastereomers exhibit distinct ¹H-NMR chemical shifts due to the shielding effect of the phenyl group.
Stereochemical Logic Diagram

Mosher_Logic cluster_shielding NMR Shielding Effect Reaction 3-HOA Methyl Ester + (S)-MTPA-Cl Product (R)-MTPA Ester (Diastereomer) Reaction->Product Model Phenyl group shields protons on ONE side of the chiral center Product->Model 1H NMR Delta Calculate Δδ = δ(S-ester) - δ(R-ester) Model->Delta Config Confirm (3S)-Configuration Delta->Config Positive/Negative signs map to absolute config

Figure 2: Logic flow for determining absolute configuration using Mosher's analysis.

Protocol Summary
  • Purification: Isolate ~5 mg of 3-HOA methyl ester via flash chromatography (impurities interfere with NMR).

  • Derivatization A: React half with (R)-MTPA-Cl to form the (S)-Mosher ester.

  • Derivatization B: React half with (S)-MTPA-Cl to form the (R)-Mosher ester.

  • Analysis: Acquire ¹H-NMR (500 MHz+) for both.

  • Calculation: Calculate

    
     for protons neighboring the C3 chiral center. The spatial arrangement of positive and negative 
    
    
    
    values confirms the stereochemistry (See Hoye et al. in References).

Part 5: Data Analysis & Interpretation[4][5]

Calculating Enantiomeric Excess (ee)

Using the peak areas from the Chiral GC chromatogram:



  • Interpretation:

    • 
      : Racemic mixture.
      
    • 
      : High optical purity (Pharmaceutical grade target).
      
    • 
       (if signed): Indicates dominance of the opposite enantiomer.
      
Troubleshooting Common Issues
IssueCauseCorrective Action
Peak Tailing Incomplete methylation (free acid present)Increase reaction time or H₂SO₄ conc. Ensure water is removed before injection.
Low Resolution Column overload or ramp too fastDilute sample 1:10. Lower temperature ramp to 1°C/min around elution time.
Ghost Peaks Polymer carryoverEnsure final bake-out at 230°C for 5 mins between runs.

References

  • Ren, Q. et al. (2005). "Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates." Biomacromolecules, 8(1), 68-75.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2, 2451–2458.

  • Restek Corporation. "Chiral Analysis of Flavor and Fragrance Compounds on Rt-βDEXsm." Application Note.

  • Lee, S. Y. et al. (1999). "Microbial production of polyhydroxyalkanoates." Macromolecular Bioscience. (Context for R-isomer dominance in Pseudomonas).

Sources

Safety & Regulatory Compliance

Safety

Laboratory Disposal Guide: (3S)-3-Hydroxyoctanoic Acid

Executive Summary & Chemical Context (3S)-3-Hydroxyoctanoic acid (CAS 14292-27-4) is a chiral medium-chain fatty acid and a primary monomer for polyhydroxyalkanoates (PHAs).[1] While often cited in literature as "biodegr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

(3S)-3-Hydroxyoctanoic acid (CAS 14292-27-4) is a chiral medium-chain fatty acid and a primary monomer for polyhydroxyalkanoates (PHAs).[1] While often cited in literature as "biodegradable," laboratory waste must never be treated as environmental compost. [1]

In a research setting, this compound presents specific handling challenges due to its bifunctional nature (carboxylic acid + hydroxyl group). Improper disposal or mixing with strong mineral acids can induce spontaneous oligomerization (polyesterification), resulting in viscous, insoluble "gunk" that can foul waste lines and safety equipment.

This guide provides a self-validating protocol to ensure compliance with EPA/RCRA standards while maintaining operational continuity.

Safety Profile & Physical Properties

Before initiating disposal, verify the physical state of your specific lot. High-purity isomers often behave differently than racemic mixtures.

PropertySpecificationOperational Implication
Physical State Viscous liquid or low-melting solidMay require gentle heating (warm water bath) to transfer from vials.[1]
Acidity (pKa) ~4.8 (Carboxylic acid)Weak acid.[1] Do not mix with Cyanides or Sulfides (generates toxic gas).
Solubility Ethanol, Chloroform, MethanolUse ethanol for cleaning glassware; water solubility is poor.[1]
Flash Point >110°C (Estimated)Combustible.[1] Classify as "Organic Waste" for flammability protocols.
GHS Hazards H315, H319, H335Irritant. Standard nitrile gloves and safety glasses are mandatory.[1]
Pre-Disposal: Segregation Logic

The most common error in disposing of hydroxy fatty acids is accidental polymerization. Follow this segregation logic to prevent waste container pressurization or fouling.

SegregationLogic Start Waste: (3S)-3-Hydroxyoctanoic Acid Check1 Is it mixed with Strong Mineral Acids? (H2SO4, HCl) Start->Check1 Risk1 RISK: Uncontrolled Polymerization (Exothermic Oligomerization) Check1->Risk1 Yes Check2 Is it mixed with Strong Oxidizers? (Nitric Acid, Peroxides) Check1->Check2 No Risk2 RISK: Fire/Explosion Hazard Check2->Risk2 Yes Safe SAFE PATH: Segregate into Non-Halogenated Organic Waste Check2->Safe No

Figure 1: Segregation logic to prevent chemical incompatibility events.

Detailed Disposal Protocols
Protocol A: Trace Amounts (Glassware & Vials)

Use this for: Empty reagent bottles, pipettes, and residual coating on glassware.[1]

  • Solvent Rinse: Do not use water initially. Rinse the glassware with a small volume of Ethanol or Isopropanol . The fatty acid is lipophilic and will not dissolve well in water.

  • Collection: Pour the solvent rinse into the Non-Halogenated Organic Solvent Waste carboy.

  • Final Wash: Once the bulk material is removed, wash glassware with soap and warm water. This aqueous rinsate can go down the drain only if no visible organic residue remains.

Protocol B: Bulk Liquid/Solid Waste

Use this for: Expired batches, synthesis byproducts, or contaminated stock.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if the waste is acidic and stored for long periods.

  • Labeling: Label clearly as "Non-Halogenated Organic Waste."

    • Constituents: List "(3S)-3-Hydroxyoctanoic acid" and any solvents used (e.g., "Ethanol").

    • Hazard Check: Mark "Irritant" and "Combustible."

  • PH Check (The Self-Validating Step):

    • Dip a pH strip into the waste mix.

    • If pH < 3: Neutralize carefully with dilute Sodium Bicarbonate to pH 5-9 before long-term storage to prevent acid-catalyzed oligomerization.[1]

    • If pH > 10: Ensure no aluminum parts are in the waste stream (corrosion risk).

  • Disposal Route: This waste stream is typically sent for Fuel Blending/Incineration by your waste management contractor (e.g., Clean Harbors, Veolia).

Protocol C: Spill Cleanup (Emergency)
  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment: If liquid, dike the spill with absorbent pads or vermiculite.

  • Neutralization: Dust the area with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate.

  • Cleanup:

    • Scoop the absorbed material into a wide-mouth jar.

    • Label as "Solid Chemical Debris (Contains Organic Acid)."

    • Clean the surface with an ethanol-soaked wipe, followed by soapy water.

Regulatory & Compliance (RCRA)

Although (3S)-3-hydroxyoctanoic acid is not explicitly "P-listed" or "U-listed" under 40 CFR 261.33, it is regulated based on its characteristics:

  • Characteristic of Ignitability (D001): If mixed with flammable solvents (Flash point < 60°C).

  • Characteristic of Corrosivity (D002): If the waste is aqueous and pH ≤ 2.[2]

Scientist's Note: Do not assume "biodegradable" means "drain safe." In a regulatory context, introducing high COD (Chemical Oxygen Demand) loads into municipal water systems without a permit is a violation of the Clean Water Act. Always incinerate chemical inventory.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26613, 3-Hydroxyoctanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link][3]

Sources

Handling

Personal protective equipment for handling (3S)-3-hydroxyoctanoic acid

Executive Summary & Risk Profile (3S)-3-Hydroxyoctanoic acid (CAS: 14292-27-4) is a chiral medium-chain fatty acid predominantly used as a monomer in the synthesis of polyhydroxyalkanoates (PHAs) and as a chiral building...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

(3S)-3-Hydroxyoctanoic acid (CAS: 14292-27-4) is a chiral medium-chain fatty acid predominantly used as a monomer in the synthesis of polyhydroxyalkanoates (PHAs) and as a chiral building block in pharmaceutical intermediates.[1]

While often classified as an Irritant (H315, H319) , users must recognize the specific material science risks associated with its structure. The compound consists of a lipophilic octyl chain and a polar carboxylic acid head. This amphiphilic nature facilitates rapid dermal absorption , meaning it can penetrate the stratum corneum more effectively than short-chain hydrophilic acids.

Critical Hazard Consensus:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation (if aerosolized).

  • Note on Corrosivity: Some regulatory notifications classify this substance as Skin Corr.[2][3] 1C (H314) .[3] As a conservative safety measure, this guide treats the neat substance as potentially corrosive to ocular tissue.

Personal Protective Equipment (PPE) Matrix

The following recommendations are based on the permeation dynamics of medium-chain organic acids. Standard latex gloves are insufficient due to poor resistance against lipophilic organic acids.

PPE Specification Table
Body AreaRecommended EquipmentMaterial Science Justification
Hand Protection Nitrile Rubber (Min. thickness 0.11 mm / 4 mil)Nitrile provides superior resistance to organic acids compared to latex. The lipophilic tail of octanoic acid derivatives degrades natural rubber.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient due to the potential corrosivity (H314) and viscosity of the fluid; a splash can bypass side shields.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Required only if heating the substance or generating dust/aerosols. The vapor pressure is low at room temperature.
Body Defense Lab Coat (Poly/Cotton or Tyvek) + Closed-toe Shoes Standard barrier protection against accidental splashes.
Glove Permeation Logic (Self-Validating Protocol)

Since specific breakthrough times for the (3S)-isomer are rarely published, we utilize Octanoic Acid as the permeation surrogate:

  • Nitrile (0.11 mm): >480 min breakthrough time (Excellent).

  • Latex: Not recommended (degradation likely <30 min).

Operational Protocols

A. Handling & Transfer Workflow

This logic ensures containment of the chiral acid, protecting both the operator and the enantiomeric purity of the substance (preventing hydrolysis from ambient moisture).

HandlingProtocol Start Start: Transfer Request CheckState Check Physical State (Solid vs. Viscous Liquid) Start->CheckState Liquid State: Viscous Liquid CheckState->Liquid Solid State: Waxy Solid CheckState->Solid PPE_Check Verify Nitrile Gloves & Goggles Donned Liquid->PPE_Check Solid->PPE_Check Hood_Ops Move to Fume Hood (Sash at safe height) PPE_Check->Hood_Ops Pipette Use Positive Displacement Pipette (Viscosity) Hood_Ops->Pipette If Liquid Spatula Use Stainless Steel Spatula Hood_Ops->Spatula If Solid Transfer Transfer to Reaction Vessel Pipette->Transfer Spatula->Transfer Decon Wipe Threads with Dry Tissue -> Ethanol Transfer->Decon

Figure 1: Decision logic for safe handling based on the physical state of the material. Note the requirement for positive displacement pipettes due to the viscosity of hydroxy-fatty acids.

B. Emergency Response: Spills

Medium-chain fatty acids are difficult to clean with water alone due to their hydrophobicity.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • Neutralize: Do not use water initially. Apply a dry absorbent (vermiculite or clay) or a weak base neutralizer (sodium carbonate/soda ash).

    • Why? Adding water to a hydrophobic acid spill spreads the oil slick rather than cleaning it.

  • Collect: Scoop neutralized material into a hazardous waste bag.

  • Wash: Clean the surface with Ethanol (70%) or soapy water to solvate the remaining lipid residue.

Disposal & Environmental Compliance

Waste Classification: (3S)-3-Hydroxyoctanoic acid must be treated as Organic Acid Waste .

  • Do NOT: Pour down the drain. It is toxic to aquatic life with long-lasting effects (H412).[3]

  • Do NOT: Mix with oxidizing agents (e.g., Nitric Acid) or strong bases in the waste container, as this can generate heat (exothermic neutralization).

Disposal Protocol:

  • Dissolve the substance in a combustible solvent (e.g., acetone or ethanol) if it is in solid form.

  • Label container: "Hazardous Waste - Organic Acid - (3S)-3-Hydroxyoctanoic Acid."

  • Dispose of via a licensed chemical incinerator equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11367166, (3S)-3-hydroxyoctanoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-hydroxyoctanoic acid.[2][3] (Classification H314/H315).[3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][5]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S)-3-hydroxyoctanoic acid
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(3S)-3-hydroxyoctanoic acid
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